1-Methoxy-3-methylcyclohexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-methoxy-3-methylcyclohexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-7-4-3-5-8(6-7)9-2/h7-8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPDYLJKHHAUBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (CAS: 52204-64-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-3-methylcyclohexane (CAS Number: 52204-64-5), a cyclic ether with potential applications in organic synthesis and as a scaffold in medicinal chemistry. This document details its physicochemical properties, a probable synthetic route based on the Williamson ether synthesis, and methods for its characterization. Due to a lack of published data on its specific biological activity, this guide presents a hypothetical signaling pathway involvement based on the known activities of structurally related small molecules, particularly focusing on the cyclooxygenase (COX) pathway as a plausible target for exploratory research. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Visual diagrams generated using the DOT language illustrate key chemical transformations and a proposed biological mechanism of action.
Chemical and Physical Properties
This compound is a saturated cyclic ether. Its properties are largely dictated by the cyclohexane (B81311) ring and the methoxy (B1213986) functional group. The presence of a methyl group at the 3-position introduces chirality, meaning this compound can exist as different stereoisomers. The physical and chemical properties are summarized in Table 1.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 52204-64-5 | [1][2][3] |
| Molecular Formula | C₈H₁₆O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Appearance | Likely a colorless liquid (based on similar compounds) | N/A |
| Boiling Point | Not experimentally determined; estimated to be in the range of 150-170 °C | N/A |
| Density | Not experimentally determined | N/A |
| Solubility | Likely soluble in organic solvents and sparingly soluble in water | N/A |
Synthesis and Purification
A highly probable and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide in an Sₙ2 reaction.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis would proceed by reacting 3-methylcyclohexanol (B165635) with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 3-methylcyclohexoxide. This alkoxide is then reacted with an excess of a methylating agent, like methyl iodide (CH₃I), to yield the desired product.
Caption: Proposed Williamson ether synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-methylcyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere, and a dropping funnel is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Formation of the Alkoxide: A solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases.
-
Methylation: The reaction mixture is cooled back to 0 °C, and methyl iodide (1.5 equivalents) is added dropwise. The mixture is then stirred at room temperature overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - A singlet at ~3.3 ppm corresponding to the methoxy protons (-OCH₃).- A multiplet in the range of 3.0-3.5 ppm for the proton on the carbon bearing the methoxy group.- A complex series of multiplets in the upfield region (0.8-2.0 ppm) for the cyclohexane ring and methyl group protons. |
| ¹³C NMR | - A signal at ~56 ppm for the methoxy carbon.- A signal in the range of 75-85 ppm for the carbon attached to the oxygen.- Several signals in the aliphatic region (15-40 ppm) for the remaining cyclohexane and methyl carbons. |
| FT-IR (cm⁻¹) | - C-H stretching vibrations in the range of 2850-2960 cm⁻¹.- A prominent C-O stretching band around 1080-1150 cm⁻¹. |
| Mass Spec (m/z) | - A molecular ion peak (M⁺) at m/z = 128.- Fragmentation patterns corresponding to the loss of a methoxy group (M-31) and other aliphatic fragments. |
Hypothetical Biological Activity and Signaling Pathway
Currently, there is no publicly available data on the biological activity of this compound. However, the structural motif of a substituted cyclohexane ring is present in various biologically active molecules. Small molecule ethers have also been explored as inhibitors of various enzymes.
Postulated Target: Cyclooxygenase (COX) Enzymes
Given the lipophilic nature of the cyclohexane ring and the presence of a polar ether group, it is plausible that this compound could interact with hydrophobic pockets of enzymes. A potential area of investigation is its activity as a modulator of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. Non-steroidal anti-inflammatory drugs (NSAIDs) are well-known inhibitors of COX enzymes.
Hypothetical Signaling Pathway: Inhibition of Prostaglandin Synthesis
The following diagram illustrates a hypothetical mechanism by which this compound might inhibit the COX pathway, leading to a reduction in the production of pro-inflammatory prostaglandins.
Caption: Hypothetical inhibition of the COX pathway by this compound.
Experimental Workflow for Biological Evaluation
To investigate the hypothetical biological activity of this compound, a structured experimental workflow is proposed.
Caption: Proposed workflow for evaluating the biological activity of this compound.
Safety and Handling
-
Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Hazards: Likely to be flammable. May cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
Conclusion
This compound is a readily synthesizable cyclic ether with potential for further exploration in organic and medicinal chemistry. This guide provides a foundational understanding of its properties and a plausible synthetic route. The proposed investigation into its biological activity, particularly as a COX inhibitor, offers a starting point for future research into the therapeutic potential of this and related small molecules. The lack of existing data highlights an opportunity for novel research and discovery in this area.
References
An In-depth Technical Guide to the Physical Properties of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 1-Methoxy-3-methylcyclohexane (CAS Number: 52204-64-5). Due to a notable scarcity of experimentally determined data in peer-reviewed literature, this document primarily presents computationally predicted values sourced from reputable chemical databases. These predictions offer valuable estimations for researchers handling this compound. Additionally, this guide outlines detailed experimental protocols for the determination of key physical properties, enabling researchers to ascertain precise values in a laboratory setting.
Core Physical Properties
This compound is a cyclic ether with the chemical formula C₈H₁₆O.[1][2] Its structure consists of a cyclohexane (B81311) ring substituted with a methoxy (B1213986) group at the 1-position and a methyl group at the 3-position. This substitution pattern gives rise to cis and trans stereoisomers, which may exhibit slight variations in their physical properties.
Quantitative Data Summary
The following table summarizes the available computed physical property data for this compound. It is critical to note that these are theoretical estimations and should be verified experimentally for applications requiring high precision.[1][3]
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | PubChem[1][2][4] |
| Molecular Formula | C₈H₁₆O | PubChem[1][2] |
| XLogP3 | 2.3 | PubChem (Computed)[1][4] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][3] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1][3] |
| Rotatable Bond Count | 1 | PubChem (Computed)[1][3] |
| Exact Mass | 128.120115130 Da | PubChem (Computed)[1][4] |
| Monoisotopic Mass | 128.120115130 Da | PubChem (Computed)[1][4] |
| Topological Polar Surface Area | 9.2 Ų | PubChem (Computed)[1][4] |
| Heavy Atom Count | 9 | PubChem (Computed)[1] |
| Complexity | 80.6 | PubChem (Computed)[1][3][4] |
| Appearance | Liquid | American Elements[5] |
| Storage Temperature | 4 °C | American Elements[5] |
Note: XLogP3 is a computed octanol-water partition coefficient, indicating the lipophilicity of the compound.
For context, the experimentally determined boiling point of the related isomer, 1-Methoxy-4-methylcyclohexane, is 148°C.[6] This suggests a similar boiling range for this compound.
Stereoisomerism
The presence of two stereocenters in this compound results in the existence of cis and trans isomers. The relative orientation of the methoxy and methyl groups influences the molecule's overall shape and, consequently, its physical properties.
References
1-Methoxy-3-methylcyclohexane chemical structure and stereoisomers
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of 1-Methoxy-3-methylcyclohexane
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, and conformational analysis of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Structure
This compound is a disubstituted cyclohexane (B81311) derivative. Its chemical formula is C8H16O, and it has a molecular weight of approximately 128.21 g/mol .[1][2][3] The structure consists of a cyclohexane ring where a methoxy (B1213986) group (-OCH3) is attached to the first carbon (C1) and a methyl group (-CH3) is attached to the third carbon (C3).
Stereoisomerism
The presence of two chiral centers at C1 and C3 gives rise to stereoisomerism in this compound. Since the two substituents are different, there are 2^n = 2^2 = 4 possible stereoisomers. These stereoisomers can be categorized into cis and trans diastereomers, each existing as a pair of enantiomers.
-
Cis Isomers: In the cis configuration, both the methoxy and methyl groups are on the same side of the cyclohexane ring (either both "up" or both "down"). The two cis stereoisomers are enantiomers of each other: (1R,3S)-1-methoxy-3-methylcyclohexane and (1S,3R)-1-methoxy-3-methylcyclohexane.
-
Trans Isomers: In the trans configuration, the methoxy and methyl groups are on opposite sides of the ring (one "up" and one "down"). The two trans stereoisomers are also enantiomers: (1R,3R)-1-methoxy-3-methylcyclohexane and (1S,3S)-1-methoxy-3-methylcyclohexane.[4]
Conformational Analysis
The stereoisomers of this compound exist as rapidly interconverting chair conformations. The stability of these conformers is dictated by the steric strain arising from axial substituents, particularly 1,3-diaxial interactions.
Cis Isomer
The cis isomer can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and the other with both in axial positions (diaxial).
-
Diequatorial (e,e) Conformation: This is the more stable conformation as both bulky groups occupy the less sterically hindered equatorial positions.
-
Diaxial (a,a) Conformation: This conformation is significantly less stable due to severe 1,3-diaxial interactions between the axial methoxy and methyl groups, as well as with the axial hydrogens on the same side of the ring.
The equilibrium heavily favors the diequatorial conformer.[5][6][7]
Trans Isomer
For the trans isomer, both chair conformations have one substituent in an axial position and the other in an equatorial position (axial-equatorial and equatorial-axial).
-
(a,e) and (e,a) Conformations: These two conformations are energetically equivalent because in each, there is one axial and one equatorial group.[5][8] The ring flip interconverts the positions of the two groups. Therefore, the trans isomer exists as a roughly 50:50 mixture of these two conformers at room temperature.
Quantitative Conformational Analysis
The energy difference between axial and equatorial conformers can be estimated using A-values, which represent the Gibbs free energy difference for a substituent between the axial and equatorial positions on a cyclohexane ring.
| Substituent | A-value (kcal/mol) |
| Methyl (-CH3) | 1.7 |
| Methoxy (-OCH3) | 0.6 |
Analysis of Conformational Energies:
-
cis-1-methoxy-3-methylcyclohexane:
-
Diequatorial (e,e): Relative steric strain = 0 kcal/mol.
-
Diaxial (a,a): The steric strain is a combination of the A-values and the additional gauche interaction between the two axial groups. The estimated energy cost is significantly high, making this conformation negligible at equilibrium. The diequatorial conformer is strongly preferred.
-
-
trans-1-methoxy-3-methylcyclohexane:
-
Axial-equatorial (a,e) / Equatorial-axial (e,a): In one conformer, the methyl group is axial (1.7 kcal/mol strain) and the methoxy is equatorial. In the other, the methoxy group is axial (0.6 kcal/mol strain) and the methyl is equatorial. The conformer with the bulkier methyl group in the equatorial position and the smaller methoxy group in the axial position is slightly more stable. However, both conformers are present in significant amounts at equilibrium.
-
Experimental Protocols
Detailed experimental protocols for the stereoselective synthesis and separation of individual this compound isomers are highly specific and typically documented within peer-reviewed chemical literature or patents. Below is a generalized workflow that outlines the typical steps a researcher would follow.
Methodology Outline:
-
Diastereoselective Synthesis: A common starting point could be 3-methylcyclohexanone. A stereoselective reduction would yield cis- and trans-3-methylcyclohexanol. Subsequent Williamson ether synthesis with a methylating agent would produce a mixture of this compound diastereomers. The choice of reagents and reaction conditions would influence the diastereomeric ratio.
-
Separation of Diastereomers: The resulting mixture of cis and trans isomers, being diastereomers, have different physical properties. They can typically be separated using standard laboratory techniques such as flash column chromatography or preparative gas chromatography.
-
Resolution of Enantiomers: Each isolated diastereomer (cis and trans) is a racemic mixture of two enantiomers. Resolving these enantiomers requires chiral separation techniques. This can be achieved through preparative chiral high-performance liquid chromatography (HPLC) or by derivatization with a chiral auxiliary to form diastereomeric derivatives that can be separated by conventional chromatography, followed by removal of the auxiliary.
-
Structural Elucidation and Purity Analysis: The absolute and relative stereochemistry of the isolated isomers would be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY, can establish the cis/trans relationship by observing through-space correlations. Gas Chromatography-Mass Spectrometry (GC-MS) would be used to confirm the molecular weight and assess the purity of the isolated compounds. Finally, polarimetry can be used to measure the optical rotation of the pure enantiomers.
References
- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. This compound | 52204-64-5 | CCA20464 [biosynth.com]
- 4. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 5. spcmc.ac.in [spcmc.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistryschool.net [chemistryschool.net]
- 8. quora.com [quora.com]
An In-depth Technical Guide to the Cis and Trans Isomers of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, stereochemistry, conformational analysis, and spectroscopic properties of the cis and trans isomers of 1-Methoxy-3-methylcyclohexane. This information is critical for professionals in drug discovery and development, where a thorough understanding of molecular geometry and its influence on physicochemical properties is paramount for designing effective and selective therapeutic agents.
Introduction
This compound is a disubstituted cyclohexane (B81311) derivative that exists as two diastereomers: cis and trans. The spatial arrangement of the methoxy (B1213986) and methyl groups on the cyclohexane ring dictates the molecule's three-dimensional shape, which in turn influences its physical, chemical, and biological properties. A detailed understanding of the stereochemical and conformational aspects of these isomers is essential for their application in medicinal chemistry and materials science.
Stereochemistry and Conformational Analysis
The stereoisomerism of this compound arises from the relative orientation of the methoxy and methyl groups. In the cis isomer, both substituents are on the same face of the cyclohexane ring, while in the trans isomer, they are on opposite faces. The conformational preferences of these isomers are governed by the principles of cyclohexane chair conformations, aiming to minimize steric strain.
For 1,3-disubstituted cyclohexanes, the cis isomer can adopt a conformation where both substituents occupy equatorial positions, which is generally the most stable arrangement due to the minimization of steric interactions.[1][2] In contrast, the trans isomer is constrained to have one substituent in an equatorial position and the other in an axial position in either of its chair conformations.[1][2]
Cis-1-Methoxy-3-methylcyclohexane:
The cis isomer exists in a conformational equilibrium between two chair forms: one with both the methoxy and methyl groups in equatorial positions (diequatorial) and the other with both groups in axial positions (diaxial). The diequatorial conformation is significantly more stable due to the absence of unfavorable 1,3-diaxial interactions.[3] The severe steric hindrance in the diaxial form makes its contribution to the overall equilibrium negligible.[3]
Trans-1-Methoxy-3-methylcyclohexane:
The trans isomer also exists as an equilibrium of two chair conformations. In both conformations, one substituent is axial and the other is equatorial. The two conformers are energetically equivalent, with one having an axial methoxy group and an equatorial methyl group, and the other, after a ring flip, having an equatorial methoxy group and an axial methyl group.[3] The overall stability of the trans isomer is generally lower than that of the cis isomer's diequatorial conformation because the trans isomer always has one group in the sterically less favorable axial position.[2]
The energetic preference for a substituent to be in the equatorial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers. While specific A-values for all substituents in all systems are not always available, they provide a useful guideline for predicting conformational equilibria.
Synthesis and Separation
The synthesis of cis- and trans-1-Methoxy-3-methylcyclohexane can be achieved through a Williamson ether synthesis starting from the corresponding cis- and trans-3-methylcyclohexanol (B12282318) isomers.
Experimental Protocol: Williamson Ether Synthesis of this compound
This protocol is a general procedure and may require optimization for specific isomers and desired purity.
Materials:
-
cis- or trans-3-methylcyclohexanol
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable aprotic solvent
-
Methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirred solution of 3-methylcyclohexanol (B165635) (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise to the solution. The mixture will be stirred at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product will be a mixture of the cis and trans isomers if the starting alcohol was a mixture.
Separation of Isomers
The separation of the cis and trans isomers of this compound can be challenging due to their similar physical properties. However, separation can be achieved using techniques that exploit subtle differences in their boiling points and polarities.
-
Fractional Distillation: Due to the expected small difference in boiling points, a highly efficient fractional distillation column is required.
-
Column Chromatography: Separation by column chromatography on silica (B1680970) gel can be effective. The choice of eluent is crucial, and a non-polar solvent system, such as a mixture of hexanes and a small amount of a slightly more polar solvent like ethyl acetate, would likely be employed. The separation relies on the small polarity difference between the two isomers.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers of this compound. The chemical shifts of the protons and carbons are sensitive to their local electronic environment and spatial orientation.
General NMR Characteristics:
-
¹H NMR: A characteristic singlet for the methoxy group protons (-OCH₃) is expected in the range of 3.3-4.0 ppm.[4] The signals for the cyclohexane ring protons will appear as complex multiplets.
-
¹³C NMR: The methoxy carbon will typically resonate in the 50-65 ppm range.[4] The chemical shifts of the cyclohexane ring carbons will be influenced by the position and orientation (axial vs. equatorial) of the substituents.
Predicted Spectroscopic Differences:
Based on the conformational analysis, the chemical shifts of the C1, C3, and the methoxy and methyl carbons are expected to differ between the cis (diequatorial) and trans (axial/equatorial) isomers. For instance, axial and equatorial substituents on a cyclohexane ring generally exhibit distinct chemical shifts in ¹³C NMR.
Table 1: Predicted and Known Physical and Spectroscopic Data
| Property | cis-1-Methoxy-3-methylcyclohexane | trans-1-Methoxy-3-methylcyclohexane |
| Molecular Formula | C₈H₁₆O | C₈H₁₆O |
| Molecular Weight | 128.21 g/mol [5] | 128.21 g/mol [6] |
| Predicted ¹H NMR | Methoxy singlet (~3.3 ppm), complex multiplets for ring protons. | Methoxy singlet (~3.3 ppm), complex multiplets for ring protons. |
| Predicted ¹³C NMR | Methoxy carbon (~55-60 ppm). Ring carbon shifts consistent with diequatorial substitution. | Methoxy carbon (~55-60 ppm). Ring carbon shifts reflecting an axial/equatorial substitution pattern. |
Note: The NMR data are predictions based on general principles and data for related compounds. Experimental verification is required for precise values.
Thermodynamic Stability
As discussed in the conformational analysis, the cis isomer of this compound, which can adopt a diequatorial conformation, is predicted to be thermodynamically more stable than the trans isomer.[1][2] The trans isomer is destabilized by the unavoidable presence of one axial substituent, leading to 1,3-diaxial interactions. The magnitude of this stability difference can be estimated from the A-values of the methoxy and methyl groups.
Conclusion
The cis and trans isomers of this compound represent a classic example of how stereochemistry and conformational preferences dictate the properties of cyclic molecules. The greater thermodynamic stability of the cis isomer, due to its ability to adopt a diequatorial conformation, is a key distinguishing feature. While detailed experimental data for these specific isomers is sparse in publicly available literature, established principles of organic chemistry provide a robust framework for understanding their synthesis, structure, and properties. For researchers in drug development, a thorough characterization of such isomers is a critical step in understanding structure-activity relationships and optimizing lead compounds.
References
An In-depth Technical Guide to 1-Methoxy-3-methylcyclohexane (C8H16O)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methoxy-3-methylcyclohexane is a cyclic ether with the chemical formula C8H16O.[1][2] As a substituted cyclohexane (B81311), it holds potential interest for medicinal chemistry and drug discovery. The cyclohexane scaffold is a prevalent motif in numerous natural and synthetic bioactive compounds, often serving as a bioisostere for other cyclic or acyclic moieties to modulate pharmacokinetic and pharmacodynamic properties.[3] The introduction of a methoxy (B1213986) group can further influence a molecule's polarity, metabolic stability, and binding interactions with biological targets.[4] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential relevance of this compound in a drug development context.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1][2] |
| Molecular Weight | 128.21 g/mol | [1][5] |
| IUPAC Name | This compound | [1] |
| CAS Number | 52204-64-5 | [1][2] |
Synthesis
The synthesis of this compound can be achieved via the Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7][8][9] This reaction involves the nucleophilic substitution (SN2) of a haloalkane by an alkoxide. In the context of this compound, this would involve the reaction of a 3-methylcyclohexanol (B165635) derivative with a methylating agent.
Experimental Protocol: Williamson Ether Synthesis
This protocol is a representative procedure adapted from established Williamson ether synthesis methodologies.[6][10]
Materials:
-
3-Methylcyclohexanol
-
Sodium hydride (NaH)
-
Methyl iodide (CH3I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure:
-
To a stirred solution of 3-methylcyclohexanol in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add sodium hydride (1.1 equivalents).
-
Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-methylcyclohexoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the methoxy group protons (O-CH₃) typically in the range of 3.2-3.5 ppm.[4] The protons on the cyclohexane ring will appear as a series of complex multiplets further upfield. The methyl group protons (C-CH₃) will likely appear as a doublet around 0.9-1.2 ppm.
-
¹³C NMR: The carbon NMR spectrum will show a resonance for the methoxy carbon at approximately 55-60 ppm.[4] The carbons of the cyclohexane ring will appear in the aliphatic region, and the methyl carbon will have a characteristic upfield chemical shift.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the absence of a broad O-H stretching band (from the starting alcohol) and the presence of a strong C-O-C stretching vibration in the fingerprint region, typically around 1070-1150 cm⁻¹. The spectrum will also show C-H stretching vibrations for the sp³ hybridized carbons of the cyclohexane and methyl groups just below 3000 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the compound and to confirm its molecular weight. The mass spectrum will show the molecular ion peak (M+) at m/z = 128, corresponding to the molecular weight of C8H16O.
Relevance in Drug Development
While there is no specific documented biological activity for this compound, substituted cyclohexanes are recognized as important scaffolds in medicinal chemistry.[3] They can act as rigid bioisosteres for flexible alkyl chains, potentially improving binding affinity to target proteins by reducing the entropic penalty upon binding.[3]
The methoxy group itself is a key functional group in many approved drugs.[4] Its presence can influence a compound's:
-
Solubility: The oxygen atom can act as a hydrogen bond acceptor, potentially improving aqueous solubility.
-
Lipophilicity: It can modulate a compound's lipophilicity, which is a critical parameter for membrane permeability and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: Methoxy groups can be sites of metabolism, typically through O-dealkylation by cytochrome P450 enzymes. This can be a strategic consideration in drug design to control the pharmacokinetic profile.[4]
-
Target Binding: The methoxy group can participate in hydrogen bonding or other non-covalent interactions within a protein's binding pocket, contributing to the overall potency of a drug candidate.
Given these properties, this compound could serve as a valuable building block or fragment in the synthesis of more complex molecules for screening in various therapeutic areas, including but not limited to, infectious diseases, oncology, and central nervous system disorders, where cyclohexane-containing drugs have shown utility.
Experimental and Logical Workflows
Synthesis and Characterization Workflow
The general workflow for the synthesis and characterization of this compound as a potential drug scaffold is outlined below.
Caption: Workflow for the synthesis and characterization of this compound.
Drug Discovery Logic Flow
The following diagram illustrates a conceptual workflow for how a novel compound like this compound could be integrated into an early-stage drug discovery program.
Caption: Conceptual workflow for the role of a novel compound in drug discovery.
References
- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. americanelements.com [americanelements.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. acdlabs.com [acdlabs.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 1-Methoxy-3-methylcyclohexane
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the cis and trans isomers of 1-methoxy-3-methylcyclohexane. The predictions are derived from foundational NMR principles, including chemical shift theory, spin-spin coupling, and stereochemical influences inherent to substituted cyclohexane (B81311) systems.
Introduction
This compound is a substituted cyclohexane existing as two distinct diastereomers: cis and trans. The spatial arrangement of the methoxy (B1213986) and methyl substituents profoundly impacts the magnetic environment of each proton and carbon nucleus. Consequently, NMR spectroscopy serves as a powerful tool for distinguishing between these isomers. This document outlines the predicted ¹H and ¹³C NMR spectral data for the most stable chair conformation of each isomer. These predictions are based on established substituent effects, anisotropic effects, and conformational analysis, particularly the shielding effects observed for axial versus equatorial positions.
Methodology for Spectral Prediction and Acquisition
Prediction Rationale
The predicted chemical shifts (δ) and coupling patterns are based on the following principles:
-
Electronegativity: The electronegative oxygen atom in the methoxy group deshields adjacent nuclei (C1 and H1), causing their signals to appear at a lower field (higher ppm).
-
Conformational Analysis: Substituted cyclohexanes exist predominantly in a chair conformation. The stability of the conformer is determined by the steric strain, with bulky substituents preferentially occupying equatorial positions to minimize 1,3-diaxial interactions.
-
Magnetic Anisotropy: Axial and equatorial protons on the same carbon are diastereotopic and have different chemical shifts. Typically, equatorial protons are slightly deshielded compared to their axial counterparts.[1]
-
Gamma-Gauche (γ-gauche) Effect: In ¹³C NMR, a substituent in an axial position exerts a shielding effect (upfield shift to lower ppm) on carbons at the γ-position (three bonds away) due to steric compression.[2] This is a key indicator of stereochemistry.
-
Spin-Spin Coupling: The multiplicity of ¹H signals is predicted using the n+1 rule, where 'n' is the number of adjacent, non-equivalent protons. The magnitude of the coupling constant (J) varies with the dihedral angle between protons, with typical values of J_ax-ax ≈ 8-14 Hz, J_ax-eq ≈ 2-5 Hz, and J_eq-eq ≈ 2-5 Hz.
Standard Experimental Protocol for NMR Acquisition
While this guide is predictive, a typical experimental protocol to acquire such spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound isomer in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
Predicted Spectra for cis-1-Methoxy-3-methylcyclohexane
The most stable conformation for the cis isomer is the diequatorial form, which minimizes steric hindrance. In this conformation, both the methoxy and methyl groups occupy equatorial positions. This molecule is asymmetric, meaning all eight carbons and all sixteen protons are chemically non-equivalent, though significant signal overlap is expected in the ¹H NMR spectrum.
Predicted ¹H NMR Data (cis Isomer)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| -OCH₃ | ~3.35 | 3H | Singlet (s) |
| H1 (axial) | ~3.30 | 1H | Complex Multiplet (m) |
| H3 (axial) | ~1.30 | 1H | Complex Multiplet (m) |
| -CH₃ (equatorial) | ~0.88 | 3H | Doublet (d) |
| Other Ring Protons | ~1.0 – 2.1 | 10H | Overlapping Multiplets (m) |
-
Justification: The H1 proton, being on the same carbon as the electronegative methoxy group, is the most deshielded ring proton. The methoxy protons appear as a characteristic singlet.[3] The equatorial methyl group protons are split into a doublet by the H3 proton. The remaining ten ring protons produce a complex and overlapping series of multiplets.
Predicted ¹³C NMR Data (cis Isomer)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CHOCH₃) | ~78 |
| C2, C6 | ~35, ~33 |
| C3 (-CHCH₃) | ~31 |
| C4, C5 | ~26, ~24 |
| -OCH₃ | ~56 |
| -CH₃ (equatorial) | ~22 |
-
Justification: C1 is significantly deshielded by the directly attached oxygen. The methoxy carbon appears in its typical range of 55-60 ppm.[4][5] The equatorial methyl carbon has a chemical shift characteristic for such a group on a cyclohexane ring.[6] All six ring carbons are unique and will produce distinct signals.
Predicted Spectra for trans-1-Methoxy-3-methylcyclohexane
For the trans isomer, the most stable chair conformation has the larger methoxy group in the equatorial position and the smaller methyl group in the axial position. The presence of an axial substituent is a critical distinguishing feature that is readily observed in the NMR spectra.
Predicted ¹H NMR Data (trans Isomer)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity |
| -OCH₃ | ~3.38 | 3H | Singlet (s) |
| H1 (axial) | ~3.45 | 1H | Complex Multiplet (m) |
| H3 (equatorial) | ~1.85 | 1H | Complex Multiplet (m) |
| -CH₃ (axial) | ~0.92 | 3H | Doublet (d) |
| Other Ring Protons | ~0.9 – 2.2 | 10H | Overlapping Multiplets (m) |
-
Justification: The chemical shifts for the methoxy and H1 protons are similar to the cis isomer. The key difference lies in the protons on and near C3. The axial methyl group will influence the chemical shifts of the other axial protons on the same side of the ring (H1ax, H5ax) due to 1,3-diaxial interactions.
Predicted ¹³C NMR Data (trans Isomer)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C1 (-CHOCH₃) | ~76 |
| C2, C6 | ~33, ~31 |
| C3 (-CHCH₃) | ~27 |
| C4, C5 | ~25, ~20 |
| -OCH₃ | ~56 |
| -CH₃ (axial) | ~17 |
-
Justification: The most significant spectral feature is the upfield shift of the axial methyl carbon to ~17 ppm. This shielding is a direct result of the γ-gauche effect from C1 and C5.[2] Similarly, C3 and C5 are shielded by the axial methyl group compared to their counterparts in the cis isomer. This pronounced upfield shift for the methyl carbon is the clearest indicator for identifying the trans isomer.
Visualizations: Logical Workflows and Structures
The following diagrams illustrate the workflow for NMR prediction and the key structural differences between the isomers.
References
- 1. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. acdlabs.com [acdlabs.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: METHYL CYCLOHEXANE [orgspectroscopyint.blogspot.com]
Spectroscopic Analysis of 1-Methoxy-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected infrared (IR) and mass spectrometry (MS) data for 1-methoxy-3-methylcyclohexane. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to present a robust, predictive analysis. This document is intended to support researchers in the identification, characterization, and quality control of this compound and related compounds.
Predicted Spectroscopic Data
The following tables summarize the anticipated IR absorptions and mass spectral fragments for this compound. These predictions are based on the typical behavior of alkyl ethers and substituted cyclohexanes.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-O bond vibrations.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2960 - 2850 | Strong | C-H stretching (cyclohexyl and methyl groups) |
| 1470 - 1450 | Medium | CH₂ scissoring (cyclohexyl ring) |
| 1380 - 1370 | Medium-Weak | CH₃ bending |
| 1100 - 1080 | Strong | C-O-C stretching (ether linkage) |
Mass Spectrometry (MS) Data
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions resulting from alpha-cleavage, loss of the methoxy (B1213986) group, and ring fragmentation.
| m/z Ratio | Predicted Relative Intensity | Assignment |
| 128 | Low | Molecular Ion [M]⁺ |
| 113 | Medium | [M - CH₃]⁺ |
| 97 | Medium | [M - OCH₃]⁺ |
| 84 | High | [C₆H₁₂]⁺ (Loss of methanol) |
| 71 | High | [M - C₄H₉]⁺ (Ring fragmentation) |
| 58 | Very High | [C₃H₆O]⁺ (α-cleavage fragment) |
| 43 | High | [C₃H₇]⁺ |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of IR and mass spectra for a liquid analyte such as this compound.
Infrared (IR) Spectroscopy Protocol
Objective: To obtain the infrared spectrum of liquid this compound.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Liquid sample of this compound
-
Polished salt plates (e.g., NaCl or KBr)
-
Pasteur pipette
-
Isopropanol (B130326) (for cleaning)
-
Kimwipes
Procedure:
-
Ensure the FTIR spectrometer is properly calibrated and a background spectrum has been collected.
-
Using a clean Pasteur pipette, place a single drop of this compound onto the surface of one salt plate.[1]
-
Carefully place the second salt plate on top of the first, allowing the liquid to spread and form a thin film between the plates.[1]
-
Mount the sandwiched plates into the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the desired range (typically 4000-400 cm⁻¹).
-
After analysis, clean the salt plates thoroughly with isopropanol and dry with a Kimwipe. Store the plates in a desiccator to prevent damage from moisture.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Objective: To obtain the electron ionization mass spectrum of this compound.
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Helium carrier gas (UHP grade)
-
This compound sample
-
Volatile solvent (e.g., dichloromethane (B109758) or hexane)
-
Autosampler vials with caps
-
Microsyringe
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable volatile solvent.[2] Transfer the solution to an autosampler vial.
-
GC-MS Instrument Setup:
-
Injector: Set the injector temperature to 250 °C with a split ratio of 50:1.
-
GC Column: Use a non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.
-
Carrier Gas: Maintain a constant flow of helium at 1 mL/min.
-
Mass Spectrometer: Set the ion source temperature to 230 °C and the quadrupole temperature to 150 °C. Acquire data in scan mode over a mass range of m/z 40-300.
-
-
Injection and Analysis: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Processing: Analyze the resulting chromatogram to identify the peak corresponding to this compound and extract the associated mass spectrum.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and a plausible fragmentation pathway for this compound in a mass spectrometer.
References
Navigating the Solution: A Technical Guide to the Solubility of 1-Methoxy-3-methylcyclohexane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the solubility characteristics of 1-Methoxy-3-methylcyclohexane in various organic solvents. In the absence of extensive published quantitative data, this document provides a comprehensive overview based on fundamental principles of chemical interactions and offers detailed experimental protocols for researchers to determine precise solubility values.
Core Concepts: Predicting Solubility
The solubility of a substance is primarily governed by the principle of "like dissolves like." This axiom suggests that a solute will dissolve best in a solvent that has a similar polarity. This compound is a cyclic ether with a nonpolar alkyl-substituted cyclohexane (B81311) ring and a polar ether group. This structure results in an overall molecule with low to moderate polarity. Therefore, it is expected to be readily soluble in nonpolar and weakly polar organic solvents, while its solubility in highly polar solvents may be limited.
Predicted Solubility Profile
Based on the structural characteristics of this compound, the following table summarizes its predicted qualitative solubility in a range of common organic solvents. These predictions are based on the principle of "like dissolves like" and the known miscibility of similar ethers and cycloalkane derivatives.
| Solvent Classification | Solvent Example | Predicted Solubility of this compound | Rationale |
| Nonpolar Aliphatic | Hexane, Heptane | Miscible | Similar nonpolar hydrocarbon structures lead to favorable van der Waals interactions. |
| Nonpolar Aromatic | Toluene, Benzene | Miscible | The nonpolar cyclohexane ring interacts favorably with the aromatic ring. |
| Weakly Polar | Diethyl Ether | Miscible | Both are ethers, leading to good compatibility. |
| Dichloromethane | Soluble | The moderate polarity of both molecules allows for good interaction. | |
| Ethyl Acetate | Soluble | The ester group's polarity is compatible with the ether's polarity. | |
| Polar Aprotic | Acetone | Soluble | The ketone's polarity is likely to be compatible with the ether. |
| Acetonitrile (B52724) | Moderately Soluble | Higher polarity of acetonitrile may lead to slightly reduced solubility. | |
| Dimethylformamide (DMF) | Moderately Soluble | The high polarity of DMF might limit miscibility. | |
| Dimethyl Sulfoxide (DMSO) | Poorly Soluble | The very high polarity of DMSO makes it a poor solvent for this compound. | |
| Polar Protic | Methanol, Ethanol | Moderately Soluble | The hydroxyl group can interact with the ether oxygen, but the nonpolar bulk of the molecule will limit solubility compared to smaller ethers. |
| Water | Poorly Soluble | The molecule is predominantly nonpolar and cannot disrupt the strong hydrogen bonding network of water. |
Experimental Determination of Solubility
To obtain precise quantitative data, experimental determination is essential. A widely used and reliable method is the isothermal equilibrium saturation technique followed by quantitative analysis.
Experimental Protocol: Isothermal Equilibrium Saturation
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a constant temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Temperature-controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Glass vials with airtight caps
-
Syringe filters (chemically compatible, e.g., PTFE)
-
Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument (e.g., HPLC, NMR)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solution: In a series of glass vials, add an excess amount of this compound to a known volume of the selected organic solvent. The presence of a distinct second phase (undissolved solute) is crucial to ensure saturation.
-
Equilibration: Securely cap the vials and place them in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C). Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to rest in the temperature-controlled environment for at least 12 hours to allow for complete phase separation.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a syringe. Immediately filter the aliquot through a chemically compatible syringe filter into a clean, pre-weighed vial to remove any undissolved micro-droplets.
-
Quantitative Analysis:
-
Prepare a series of calibration standards of this compound in the same solvent.
-
Analyze the filtered saturated solution and the calibration standards using a validated analytical method, such as GC-FID.
-
Determine the concentration of this compound in the saturated solution by comparing its response to the calibration curve.
-
-
Data Reporting: Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL), molarity (mol/L), or mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow of the isothermal equilibrium saturation method for determining the solubility of this compound.
Caption: Workflow for determining the solubility of a liquid solute.
This in-depth guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided predictions and detailed protocols offer a robust framework for researchers and professionals in the field.
Conformational Landscape of 1-Methoxy-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The three-dimensional conformation of a molecule is a critical determinant of its physical, chemical, and biological properties. In the realm of medicinal chemistry and materials science, a profound understanding of the conformational preferences of cyclic molecules is paramount for the rational design of novel therapeutic agents and functional materials. This technical guide provides an in-depth conformational analysis of 1-Methoxy-3-methylcyclohexane, a disubstituted cyclohexane (B81311) derivative. By examining the interplay of steric and electronic effects, we will elucidate the relative stabilities of the various chair conformations for both the cis and trans isomers. This document will serve as a comprehensive resource, detailing the theoretical underpinnings of conformational analysis, presenting quantitative energetic data, and outlining the experimental methodologies used in such studies.
Introduction to Cyclohexane Conformation
The cyclohexane ring predominantly adopts a low-energy "chair" conformation to minimize angular and torsional strain. In this conformation, the substituent positions are not equivalent, giving rise to two distinct orientations: axial (perpendicular to the general plane of the ring) and equatorial (extending from the periphery of the ring).[1] For monosubstituted cyclohexanes, the chair conformation with the substituent in the more spacious equatorial position is generally more stable to avoid unfavorable steric interactions with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions.[2][3]
The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4] For the substituents of interest in this compound, the established A-values are:
-
Methoxy (B1213986) (-OCH₃): ~0.6 - 0.7 kcal/mol[6]
These values are fundamental to predicting the most stable conformation of substituted cyclohexanes.
Conformational Analysis of cis-1-Methoxy-3-methylcyclohexane
In the cis isomer, both the methoxy and methyl groups are on the same face of the cyclohexane ring. This geometric constraint leads to two possible chair conformations that are in rapid equilibrium through a process called ring flipping.
-
Diequatorial (e,e) Conformer: Both the methoxy and methyl groups occupy equatorial positions. This arrangement minimizes steric strain as neither group experiences significant 1,3-diaxial interactions.
-
Diaxial (a,a) Conformer: Following a ring flip, both substituents are forced into axial positions. This conformer is significantly destabilized by multiple steric clashes. The axial methyl group interacts with the axial hydrogens at C5, and the axial methoxy group interacts with the axial hydrogen at C5. Crucially, a highly unfavorable 1,3-diaxial interaction exists between the methyl and methoxy groups themselves.
The energetic difference between these two conformers can be estimated by summing the A-values of the axial substituents and accounting for the additional methyl-methoxy 1,3-diaxial interaction, which is significantly more sterically demanding than a substituent-hydrogen interaction.
Quantitative Energetic Analysis (cis Isomer)
| Conformer | Axial Substituents | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| Diequatorial (e,e) | None | Gauche interactions within the ring | 0 (Reference) | More Stable |
| Diaxial (a,a) | -CH₃, -OCH₃ | 1,3-diaxial CH₃-H, 1,3-diaxial OCH₃-H, 1,3-diaxial CH₃-OCH₃ | > 5.0 (significantly higher than the sum of A-values) | Less Stable |
Note: The strain energy for the diaxial conformer is substantially greater than the simple sum of the A-values (1.8 + 0.7 = 2.5 kcal/mol) due to the severe 1,3-diaxial interaction between the two substituent groups.
Visualization of cis Isomer Interconversion
Caption: Chair interconversion of cis-1-Methoxy-3-methylcyclohexane.
Conformational Analysis of trans-1-Methoxy-3-methylcyclohexane
For the trans isomer, the methoxy and methyl groups are on opposite faces of the ring. In any chair conformation, this necessitates that one substituent is in an axial position while the other is in an equatorial position.
-
Axial-Equatorial (a,e) Conformer: The methoxy group is axial, and the methyl group is equatorial. The primary source of steric strain is the 1,3-diaxial interaction between the methoxy group and the axial hydrogens at C3 and C5.
-
Equatorial-Axial (e,a) Conformer: After a ring flip, the methoxy group becomes equatorial, and the methyl group becomes axial. In this case, the steric strain arises from the 1,3-diaxial interactions between the larger methyl group and the axial hydrogens at C1 and C5.
The relative stability of these two conformers is determined by the difference in the A-values of the methyl and methoxy groups. The conformer that places the group with the larger A-value in the equatorial position will be the more stable one.
Quantitative Energetic Analysis (trans Isomer)
| Conformer | Axial Substituent | Key Steric Interactions | Estimated Strain Energy (kcal/mol) | Relative Stability |
| Equatorial Methoxy, Axial Methyl (e,a) | -CH₃ | Two 1,3-diaxial CH₃-H | ~1.8 | Less Stable |
| Axial Methoxy, Equatorial Methyl (a,e) | -OCH₃ | Two 1,3-diaxial OCH₃-H | ~0.7 | More Stable |
The energy difference (ΔG°) between these two conformers is approximately 1.1 kcal/mol (1.8 - 0.7 kcal/mol), favoring the conformer with the axial methoxy group and equatorial methyl group.
Visualization of trans Isomer Interconversion
Caption: Chair interconversion of trans-1-Methoxy-3-methylcyclohexane.
Experimental Protocols for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and widely used technique for the conformational analysis of cyclohexane derivatives.[7] By analyzing parameters such as chemical shifts, coupling constants (³J), and signal intensities at different temperatures, one can determine the populations of different conformers in equilibrium.
General NMR-Based Experimental Workflow
A typical experimental approach to determine the conformational equilibrium of a compound like this compound involves the following steps:
-
Sample Preparation: A dilute solution of the purified cis or trans isomer is prepared in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆). The choice of solvent is important as it can influence the conformational equilibrium.
-
Room Temperature Spectrum Acquisition: A standard ¹H NMR spectrum is acquired at room temperature. At this temperature, the ring flip is rapid on the NMR timescale, resulting in a spectrum with time-averaged signals for the axial and equatorial protons.
-
Low-Temperature NMR (Dynamic NMR): The sample is cooled inside the NMR probe to a temperature where the rate of chair-chair interconversion becomes slow enough to be resolved on the NMR timescale (typically below -60 °C). At this "coalescence temperature," the single averaged signals broaden and then resolve into two distinct sets of signals, one for each chair conformer.
-
Data Analysis:
-
Integration: By integrating the well-resolved signals corresponding to each conformer at low temperature, the relative populations (and thus the equilibrium constant, Keq) can be directly determined.
-
Coupling Constants: The magnitude of the vicinal coupling constant (³J) between adjacent protons, particularly the proton on the carbon bearing a substituent (the H-C-O or H-C-C proton), is highly dependent on the dihedral angle. Large coupling constants (~10-13 Hz) are indicative of an axial-axial relationship, while smaller couplings (~2-5 Hz) suggest axial-equatorial or equatorial-equatorial relationships. This allows for the unambiguous assignment of each conformer.
-
-
Thermodynamic Calculation: The Gibbs free energy difference (ΔG°) between the conformers is calculated from the equilibrium constant (Keq) using the equation: ΔG° = -RT ln(Keq) , where R is the gas constant and T is the temperature in Kelvin.
Workflow Visualization
References
- 1. auremn.org.br [auremn.org.br]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1,3-Diaxial Interactions and A value for Cyclohexanes - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. Conformational Analysis of Cyclohexane Derivatives by Nuclear Magnetic Resonance Spectroscopy | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Thermodynamic Properties of Substituted Cyclohexanes
For Researchers, Scientists, and Drug Development Professionals
The cyclohexane (B81311) ring is a ubiquitous structural motif in organic chemistry and is of paramount importance in the field of medicinal chemistry and drug development. The specific three-dimensional arrangement of substituents on a cyclohexane ring, dictated by its conformational preferences, can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic properties. A thorough understanding of the thermodynamic principles governing the conformational equilibria of substituted cyclohexanes is therefore crucial for the rational design of novel therapeutics.
This technical guide provides a comprehensive overview of the thermodynamic properties of substituted cyclohexanes, with a focus on the energetic factors that govern their conformational behavior. We will delve into the concept of A-values, the enthalpic and entropic contributions to conformational free energy, and the experimental and computational methodologies used to determine these critical parameters.
Conformational Analysis of Cyclohexane: The Chair Conformation
The cyclohexane ring is not planar; it adopts a puckered, three-dimensional structure to relieve angle and torsional strain. The most stable conformation is the chair conformation , which has ideal tetrahedral bond angles of approximately 109.5° and a staggered arrangement of all substituents, minimizing steric interactions.[1][2][3] In the chair conformation, the twelve hydrogen atoms (or other substituents) occupy two distinct types of positions: axial and equatorial .
-
Axial positions are perpendicular to the approximate plane of the ring, alternating up and down around the ring.
-
Equatorial positions are located in the approximate plane of the ring, pointing outwards from the perimeter.
At room temperature, the cyclohexane ring is not static but undergoes a rapid "ring flip" or "chair interconversion," where one chair conformation converts to another. During this process, all axial substituents become equatorial, and all equatorial substituents become axial.[3] For an unsubstituted cyclohexane ring, these two chair conformations are energetically identical. However, in substituted cyclohexanes, the two chair conformers are generally not of equal energy.
The A-Value: A Quantitative Measure of Steric Hindrance
The preference for a substituent to occupy the equatorial position is a cornerstone of conformational analysis. When a substituent is in the axial position, it experiences steric repulsion with the other two axial hydrogens on the same side of the ring. This unfavorable interaction is known as a 1,3-diaxial interaction .[4][5] To avoid this steric strain, bulkier substituents will preferentially occupy the more spacious equatorial position.
The energy difference between the axial and equatorial conformations is quantified by the A-value , which is the change in Gibbs free energy (ΔG°) for the equilibrium between the two chair conformers.[6] A larger A-value indicates a stronger preference for the equatorial position and, consequently, a greater effective "size" of the substituent in the context of the cyclohexane ring.
The relationship between the A-value and the equilibrium constant (Keq) is given by the following equation:
ΔG° = -RT ln(Keq)
Where:
-
ΔG° is the A-value
-
R is the gas constant
-
T is the temperature in Kelvin
-
Keq = [Equatorial conformer] / [Axial conformer]
A positive A-value signifies that the equatorial conformer is more stable.
Thermodynamic Data for Substituted Cyclohexanes
The following tables summarize the key thermodynamic parameters for a variety of common substituents on a cyclohexane ring. These values are essential for predicting the conformational preferences of polysubstituted cyclohexanes and for understanding the energetic landscape of molecules containing this important scaffold.
Table 1: A-Values for Common Substituents
| Substituent | A-Value (kcal/mol) | Reference(s) |
| -H | 0 | - |
| -F | 0.25 | [7] |
| -Cl | 0.53 | [7] |
| -Br | 0.48 | [7] |
| -I | 0.47 | [7] |
| -OH | 0.94 (non-H-bonding solvent) | [7] |
| -OCH3 | 0.56 | [7] |
| -NH2 | 1.4 | [7] |
| -CN | 0.24 | [7] |
| -CH3 | 1.74 | [7][8] |
| -CH2CH3 | 1.75 | [7] |
| -CH(CH3)2 | 2.15 | [7] |
| -C(CH3)3 | ~5.0 | [7] |
| -C6H5 | 2.9 | [7] |
| -COOH | 1.41 | [6] |
| -COOCH3 | 1.27 | [6] |
Table 2: Enthalpy and Entropy of Conformational Change for Selected Alkyl Substituents
| Substituent | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | Reference(s) |
| -CH3 | 1.7 | 0 | [7] |
| -CH2CH3 | 1.7 | -0.4 | [7] |
| -CH(CH3)2 | 2.1 | -0.6 | [7] |
| -C(CH3)3 | 4.9 | -1.1 | [7] |
Note: A negative entropy change for the axial to equatorial conversion of some alkyl groups is attributed to a decrease in the number of available rotational conformations in the more stable equatorial position.
Experimental and Computational Protocols for Determining Thermodynamic Properties
The accurate determination of the thermodynamic parameters for cyclohexane conformational equilibria relies on a combination of experimental techniques and computational modeling.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy is the primary experimental method for determining A-values and other thermodynamic data.
Protocol for Determining Conformational Equilibrium by NMR Spectroscopy:
-
Sample Preparation: A solution of the substituted cyclohexane is prepared in a suitable deuterated solvent. The choice of solvent can be critical, as intermolecular interactions can influence the conformational equilibrium.
-
Low-Temperature Measurement: The NMR spectrum is recorded at a low temperature where the rate of chair interconversion is slow on the NMR timescale. This allows for the observation of separate signals for the axial and equatorial conformers.
-
Signal Integration: The relative populations of the two conformers are determined by integrating the signals corresponding to specific protons in each conformer.
-
Equilibrium Constant Calculation: The equilibrium constant (Keq) is calculated from the ratio of the integrated signal areas.
-
Variable Temperature Studies: To determine the enthalpy (ΔH°) and entropy (ΔS°) of the equilibrium, NMR spectra are recorded at several different temperatures.
-
Van't Hoff Analysis: A plot of ln(Keq) versus 1/T (a Van't Hoff plot) is constructed. The slope of this plot is equal to -ΔH°/R, and the y-intercept is equal to ΔS°/R, allowing for the calculation of the enthalpic and entropic contributions to the free energy difference.
Computational Protocols
Computational chemistry provides a powerful tool for predicting and understanding the thermodynamic properties of substituted cyclohexanes.
Protocol for Computational Conformational Analysis:
-
Structure Generation: Three-dimensional structures of both the axial and equatorial conformers of the substituted cyclohexane are generated using a molecular modeling program.
-
Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure. This is typically done using quantum mechanical methods, such as Density Functional Theory (DFT), with an appropriate basis set (e.g., B3LYP/6-31G*).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.
-
Energy Calculation: The relative energies (ΔE, ΔH, and ΔG) of the two conformers are calculated by taking the difference in their computed energies. The calculated ΔG value can be directly compared to the experimentally determined A-value.
Visualizing Key Concepts in Cyclohexane Thermodynamics
The following diagrams, generated using the DOT language, illustrate fundamental concepts and workflows related to the thermodynamic properties of substituted cyclohexanes.
Caption: Conformational equilibrium of a monosubstituted cyclohexane.
Caption: Experimental and computational workflows for A-value determination.
Relevance in Drug Development
The principles of cyclohexane conformational analysis are critically important in the design and development of new drugs. The three-dimensional shape of a drug molecule is a key determinant of its ability to bind to its biological target (e.g., an enzyme or receptor). By understanding and controlling the conformational preferences of cyclohexane rings within a drug candidate, medicinal chemists can:
-
Optimize Binding Affinity: Lock the molecule into a bioactive conformation that fits optimally into the target's binding site.
-
Improve Selectivity: Design molecules that preferentially bind to the desired target over off-targets, reducing side effects.
-
Enhance Physicochemical Properties: Modulate properties such as solubility, membrane permeability, and metabolic stability by altering the orientation of functional groups.
For example, introducing a bulky substituent with a large A-value can effectively "lock" the cyclohexane ring in a single chair conformation, presenting a well-defined three-dimensional structure to the biological target.
Caption: The role of thermodynamics in rational drug design.
Conclusion
The thermodynamic properties of substituted cyclohexanes provide a fundamental framework for understanding and predicting their conformational behavior. The A-value serves as a powerful and convenient tool for quantifying the steric demands of various substituents. By employing a combination of experimental techniques, particularly NMR spectroscopy, and computational modeling, researchers can gain deep insights into the energetic landscape of these important molecules. This knowledge is not only of academic interest but also has profound practical implications in the field of drug discovery and development, enabling the design of more potent, selective, and effective medicines.
References
- 1. Cyclohexane conformation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Cyclohexane [webbook.nist.gov]
- 6. A value (organic chemistry) - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Synthesis and Characterization of 1-Methoxy-3-methylcyclohexane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 1-methoxy-3-methylcyclohexane. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents detailed, plausible experimental protocols for its synthesis based on established organic chemistry methodologies. Furthermore, predicted characterization data, including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are provided based on the analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers interested in the synthesis and study of this and related cyclic ethers.
Synthesis of this compound
Two primary synthetic routes are proposed for the preparation of this compound: the Williamson ether synthesis and the alkoxymercuration-demercuration of 3-methylcyclohexene (B1581247). Both methods are well-established for the formation of ethers.
Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for preparing ethers. This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 3-methylcyclohexanol (B165635) is first deprotonated with a strong base to form the corresponding alkoxide, which is then reacted with a methylating agent.
Reaction Scheme:
Experimental Protocol:
A detailed, step-by-step protocol for the Williamson ether synthesis of this compound is provided in the table below.
| Step | Procedure |
| 1. Preparation | To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 molar equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 100 mL). |
| 2. Alkoxide Formation | Slowly add a solution of 3-methylcyclohexanol (1.0 molar equivalent) in anhydrous THF (50 mL) to the stirred suspension of NaH at 0 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases. |
| 3. Ether Formation | Cool the reaction mixture back to 0 °C and add methyl iodide (CH3I, 1.5 molar equivalents) dropwise. After the addition, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC). |
| 4. Work-up | After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of water. Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether. Wash the organic layer sequentially with water (2 x 50 mL) and brine (50 mL). |
| 5. Purification | Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to yield this compound as a mixture of cis and trans diastereomers. |
Alkoxymercuration-Demercuration
An alternative approach is the alkoxymercuration-demercuration of 3-methylcyclohexene. This two-step procedure provides a Markovnikov addition of the methoxy (B1213986) group across the double bond, avoiding carbocation rearrangements.
Reaction Scheme:
Experimental Protocol:
The following table outlines a detailed protocol for the alkoxymercuration-demercuration synthesis.
| Step | Procedure |
| 1. Methoxymercuration | In a 250 mL round-bottom flask, dissolve mercuric acetate (B1210297) (Hg(OAc)2, 1.1 molar equivalents) in methanol (B129727) (100 mL). To this solution, add 3-methylcyclohexene (1.0 molar equivalent) dropwise with stirring at room temperature. Continue stirring for 1-2 hours, monitoring the disappearance of the alkene by TLC or GC. |
| 2. Demercuration | Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of sodium borohydride (B1222165) (NaBH4, 1.5 molar equivalents) in 3 M aqueous sodium hydroxide (B78521) (NaOH, 50 mL). A black precipitate of elemental mercury will form. |
| 3. Work-up | After the addition of NaBH4 is complete, allow the mixture to stir at room temperature for an additional hour. Decant the supernatant from the mercury and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). |
| 4. Purification | Combine the organic extracts and wash with water (2 x 50 mL) and brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation to afford this compound. |
Characterization of this compound
Physical Properties
The following table summarizes some of the computed physical properties of this compound.[1]
| Property | Value |
| Molecular Formula | C8H16O[1] |
| Molecular Weight | 128.21 g/mol [1] |
| IUPAC Name | This compound[1] |
| CAS Number | 52204-64-5[1] |
| Predicted Boiling Point | ~150-160 °C |
| Predicted Density | ~0.87 g/mL |
Spectroscopic Data (Predicted)
The following tables present the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns observed for cyclic ethers and methyl-substituted cyclohexanes.
Predicted 1H NMR Data (500 MHz, CDCl3)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~3.30 | s | 3H | -OCH3 |
| ~3.20 - 3.40 | m | 1H | H-1 |
| ~0.85 - 2.00 | m | 9H | Cyclohexyl ring protons |
| ~0.90 | d, J ≈ 6.5 Hz | 3H | -CH3 |
Predicted 13C NMR Data (125 MHz, CDCl3)
| Chemical Shift (δ) ppm | Assignment |
| ~78-82 | C-1 |
| ~55-58 | -OCH3 |
| ~20-40 | Cyclohexyl ring carbons |
| ~22 | -CH3 |
Predicted IR Data
| Wavenumber (cm-1) | Assignment |
| 2950-2850 | C-H stretching (alkane) |
| 1470-1450 | C-H bending |
| 1100-1080 | C-O-C stretching (ether) |
Predicted Mass Spectrometry Data (EI)
| m/z | Interpretation |
| 128 | [M]+ |
| 113 | [M - CH3]+ |
| 97 | [M - OCH3]+ |
| 71 | [M - C4H9]+ (cleavage of the cyclohexane (B81311) ring) |
| 58 | [C3H6O]+ (fragment containing the ether group) |
Experimental and Characterization Workflow
The overall workflow for the synthesis and characterization of this compound is depicted in the following diagram.
This comprehensive guide provides a strong foundation for the synthesis and characterization of this compound. Researchers can utilize the provided protocols and predicted data as a starting point for their investigations into this and related cyclic ether compounds. It is important to reiterate that the provided spectroscopic data are predictions and should be confirmed by experimental analysis.
References
An In-depth Technical Guide to the IUPAC Nomenclature of Substituted Methylcyclohexane Ethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted methylcyclohexane (B89554) ethers. It is designed to serve as a detailed reference, ensuring accurate and unambiguous communication of these chemical structures. This document outlines the systematic rules for naming these compounds, including the prioritization of functional groups, numbering of the carbon framework, and designation of stereochemistry. Furthermore, it includes representative experimental protocols and quantitative data to provide practical context.
Core Principles of IUPAC Nomenclature for Ethers
Ethers are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'). According to IUPAC nomenclature, ethers are treated as alkanes substituted with an alkoxy (-OR) group. The ether functional group does not have a characteristic suffix and is always named as a prefix.[1][2]
The fundamental steps for naming substituted methylcyclohexane ethers are as follows:
-
Identify the Parent Structure : The parent structure is the main hydrocarbon chain or ring. In the case of methylcyclohexane ethers, the cyclohexane (B81311) ring is typically the parent structure, unless the alkyl group attached to the oxygen is larger and more complex.[3] The longest carbon chain or the ring with more carbon atoms is chosen as the parent.[4]
-
Identify the Alkoxy Substituent : The -OR group is named as an "alkoxy" group by taking the name of the alkyl group and changing the "-yl" ending to "-oxy" (e.g., -OCH₃ is methoxy (B1213986), -OCH₂CH₃ is ethoxy).[5]
-
Numbering the Cyclohexane Ring :
-
The numbering of the ring is done to give the substituents the lowest possible locants (positions).[6]
-
The "lowest set of locants" rule is applied, which means comparing the locant sets term by term and choosing the one with the lowest number at the first point of difference.[6]
-
All substituents, including the alkoxy group and methyl groups, are considered together when determining the lowest locant set.[6]
-
-
Alphabetical Ordering of Substituents : All substituent names (e.g., ethoxy, methyl, chloro) are listed in alphabetical order, irrespective of their locant numbers.[1]
-
Designation of Stereochemistry :
-
Relative Stereochemistry : The terms cis and trans are used to describe the relative orientation of two substituents on the cyclohexane ring. Cis indicates that the substituents are on the same face of the ring, while trans indicates they are on opposite faces.[7][8]
-
Absolute Stereochemistry : The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter. These descriptors are placed in parentheses at the beginning of the IUPAC name.[9]
-
Examples of IUPAC Nomenclature for Substituted Methylcyclohexane Ethers
Example 1: 1-Methoxy-2-methylcyclohexane
-
Parent Structure : Cyclohexane
-
Substituents : A methoxy group (-OCH₃) and a methyl group (-CH₃).
-
Numbering : To assign the lowest locants, we can start at either the methoxy- or methyl-substituted carbon. In either case, the locants are 1 and 2.
-
Alphabetical Order : "Methoxy" comes before "methyl". Therefore, the name is 1-methoxy-2-methylcyclohexane .
-
Stereochemistry : This compound can exist as cis and trans diastereomers.
-
cis-1-Methoxy-2-methylcyclohexane
-
trans-1-Methoxy-2-methylcyclohexane
-
-
Absolute Configuration : For a specific enantiomer, the name would include the R/S descriptors, for example, (1R,2S)-1-methoxy-2-methylcyclohexane .
Example 2: 1-Ethoxy-1,4-dimethylcyclohexane
-
Parent Structure : Cyclohexane
-
Substituents : An ethoxy group (-OCH₂CH₃) and two methyl groups (-CH₃).
-
Numbering : To achieve the lowest locant set, we start numbering at the carbon with two substituents (the ethoxy and one methyl group). This gives the locant set 1,1,4.
-
Alphabetical Order : "Ethoxy" comes before "dimethyl".
-
Final Name : 1-ethoxy-1,4-dimethylcyclohexane .
-
Stereochemistry : This compound can also exist as cis and trans isomers based on the relative positions of the C1-ethoxy/methyl groups and the C4-methyl group. For instance, cis-1-ethoxy-1,4-dimethylcyclohexane.
Quantitative Data
The physical and spectroscopic properties of substituted methylcyclohexane ethers are crucial for their identification and characterization. Below is a summary of data for representative compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Refractive Index (n20/D) | Key Spectroscopic Features |
| 1-Methoxycyclohexane | C₇H₁₄O | 114.19 | 134-136 | 1.438 | MS (m/z) : 114 (M+), 83, 58, 45.[10] |
| 1-Methoxy-2-methylcyclohexane | C₈H₁₆O | 128.21 | Not available | Not available | IR (cm⁻¹) : Characteristic C-O stretch around 1100.[11] |
| 1-Methoxy-4-methylcyclohexane (B2613221) | C₈H₁₆O | 128.21 | 148 | 1.432-1.436 | ¹³C NMR : Signals for methoxy carbon (~56 ppm) and ring carbons.[3][12] |
| 1-Ethoxy-2-methylcyclohexane | C₉H₁₈O | 142.24 | Not available | Not available | Structure confirmed by IUPAC name in PubChem.[13] |
Experimental Protocols
The Williamson ether synthesis is a versatile and widely used method for the preparation of both symmetrical and unsymmetrical ethers, including substituted methylcyclohexane ethers.[7][9]
Protocol: Synthesis of cis- and trans-1-Methoxy-4-methylcyclohexane
This protocol describes the synthesis of 1-methoxy-4-methylcyclohexane from 4-methylcyclohexanol (B52717) via the Williamson ether synthesis.
Materials:
-
4-Methylcyclohexanol (mixture of cis and trans isomers)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Iodomethane (B122720) (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup : A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Alcohol Deprotonation : Anhydrous THF (30 mL) and 4-methylcyclohexanol (5.0 g, 43.8 mmol) are added to the flask. The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.1 g of 60% dispersion, 52.5 mmol) is added portion-wise over 15 minutes. The mixture is allowed to warm to room temperature and stirred for 1 hour until hydrogen evolution ceases.
-
Ether Formation : The flask is cooled again to 0 °C, and iodomethane (6.8 g, 3.0 mL, 48.2 mmol) is added dropwise via syringe. The reaction mixture is then stirred at room temperature overnight.
-
Workup : The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at 0 °C. The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 30 mL).
-
Purification : The combined organic layers are washed with brine (50 mL), dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Characterization : The resulting crude product, a mixture of cis- and trans-1-methoxy-4-methylcyclohexane, can be purified by fractional distillation or column chromatography. The product identity and purity are confirmed by ¹H NMR, ¹³C NMR, and GC-MS.
Mandatory Visualizations
The following diagram illustrates the logical steps involved in determining the IUPAC name for a substituted methylcyclohexane ether.
The diagram below outlines the key stages in the synthesis and characterization of a substituted methylcyclohexane ether.
Substituted cyclic ethers can be designed as inhibitors for various enzymes, including those critical for cell cycle regulation, such as Cyclin-Dependent Kinase 2 (CDK2). Inhibition of CDK2 can lead to cell cycle arrest and is a target for anti-cancer drug development.[14] The following diagram illustrates a simplified cell cycle pathway and the point of intervention for a hypothetical substituted methylcyclohexane ether designed as a CDK2 inhibitor.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 3. 1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. 1-Ethoxy-2-methylcyclohexane | C9H18O | CID 53847157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of N(2) -Substituted 2,4-Diamino-6-cyclohexylmethoxy-5-nitrosopyrimidines and Related 5-Cyano-NNO-azoxy Derivatives as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
safety and handling precautions for 1-Methoxy-3-methylcyclohexane
An In-depth Technical Guide to the Safety and Handling of 1-Methoxy-3-methylcyclohexane
Introduction
This compound is a chemical compound with the formula C8H16O.[1][2][3] As a substituted cyclohexane (B81311) ether, its handling requires an understanding of the hazards associated with both ethers and cyclic alkanes. This guide provides a detailed overview of the known and anticipated safety and handling precautions for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
Based on the hazard profiles of similar compounds, this compound is anticipated to be a flammable liquid that may cause skin irritation and drowsiness or dizziness.[4][5] Ethers are known to form explosive peroxides upon exposure to air and light.[6][7][8]
Anticipated GHS Hazard Statements:
-
May be fatal if swallowed and enters airways.[5]
-
Causes skin irritation.[10]
-
May cause drowsiness or dizziness.[5]
-
Toxic to aquatic life with long-lasting effects.[11]
Physical and Chemical Properties
A summary of the key physical and chemical properties is presented below.
| Property | Value | Source |
| Molecular Formula | C8H16O | [1][2][3] |
| Molecular Weight | 128.21 g/mol | [2][3] |
| Appearance | No data available | |
| Boiling Point | ~101 °C (for Methylcyclohexane) | |
| Melting Point | ~ -126 °C (for Methylcyclohexane) | |
| Density | ~ 0.77 g/cm³ (for Methylcyclohexane) | |
| Vapor Pressure | No data available | |
| Flash Point | No data available (likely low) | |
| Autoignition Temperature | ~ 160°C (for Diethyl Ether) | [8] |
| Solubility | No data available |
Handling and Storage
Safe Handling Protocol
Objective: To outline the standard operating procedure for the safe handling of this compound to minimize exposure and risk.
Methodology:
-
Engineering Controls: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[8][12] Ensure that an eyewash station and safety shower are readily accessible.[8][13]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4]
-
Hand Protection: Wear chemically resistant gloves. Nitrile gloves may offer splash protection but should be changed immediately upon contamination. For prolonged contact, consider thicker gloves such as PVA or Teflon.[7][12]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.[7]
-
-
Dispensing: Use only non-sparking tools and explosion-proof equipment.[11] Ground and bond containers when transferring the liquid to prevent static discharge.[11][14] Keep containers tightly closed when not in use.[11][13]
-
Hygiene: Wash hands thoroughly after handling and before leaving the laboratory.[11][13] Do not eat, drink, or smoke in areas where this chemical is handled.
Storage Protocol
Objective: To ensure the safe storage of this compound, preventing fire, peroxide formation, and degradation.
Methodology:
-
Location: Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable liquids.[4][6][11]
-
Incompatibilities: Keep away from heat, sparks, open flames, and other ignition sources.[11] Store separately from strong oxidizing agents, acids, and bases.[7][14]
-
Peroxide Formation: As an ether, this compound may form explosive peroxides.[6][7] Containers should be dated upon receipt and upon opening. Test for the presence of peroxides periodically and before distillation or evaporation. Dispose of containers within one year of opening.[7]
-
Container Integrity: Never open a dented or compromised container.[8]
Emergency Procedures
First Aid Measures
Objective: To provide immediate care to an individual exposed to this compound.
Methodology:
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[9][11]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][11]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs can cause severe damage.[5][11][14]
Spill and Leak Protocol
Objective: To safely contain and clean up a spill of this compound.
Methodology:
-
Immediate Actions: Evacuate the area and eliminate all ignition sources.[6][14] Ventilate the area.
-
Containment: For small spills, use an inert absorbent material such as sand or vermiculite. Do not use combustible materials like sawdust.[6]
-
Cleanup: Carefully collect the absorbed material into a suitable, sealed container for disposal.[6][13] Use non-sparking tools for cleanup.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.[13]
Disposal Considerations
Dispose of waste in accordance with local, state, and federal regulations. This material may be classified as a hazardous waste due to its flammability.[5][13] Collect waste in a properly labeled, sealed container and arrange for pickup by a licensed hazardous waste disposal company.
Visualizations
Caption: Safe handling workflow for this compound.
Caption: Hazards and corresponding personal protective equipment.
References
- 1. americanelements.com [americanelements.com]
- 2. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. cpchem.com [cpchem.com]
- 6. Ethers | Health & Safety | Health and Safety Department [health-safety.ed.ac.uk]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ark-chem.co.jp [ark-chem.co.jp]
- 11. fishersci.com [fishersci.com]
- 12. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 13. scribd.com [scribd.com]
- 14. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Review of 1-Methoxy-3-methylcyclohexane and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth review of 1-Methoxy-3-methylcyclohexane, a saturated ether derivative of a substituted cyclohexane (B81311). Due to a notable absence of this specific molecule in extensive peer-reviewed literature, this document establishes a foundational understanding through a detailed examination of its chemical and physical properties, a proposed synthetic route based on established organic chemistry principles, and an overview of the potential biological activities of its broader class of analogs. This guide is intended to serve as a valuable resource for researchers interested in the synthesis, characterization, and potential applications of simple alkoxycyclohexanes in medicinal chemistry and materials science. While no specific signaling pathways involving this molecule have been identified, a general workflow for its synthesis and subsequent biological screening is presented to guide future research endeavors.
Introduction
The cyclohexane ring is a ubiquitous scaffold in medicinal chemistry, valued for its conformational rigidity and three-dimensional structure, which can provide a bioisosteric replacement for phenyl or other cyclic systems. The introduction of various substituents, such as alkoxy groups, can significantly modulate the physicochemical properties of the cyclohexane core, including lipophilicity, metabolic stability, and receptor-binding interactions. This compound represents a simple, chiral derivative within this class of compounds. This guide aims to consolidate the available information on this molecule and its analogs, providing a technical foundation for its synthesis and potential exploration in drug discovery and other applications.
Physicochemical Properties of this compound
This compound is a saturated cyclic ether. Its physical and chemical properties are largely dictated by the cyclohexane ring and the methoxy (B1213986) and methyl substituents. The presence of two stereocenters (at C1 and C3) means that this compound can exist as four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R).
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 52204-64-5 | PubChem[1] |
| XLogP3-AA (LogP) | 2.3 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 128.120115130 Da | PubChem[1] |
| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |
Synthesis of this compound
A robust and widely applicable method for the synthesis of ethers such as this compound is the Williamson ether synthesis .[2][3][4] This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide.[2][3] For the synthesis of this compound, the reaction would proceed between the sodium salt of 3-methylcyclohexanol (B165635) and a methylating agent like methyl iodide.
Proposed Synthetic Scheme
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol
The following is a generalized experimental protocol for the synthesis of this compound, adapted from procedures for similar Williamson ether syntheses.[5][6]
Materials:
-
3-Methylcyclohexanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.1 eq). The NaH is washed with anhydrous pentane (B18724) to remove the mineral oil. Anhydrous THF is then added to the flask. 3-Methylcyclohexanol (1.0 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the stirred suspension of NaH in THF at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 3-methylcyclohexoxide.
-
Ether Formation: The reaction mixture is cooled to 0 °C, and methyl iodide (1.2 eq) is added dropwise. The resulting mixture is then heated to reflux and maintained at this temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, the mixture is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by fractional distillation to yield pure this compound.
Spectroscopic Characterization
| Technique | Expected Features |
| ¹H NMR | A singlet for the methoxy protons (-OCH₃) is expected around 3.3 ppm.[7] The proton on the carbon bearing the methoxy group (H1) would likely appear as a multiplet. The methyl protons (-CH₃) at the 3-position would appear as a doublet. The remaining cyclohexyl protons would appear as a series of complex multiplets in the upfield region (typically 1.0-2.0 ppm). |
| ¹³C NMR | The carbon of the methoxy group is expected to have a chemical shift in the range of 55-60 ppm.[7] The carbon attached to the oxygen (C1) would be downfield, likely in the 70-80 ppm range. The carbon with the methyl group (C3) and the methyl carbon itself would have distinct signals, with the remaining four cyclohexane carbons appearing in the aliphatic region. |
| IR Spectroscopy | A prominent C-O stretching band for the ether linkage is expected in the region of 1070-1150 cm⁻¹. C-H stretching bands for the sp³ hybridized carbons will be observed just below 3000 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns for cyclic ethers would be expected, including the loss of the methoxy group or the methyl group. |
Potential Biological Activities of Analogs
There is no specific research on the biological activity of this compound. However, the broader class of cyclohexane derivatives has been investigated for a range of biological activities. These studies suggest that the cyclohexane scaffold can be a valuable component in the design of new therapeutic agents.
Antimicrobial and Antifungal Activity
Numerous studies have demonstrated that cyclohexane derivatives can exhibit significant antimicrobial properties. For instance, certain cyclohexane triones have been shown to be active against Gram-positive bacteria.[8] Other derivatives have shown activity against a range of bacteria and fungi, with some compounds exhibiting potency comparable to existing antibiotics.[9] The mechanism of action for some of these compounds is thought to involve the disruption of the bacterial cytoplasmic membrane.
Anticancer and Cytotoxic Activity
The cyclohexane moiety is present in several approved anticancer drugs.[10] Substituted cyclohexane derivatives have been shown to possess antiproliferative and cytotoxic activities against various cancer cell lines. For example, some polyoxygenated cyclohexane compounds have demonstrated remarkable cytotoxic activity against pancreatic and breast cancer cell lines while showing no cytotoxicity towards normal cells.[9]
Signaling Pathways and Future Directions
Currently, there is no published literature that implicates this compound or its simple analogs in any specific cellular signaling pathways. The biological activity of more complex cyclohexane-containing molecules is typically attributed to their interaction with specific protein targets, such as enzymes or receptors, which in turn modulates downstream signaling events.
Given the lack of specific biological data for this compound, a logical next step for researchers would be to perform a general biological screening to identify any potential activities.
Caption: A logical workflow for the synthesis and biological screening of this compound.
Conclusion
This compound is a simple saturated ether for which there is a paucity of specific scientific literature. This technical guide has provided a comprehensive overview based on the established principles of organic chemistry and the known properties of its structural analogs. A reliable synthetic route via the Williamson ether synthesis has been detailed, and the expected spectroscopic characteristics have been outlined. While no specific biological activities or signaling pathway involvements have been reported, the broader class of cyclohexane derivatives shows promise in areas such as antimicrobial and anticancer research. This guide serves as a foundational document to encourage and facilitate future research into this and related small molecules, providing a roadmap for their synthesis, characterization, and potential biological evaluation.
References
- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. acdlabs.com [acdlabs.com]
- 8. Cyclohexane triones, novel membrane-active antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 1-methoxy-3-methylcyclohexane from 3-methylcyclohexanol (B165635) via the Williamson ether synthesis. This method involves the deprotonation of the secondary alcohol using a strong base, followed by nucleophilic substitution with a methylating agent. This application note includes a step-by-step experimental procedure, a comprehensive list of materials and reagents, and methods for purification and characterization of the final product. All quantitative data is summarized for clarity, and a visual representation of the experimental workflow is provided.
Introduction
This compound is a valuable organic compound utilized as an intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its preparation from the readily available 3-methylcyclohexanol is a common transformation in organic synthesis. The Williamson ether synthesis is a robust and widely used method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction proceeds via an S\textsubscript{N}2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide, displacing the halide and forming an ether linkage.[2] For secondary alcohols like 3-methylcyclohexanol, the use of a strong, non-nucleophilic base is crucial to efficiently generate the corresponding alkoxide without promoting competing elimination reactions. Sodium hydride is a common and effective choice for this deprotonation step.[3]
Reaction Scheme
Data Presentation
| Parameter | Value | Reference |
| Reactants | ||
| 3-Methylcyclohexanol (mixture of cis/trans) | 1.0 eq | |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq | [4] |
| Methyl Iodide | 1.5 eq | [5] |
| Solvent | ||
| Anhydrous Tetrahydrofuran (B95107) (THF) | ~0.5 M solution of alcohol | [4] |
| Reaction Conditions | ||
| Deprotonation Temperature | 0 °C to room temperature | [4] |
| Methylation Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 4-12 hours | [4] |
| Work-up & Purification | ||
| Quenching Reagent | Water or Methanol (B129727) | [6] |
| Extraction Solvent | Diethyl ether or Dichloromethane | [6][7] |
| Purification Method | Flash column chromatography | [4][7] |
| Expected Yield | ||
| This compound | 70-85% (Estimated) |
Experimental Protocol
Materials and Reagents:
-
3-Methylcyclohexanol (mixture of cis and trans isomers)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH\textsubscript{3}I)
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH\textsubscript{4}Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO\textsubscript{4}) or sodium sulfate (Na\textsubscript{2}SO\textsubscript{4})
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography elution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add sodium hydride (1.2 equivalents) as a 60% dispersion in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 5 mL) to remove the mineral oil, carefully decanting the hexane each time under a stream of nitrogen.
-
Add anhydrous THF to the flask to create a slurry.
-
-
Deprotonation of the Alcohol:
-
In a separate flask, dissolve 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF.
-
Cool the sodium hydride suspension in the reaction flask to 0 °C using an ice bath.
-
Slowly add the solution of 3-methylcyclohexanol to the stirred suspension of sodium hydride at 0 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.
-
-
Methylation:
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Upon completion of the reaction, cool the flask in an ice bath and cautiously quench the reaction by the slow, dropwise addition of water or methanol to destroy any unreacted sodium hydride.
-
Add water to the reaction mixture and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.[7]
-
Characterize the product by \textsuperscript{1}H NMR, \textsuperscript{13}C NMR, and IR spectroscopy.
-
Visualizations
Reaction Signaling Pathway:
Caption: Williamson Ether Synthesis Pathway for this compound.
Experimental Workflow:
Caption: Experimental Workflow for the Synthesis of this compound.
Characterization Data (Predicted)
-
\textsuperscript{1}H NMR (CDCl\textsubscript{3}, 400 MHz):
-
δ 3.30-3.40 (s, 3H, -OCH\textsubscript{3})
-
δ 3.10-3.30 (m, 1H, -CH-O-)
-
δ 0.85-0.95 (d, 3H, -CH\textsubscript{3})
-
δ 1.00-2.00 (m, 9H, cyclohexyl protons)
-
The methoxy (B1213986) group is expected to appear as a sharp singlet.[8]
-
-
\textsuperscript{13}C NMR (CDCl\textsubscript{3}, 100 MHz):
-
δ 75-85 (-CH-O-)
-
δ 55-60 (-OCH\textsubscript{3})
-
δ 20-40 (cyclohexyl carbons)
-
δ ~22 (-CH\textsubscript{3})
-
The carbon attached to the oxygen of the methoxy group will be significantly downfield.[8]
-
-
IR (neat, cm\textsuperscript{-1}):
-
2950-2850 (C-H stretching)
-
1100-1085 (C-O-C stretching, characteristic for ethers)
-
The absence of a broad O-H stretch around 3300 cm\textsuperscript{-1} will indicate the completion of the reaction.
-
Safety Precautions
-
Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle with care in an inert atmosphere.
-
Methyl iodide is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF can form explosive peroxides. Use from a freshly opened bottle or test for peroxides before use.
-
All manipulations should be carried out under a nitrogen or argon atmosphere to prevent the reaction of sodium hydride with atmospheric moisture.
This detailed protocol provides a robust method for the synthesis of this compound, which can be adapted by researchers for the synthesis of related ethers and other applications in drug discovery and development.
References
- 1. studentshare.org [studentshare.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. acdlabs.com [acdlabs.com]
Application Notes and Protocols for the Williamson Ether Synthesis of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers.[1][2][3] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][2] The synthesis of 1-Methoxy-3-methylcyclohexane, a valuable building block in medicinal chemistry and materials science, serves as an excellent case study for the application of this reaction to a secondary alcohol. Due to the secondary nature of the alcohol, the strategic choice of reagents is critical to favor the desired substitution reaction over competing elimination pathways. The optimal approach involves the deprotonation of 3-methylcyclohexanol (B165635) to form the corresponding alkoxide, which then acts as a nucleophile to attack a methyl halide.[1] These application notes provide a detailed protocol for this synthesis, along with expected data and a visual representation of the experimental workflow.
Data Presentation
A summary of the expected quantitative data for the synthesis of this compound is presented in Table 1. Please note that these values are representative and may vary based on specific experimental conditions and the isomeric ratio of the starting material.
| Parameter | Value |
| Reactants | |
| 3-Methylcyclohexanol (mixture of cis/trans) | 1.0 eq |
| Sodium Hydride (60% dispersion in mineral oil) | 1.2 eq |
| Methyl Iodide | 1.5 eq |
| Reaction Conditions | |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Deprotonation Temperature | 0 °C to room temperature |
| Methylation Temperature | Room temperature |
| Reaction Time | 12-18 hours |
| Product Characterization | |
| Expected Yield | 75-85% |
| Appearance | Colorless oil |
| Molecular Formula | C8H16O [4] |
| Molecular Weight | 128.21 g/mol [4] |
| Boiling Point | ~145-150 °C |
| 1H NMR (CDCl3, 400 MHz) | δ ~3.3 (s, 3H, -OCH3), 3.1-3.2 (m, 1H, -CH-O), 0.8-2.0 (m, 12H, cyclohexane (B81311) ring protons including -CH3) |
| 13C NMR (CDCl3, 100 MHz) | δ ~80 (-CH-O), ~56 (-OCH3), and various signals for the cyclohexane ring carbons |
| FTIR (neat) | νmax ~2920, 2850 (C-H stretch), 1100 (C-O stretch) cm-1 |
Experimental Protocols
Materials and Reagents
-
3-Methylcyclohexanol (mixture of cis/trans isomers)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Methyl Iodide (CH3I)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4)
Procedure
1. Preparation of the Alkoxide:
-
A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium 3-methylcyclohexoxide.
2. Ether Formation:
-
Methyl iodide (1.5 equivalents) is added dropwise to the freshly prepared alkoxide solution at room temperature.
-
The reaction mixture is then stirred at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
3. Work-up and Purification:
-
Upon completion of the reaction, the mixture is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to decompose any unreacted sodium hydride.
-
The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation to yield this compound as a colorless oil.
Mandatory Visualization
The following diagrams illustrate the key aspects of the Williamson ether synthesis for this compound.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for the synthesis and purification.
References
Application Notes and Protocols for the Acid-Catalyzed Reaction of 3-Methylcyclohexene with Methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acid-catalyzed addition of alcohols to alkenes is a fundamental reaction in organic synthesis, providing a direct route to the formation of ethers. This document outlines the application and experimental protocols for the reaction of 3-methylcyclohexene (B1581247) with methanol (B129727) in the presence of an acid catalyst. This reaction is of significant interest as it leads to the formation of methoxy-substituted cyclohexane (B81311) derivatives. Such scaffolds are prevalent in medicinal chemistry, where the introduction of a methoxy (B1213986) group can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1][2]
The reaction proceeds via an electrophilic addition mechanism, adhering to Markovnikov's rule.[3][4][5] Protonation of the double bond in 3-methylcyclohexene by the acid catalyst can lead to two possible carbocation intermediates: a more stable tertiary carbocation and a less stable secondary carbocation. The subsequent nucleophilic attack by methanol predominantly occurs at the tertiary carbocation, leading to the major product, 1-methoxy-1-methylcyclohexane (B14676444). A minor product, 1-methoxy-3-methylcyclohexane, may also be formed from the secondary carbocation. The regioselectivity of this reaction is a key consideration for synthetic applications.[5][6]
Data Presentation
While specific quantitative data for the reaction of 3-methylcyclohexene with methanol is not extensively reported in publicly available literature, the expected outcomes can be inferred from the established principles of electrophilic addition reactions. The yield and regioselectivity are highly dependent on the reaction conditions.
Table 1: Expected Products and Influencing Factors
| Product | Structure | Type | Expected Regioselectivity | Factors Influencing Yield and Selectivity |
| 1-Methoxy-1-methylcyclohexane | Major | Markovnikov Product | Formation via the more stable tertiary carbocation intermediate. Lower reaction temperatures and careful choice of catalyst can enhance selectivity. | |
| This compound | Minor | Anti-Markovnikov Product (in this context) | Formation via the less stable secondary carbocation intermediate. Higher temperatures or stronger acids might lead to a slight increase in this isomer or other byproducts. |
Experimental Protocols
The following are detailed protocols for the synthesis of methoxy-methylcyclohexane derivatives from 3-methylcyclohexene. These protocols are based on general procedures for acid-catalyzed alkoxy additions to alkenes. Optimization of these conditions may be necessary to achieve desired yields and selectivity.
Protocol 1: General Procedure for Acid-Catalyzed Methoxylation
Materials:
-
3-Methylcyclohexene (96.17 g/mol )[7]
-
Anhydrous Methanol
-
Acid Catalyst (e.g., concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH))
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexene (1.0 eq).
-
Add a significant excess of anhydrous methanol (e.g., 10-20 eq) to serve as both reactant and solvent.
-
Cool the mixture in an ice bath.
-
Slowly and carefully, add the acid catalyst (e.g., 0.1-0.2 eq of H₂SO₄ or p-TsOH) to the stirred solution.
-
After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to increase the rate, but this may affect selectivity.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.
-
Transfer the mixture to a separatory funnel and add diethyl ether to extract the product.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by fractional distillation to separate the isomers and remove any unreacted starting material.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of the acid-catalyzed addition of methanol to 3-methylcyclohexene.
Caption: General experimental workflow for the synthesis of methoxy-methylcyclohexane derivatives.
Applications in Drug Development
The cyclohexane ring is a common scaffold in medicinal chemistry, offering a three-dimensional framework that can be functionalized to interact with biological targets.[1] The introduction of a methoxy group can significantly impact a compound's pharmacokinetic and pharmacodynamic properties. Specifically, a methoxy group can:
-
Increase Lipophilicity: This can enhance membrane permeability and absorption.
-
Improve Metabolic Stability: The methyl ether is generally more resistant to metabolic cleavage than a free hydroxyl group.
-
Act as a Hydrogen Bond Acceptor: The oxygen atom can form hydrogen bonds with target proteins, influencing binding affinity.
While direct applications of 1-methoxy-1-methylcyclohexane in approved drugs are not prominently documented, the methylcyclohexane (B89554) moiety is a key structural component in various pharmaceuticals. For instance, derivatives of methylcyclohexane are used as intermediates in the synthesis of a range of bioactive molecules, including some pharmaceuticals.[1][2] The synthesis of substituted methoxycyclohexanes, such as those described here, provides valuable building blocks for the generation of compound libraries for drug discovery screening. The varied substitution patterns on the cyclohexane ring allow for the exploration of structure-activity relationships (SAR) to optimize lead compounds.
References
- 1. cmccellulose.com [cmccellulose.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. 3-Methylcyclohexene | C7H12 | CID 11573 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methoxy-3-methylcyclohexane as a Non-Polar Aprotic Solvent
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the predicted properties of 1-methoxy-3-methylcyclohexane as a non-polar aprotic solvent, drawing analogies from structurally similar cyclic ethers. Currently, there is a notable absence of published experimental data specifically detailing the use of this compound as a solvent in organic synthesis. Therefore, the information presented herein should be considered theoretical and requires experimental validation.
Introduction
This compound is a cyclic ether with potential applications as a non-polar aprotic solvent in organic synthesis. Its structure, featuring a cyclohexane (B81311) ring, a methoxy (B1213986) group, and a methyl substituent, suggests properties that could be advantageous in various chemical transformations. The presence of the ether oxygen provides some polarity and coordinating ability, while the overall alkyl framework maintains a non-polar character. This combination could offer a unique solvent environment for reactions sensitive to protic solvents or requiring moderate solvating power for organic substrates.
Physicochemical Properties
Quantitative experimental data for this compound is limited. The following table summarizes available computed data and estimated properties based on analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | PubChem[1] |
| Molecular Weight | 128.21 g/mol | PubChem[1] |
| CAS Number | 52204-64-5 | PubChem[1][2] |
| XLogP3-AA (Lipophilicity) | 2.3 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Boiling Point (Estimated) | ~150-170 °C | Based on similar alkyl cyclohexyl ethers |
| Dielectric Constant (Estimated) | ~ 3-5 | Based on analogous cyclic ethers |
| Density (Estimated) | ~ 0.9 g/mL | Based on similar alkyl cyclohexyl ethers |
Potential Applications as a Non-Polar Aprotic Solvent
Based on its predicted properties, this compound could be a suitable solvent for a range of organic reactions, particularly those requiring an inert, non-protic medium.
Grignard Reactions
The ether functionality of this compound can solvate the magnesium center of a Grignard reagent, stabilizing it and facilitating its formation and reaction. Its relatively high estimated boiling point could allow for reactions to be conducted at elevated temperatures.
Objective: To prepare a solution of phenylmagnesium bromide using this compound as the solvent.
Materials:
-
Magnesium turnings
-
Iodine crystal (as an initiator)
-
Anhydrous this compound
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen inlet
Procedure:
-
Assemble the glassware and dry thoroughly in an oven. Allow to cool under a stream of dry nitrogen.
-
Place magnesium turnings in the flask, add a small crystal of iodine.
-
Add a small portion of a solution of bromobenzene in anhydrous this compound to the magnesium.
-
If the reaction does not start, gently warm the flask.
-
Once the reaction has initiated (disappearance of the iodine color and bubbling), add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.
-
The resulting dark grey to brown solution of phenylmagnesium bromide is ready for use.
Experimental Workflow for Grignard Reagent Formation
Caption: Workflow for Grignard reagent synthesis.
Nucleophilic Substitution Reactions (Sₙ2)
As a non-polar aprotic solvent, this compound is not expected to significantly solvate anions, potentially leading to enhanced nucleophilicity and faster reaction rates for Sₙ2 reactions compared to protic solvents.
Objective: To synthesize benzyl (B1604629) ethyl ether from sodium ethoxide and benzyl bromide.
Materials:
-
Sodium ethoxide
-
Benzyl bromide
-
This compound (anhydrous)
-
Round-bottom flask, reflux condenser, magnetic stirrer
Procedure:
-
In a dry round-bottom flask, suspend sodium ethoxide in anhydrous this compound.
-
With stirring, add benzyl bromide dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
Logical Relationship in Williamson Ether Synthesis
Caption: Reactants and products in the synthesis.
Synthesis and Purification of this compound
Hypothetical Synthesis Protocol
Objective: To synthesize this compound from 3-methylcyclohexanol (B165635).
Materials:
-
3-Methylcyclohexanol (mixture of cis and trans isomers)
-
Sodium hydride (NaH)
-
Methyl iodide (CH₃I)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Round-bottom flask, dropping funnel, reflux condenser, nitrogen inlet
Procedure:
-
In a dry, nitrogen-flushed flask, suspend sodium hydride in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Add a solution of 3-methylcyclohexanol in anhydrous THF dropwise to the NaH suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture again in an ice bath and add methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether, wash the combined organic layers with water and brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent by distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
Proposed Synthesis Pathway
Caption: Proposed synthesis of the target solvent.
Safety and Handling
As with all organic solvents, this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is expected to be flammable, so ignition sources should be avoided. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.
Conclusion
This compound presents itself as a potentially useful, though currently under-explored, non-polar aprotic solvent. Its predicted properties suggest applicability in reactions sensitive to protic solvents, such as those involving organometallic reagents and strong nucleophiles. The provided hypothetical protocols offer a starting point for researchers interested in exploring the utility of this solvent. Experimental validation of its physical properties and performance in various chemical transformations is crucial for establishing its role in synthetic chemistry.
References
Application Notes and Protocols: 1-Methoxy-3-methylcyclohexane in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes detail potential synthetic routes utilizing 1-methoxy-3-methylcyclohexane as a starting material. Due to a lack of specific literature precedents for this compound, the described protocols are based on established reactivity patterns of analogous substituted cycloalkyl ethers and cycloalkanes. All proposed reactions should be conducted with appropriate safety precautions and optimization may be required.
Introduction
This compound is a saturated cyclic ether with potential as a versatile starting material in organic synthesis. Its structure offers two primary sites for functionalization: the ether linkage and the cyclohexyl backbone. Cleavage of the ether can provide access to valuable 3-methylcyclohexanol (B165635) and its derivatives, while functionalization of the alkane ring can introduce new stereocenters and functional groups, making it a potentially useful building block in the synthesis of complex organic molecules, including pharmaceutical intermediates.
Proposed Synthetic Applications
Synthesis of 3-Methylcyclohexanol Derivatives via Ether Cleavage
The most direct application of this compound is its use as a protected form of 3-methylcyclohexanol. The methoxy (B1213986) group can be cleaved under acidic conditions to yield the corresponding alcohol, which is a precursor to various other functional groups.
Reaction Scheme:
Application Notes and Protocols for Methylcyclohexane Ethers in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The methylcyclohexane (B89554) moiety, particularly when functionalized as an ether, presents a versatile scaffold for medicinal chemistry. Its three-dimensional structure offers an alternative to flat aromatic rings, potentially improving target binding and pharmacokinetic properties. This document provides an overview of the applications of methylcyclohexane ethers and related derivatives in medicinal chemistry, with a focus on their synthesis and biological evaluation.
Application Note 1: Substituted Methylcyclohexane Derivatives in Analgesic Drug Discovery
The cyclohexane (B81311) ring is a key structural feature in several centrally acting analgesics. The strategic placement of methyl and ether functionalities on this scaffold can significantly influence analgesic potency and receptor selectivity. A notable example is found in the development of 1-phenylcycloalkanol derivatives, which have been investigated for their morphine-like pharmacological activity.
One such compound, 1-(m-methoxy-phenyl)-2-piperidino-methyl-cyclohexanol, has been a subject of interest.[1] The presence of the m-methoxy group (a phenol (B47542) ether) on the phenyl ring attached to the methyl-substituted cyclohexane core is crucial for its analgesic effects. This structural motif is shared by the well-known analgesic, Tramadol. The methyl group on the cyclohexane ring can influence the stereochemistry of the compound, which in turn can affect its interaction with opioid and other central nervous system receptors.
Key Structural Features for Analgesic Activity:
-
Tertiary Alcohol on Cyclohexane Ring: Essential for binding to the target receptor.
-
m-Methoxy Phenyl Group: The ether linkage at the meta position of the phenyl ring is critical for analgesic activity.
-
Basic Amine Group: A dimethylamino or piperidino methyl group at the 2-position of the cyclohexane ring is important for interacting with the receptor and for the compound's physicochemical properties.
-
Methyl Group on Cyclohexane Ring: Can provide steric bulk and influence the conformational preference of the molecule, potentially enhancing receptor binding.
The development of these compounds highlights the potential of the methylcyclohexane scaffold in designing new analgesics with potentially improved side-effect profiles compared to traditional opioids.
Application Note 2: The Methylcyclohexyl Ether Moiety as a Scaffold in Medicinal Chemistry
In drug design, the substitution of an aromatic ring with a saturated carbocycle, such as a methylcyclohexane ring, is a common bioisosteric replacement strategy.[2] This substitution can lead to several advantages:
-
Improved Metabolic Stability: Aromatic rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. Replacing a phenyl ring with a methylcyclohexyl group can block this metabolic pathway, leading to a longer half-life.
-
Increased Three-Dimensionality: The chair and boat conformations of the cyclohexane ring provide a three-dimensional structure that can explore different regions of a protein's binding pocket compared to a flat aromatic ring. This can lead to increased potency and selectivity.[2]
-
Modulation of Physicochemical Properties: The introduction of a methyl group and an ether linkage can alter the lipophilicity and hydrogen bonding capacity of a molecule. An ether can act as a hydrogen bond acceptor, which can be a critical interaction with a biological target.
The methylcyclohexyl ether moiety can, therefore, be considered a valuable building block for medicinal chemists to optimize lead compounds by improving their pharmacokinetic and pharmacodynamic properties.
Quantitative Data
Due to the proprietary nature of early-stage drug discovery, extensive quantitative data for specific methylcyclohexane ether compounds is not always publicly available. The table below summarizes the key structural components of a series of analgesic compounds based on the substituted cyclohexanol (B46403) scaffold.
| Compound Scaffold | R1 (Amine) | R2 (at C1 of Cyclohexane) | R3 (on Phenyl Ring) | Reported Activity |
| 2-(Aminomethyl)-1-phenylcyclohexanol | -N(CH₃)₂ | -OH | m-OCH₃ | Analgesic |
| 2-(Aminomethyl)-1-phenylcyclohexanol | Piperidino | -OH | m-OCH₃ | Analgesic |
| 2-(Aminomethyl)-1-phenylcyclohexanol | Pyrrolidino | -OH | m-OCH₃ | Analgesic |
Experimental Protocols
Protocol 1: Synthesis of a 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanone Precursor
This protocol describes a key step in the synthesis of the analgesic compounds discussed above, specifically the introduction of the aminomethyl group via a Mannich reaction.
Materials:
-
1-(m-methoxyphenyl)cyclohexanone
-
Dimethylamine (B145610) hydrochloride
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521)
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine 1-(m-methoxyphenyl)cyclohexanone (1 equivalent), dimethylamine hydrochloride (1.2 equivalents), and paraformaldehyde (1.5 equivalents) in ethanol.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Make the aqueous layer basic (pH > 10) by the dropwise addition of a sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(m-methoxyphenyl)-2-(dimethylaminomethyl)cyclohexanone.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Subsequent reduction of the ketone and, if necessary, reaction with a Grignard reagent to introduce a methyl group at the 1-position would yield the final alcohol product.
Protocol 2: Hot-Plate Test for Analgesic Activity in Mice
This protocol describes a standard method for assessing the central analgesic activity of a compound.
Materials:
-
Hot plate apparatus with adjustable temperature (e.g., 55 ± 0.5 °C)
-
Test compound solution
-
Vehicle control solution (e.g., saline)
-
Positive control (e.g., morphine solution)
-
Male Swiss albino mice (20-25 g)
-
Syringes for administration (e.g., intraperitoneal)
-
Timer
Procedure:
-
Acclimatize the mice to the laboratory environment for at least one week before the experiment.
-
Divide the mice into groups (e.g., vehicle control, positive control, and test compound groups).
-
Determine the baseline latency by placing each mouse on the hot plate and starting the timer. Stop the timer when the mouse shows signs of nociception (e.g., licking its paws, jumping). This is the reaction time. A cut-off time (e.g., 30 seconds) should be set to prevent tissue damage.
-
Administer the test compound, vehicle, or positive control to the respective groups of mice.
-
At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each mouse back on the hot plate and measure the reaction time.
-
The analgesic effect is calculated as the percentage of the maximum possible effect (% MPE) using the formula: % MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100
-
Compare the % MPE of the test compound group with the control groups. A significant increase in reaction time indicates analgesic activity.
Visualizations
Caption: Synthetic workflow for a substituted cyclohexanol analgesic.
Caption: Experimental workflow for analgesic screening.
Caption: Bioisosteric relationship between a phenyl and methylcyclohexyl group.
References
Application Notes and Protocols: The Potential Role of 1-Methoxy-3-methylcyclohexane in Fragrance and Flavor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
While not a widely documented fragrance or flavor ingredient, 1-Methoxy-3-methylcyclohexane holds potential for use in the synthesis of novel aromatic compositions. Its structural similarity to known fragrance compounds containing a cyclohexane (B81311) moiety suggests it could contribute unique olfactory characteristics. This document provides a comprehensive overview of its potential applications, hypothetical experimental protocols for its synthesis and sensory evaluation, and relevant physicochemical data. The information presented is intended to serve as a foundational resource for researchers exploring new molecules in the field of fragrance and flavor chemistry.
Introduction
The quest for novel fragrance and flavor compounds is a continuous endeavor in the chemical industry. Molecules that can elicit unique and pleasant sensory experiences are of high value. Cyclic ethers and compounds containing a cyclohexane ring are classes of molecules that have yielded numerous successful fragrance ingredients, often imparting fruity, sweet, floral, or green notes.[1][2] this compound, a substituted cyclic ether, possesses structural features that suggest it may have interesting, yet unexplored, olfactory properties. This document explores the hypothetical role of this compound in fragrance and flavor synthesis, providing detailed application notes and experimental protocols to guide further research.
Data Presentation
Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52204-64-5 | [3][4] |
| Molecular Formula | C₈H₁₆O | [3][4] |
| Molecular Weight | 128.21 g/mol | [3][4] |
| Appearance | Not specified (likely a colorless liquid) | |
| Boiling Point | Not specified | |
| Solubility | Not specified |
Olfactory Properties of Structurally Related Compounds
| Compound | Structure | Reported Odor Profile | Reference |
| Methyl cyclohexane carboxylates | Fruity, sweet | [1][5] | |
| 4-Alkyl cyclohexanepropanal compounds | Strong floral, muguet, green | [6] | |
| Cyclohexyl ethers | Herbal, floral, buttery | [2] | |
| 1-Methoxycyclohexene | Herbal, spicy | [7] |
Application Notes
Based on the olfactory profiles of structurally related compounds, this compound is hypothesized to possess a unique and potentially desirable scent profile. The presence of the cyclohexane ring, a common feature in many fragrance molecules, may contribute to a fresh, camphoraceous, or green character. The methoxy (B1213986) group (an ether linkage) could impart a sweet, ethereal, or slightly fruity note. The methyl substituent on the cyclohexane ring will influence the overall odor by affecting the molecule's shape and volatility.
Potential applications in fragrance and flavor synthesis include:
-
Novel Fragrance Ingredient: As a standalone ingredient, it could provide a novel scent profile to perfumes, colognes, and personal care products.
-
Modifier in Fragrance Compositions: It could be used to modify and enhance the olfactory characteristics of existing fragrance formulations, potentially adding a unique freshness or sweetness.
-
Intermediate for Synthesis: It could serve as a precursor for the synthesis of more complex fragrance and flavor molecules.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a hypothetical two-step synthesis starting from 3-methylcyclohexanone (B152366).
Step 1: Reduction of 3-Methylcyclohexanone to 3-Methylcyclohexanol (B165635)
Materials:
-
3-Methylcyclohexanone
-
Sodium borohydride (B1222165) (NaBH₄)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-methylcyclohexanone (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 3-methylcyclohexanol.
-
Purify the product by distillation if necessary.
Step 2: Williamson Ether Synthesis to form this compound
Materials:
-
3-Methylcyclohexanol (from Step 1)
-
Sodium hydride (NaH)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C and slowly add a solution of 3-methylcyclohexanol (1 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]
Protocol 2: Sensory Evaluation (Olfactory Analysis)
Materials:
-
Purified this compound
-
Ethanol (B145695) (perfumer's grade)
-
Glass vials
-
Pipettes
-
Fragrance test strips
-
Panel of trained sensory analysts
Procedure:
-
Prepare a series of dilutions of this compound in ethanol (e.g., 10%, 1%, 0.1% by weight).
-
Dip a fragrance test strip into each dilution and allow the solvent to evaporate for a few seconds.
-
Present the scented strips to a panel of trained sensory analysts in a well-ventilated, odor-free room.
-
Instruct the panelists to evaluate and describe the odor profile of the compound at different concentrations. Key descriptors to evaluate include:
-
Odor Family: (e.g., fruity, floral, green, woody, spicy, etc.)
-
Odor Intensity: (on a scale of 1 to 10)
-
Odor Tenacity: (how long the scent lasts on the strip)
-
Specific Notes: (e.g., apple, rose, freshly cut grass, sandalwood, etc.)
-
-
Record and analyze the descriptive data from the panel to establish a comprehensive olfactory profile of this compound.
Mandatory Visualizations
Caption: Proposed synthesis workflow for this compound.
Caption: Structure-Odor relationship hypothesis for this compound.
Conclusion
While direct evidence for the role of this compound in fragrance and flavor synthesis is currently lacking in publicly available literature, its chemical structure suggests it is a promising candidate for investigation. The provided application notes and experimental protocols offer a starting point for researchers to synthesize, characterize, and evaluate the olfactory properties of this compound. Further research is warranted to determine its actual scent profile and potential applications in the fragrance and flavor industry.
References
- 1. US20090326079A1 - Methyl cyclohexane carboxylates and their use in perfume compositions - Google Patents [patents.google.com]
- 2. WO2002014253A1 - Cyclohexyl ethers as fragrance compounds - Google Patents [patents.google.com]
- 3. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 52204-64-5 | CCA20464 [biosynth.com]
- 5. EP2070512A1 - Methyl cyclohexane carboxylates and their use in perfume compositons - Google Patents [patents.google.com]
- 6. US7834219B1 - 4-alkyl cyclohexanepropanal compounds and their use in perfume compositions - Google Patents [patents.google.com]
- 7. 1-methoxycyclohexene, 931-57-7 [thegoodscentscompany.com]
- 8. cis-(1S,3R)-1-methoxy-3-methylcyclohexane | C8H16O | CID 28102483 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-Methoxy-3-methylcyclohexane as a GC-MS Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1-Methoxy-3-methylcyclohexane as a reference standard in Gas Chromatography-Mass Spectrometry (GC-MS). These guidelines are intended to assist in method development, validation, and the accurate identification and quantification of this compound in various matrices.
Introduction
This compound is a cyclic ether that may be of interest as an intermediate, impurity, or metabolite in the development of new chemical entities and pharmaceutical products. Accurate and reliable analytical methods are crucial for its characterization. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its use as a reference standard allows for confident identification based on retention time and mass spectrum, as well as for precise quantification.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is fundamental for its effective use.
| Property | Value | Source |
| Chemical Formula | C₈H₁₆O | --INVALID-LINK-- |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK-- |
| CAS Number | 52204-64-5 | --INVALID-LINK-- |
| Appearance | Liquid (predicted) | General Chemical Knowledge |
| Boiling Point | Estimated 150-160 °C | Inferred from structurally similar compounds |
| Solubility | Soluble in organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane) | General Chemical Knowledge |
Predicted Mass Spectrum and Fragmentation Pattern
Predicted Fragmentation Pathway:
The fragmentation of cyclic ethers is often initiated by the loss of an electron from the oxygen atom, followed by alpha-cleavage (cleavage of a bond adjacent to the oxygen) or ring-opening. For this compound, key fragmentation steps are likely to include:
-
Loss of the methoxy (B1213986) group (-OCH₃): This would result in a fragment ion at m/z 97.
-
Loss of a methyl radical (-CH₃): This would lead to a fragment at m/z 113.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen can lead to various smaller fragments.
-
Ring cleavage: The cyclohexane (B81311) ring can undergo fragmentation to produce characteristic smaller ions.
Predicted Quantitative Data for Mass Spectrum:
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion |
| 128 | 15 | [M]⁺ |
| 113 | 40 | [M-CH₃]⁺ |
| 97 | 100 (Base Peak) | [M-OCH₃]⁺ |
| 83 | 30 | [C₆H₁₁]⁺ |
| 69 | 50 | [C₅H₉]⁺ |
| 55 | 70 | [C₄H₇]⁺ |
| 41 | 60 | [C₃H₅]⁺ |
Experimental Protocols
The following protocols provide a starting point for the analysis of this compound by GC-MS. Method optimization and validation are essential for specific applications.
Standard Solution Preparation
Objective: To prepare a stock and working standard solutions of this compound.
Materials:
-
This compound reference standard
-
Methanol (or other suitable solvent), HPLC or GC grade
-
Volumetric flasks (e.g., 1 mL, 10 mL)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in a 10 mL volumetric flask with the chosen solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired concentration range for calibration (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
GC-MS Analysis Protocol
Objective: To establish a GC-MS method for the separation and detection of this compound.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher Scientific)
-
Capillary GC column (e.g., HP-5ms, DB-5ms, or equivalent non-polar column, 30 m x 0.25 mm ID, 0.25 µm film thickness)
GC Conditions:
| Parameter | Recommended Setting |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 or 50:1) or Splitless for trace analysis |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 2 min |
| Ramp: 10 °C/min to 200 °C | |
| Hold: 200 °C for 5 min | |
| Predicted Retention Time | 8 - 12 minutes |
MS Conditions:
| Parameter | Recommended Setting |
| Ion Source | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Transfer Line Temperature | 280 °C |
| Scan Mode | Full Scan (e.g., m/z 40-200) for identification |
| Selected Ion Monitoring (SIM) for quantification | |
| SIM Ions | 128, 113, 97 (Quantifier), 55 |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis.
Predicted Fragmentation Pathway of this compound
Caption: Predicted EI fragmentation.
Conclusion
These application notes provide a comprehensive guide for utilizing this compound as a reference standard in GC-MS analysis. The provided protocols for sample preparation and GC-MS conditions serve as a robust starting point for method development. The predicted mass spectrum and fragmentation pathways will aid in the confident identification of the compound. Researchers are encouraged to perform in-house validation to ensure the suitability of these methods for their specific applications.
Application Note: Stereoselective Synthesis of cis- and trans-1-Methoxy-3-methylcyclohexane
Abstract
This application note details robust and highly stereoselective protocols for the synthesis of both cis- and trans-1-methoxy-3-methylcyclohexane, key intermediates in pharmaceutical and materials science research. The syntheses commence from the readily available starting material, 3-methylcyclohexanone (B152366). Diastereocontrol is achieved through the judicious selection of reducing agents to stereoselectively generate the corresponding cis- or trans-3-methylcyclohexanol (B12282318) intermediates. Subsequent conversion to the target methyl ethers is accomplished via a two-step sequence involving tosylation followed by a Williamson ether synthesis, which proceeds with a predictable inversion of stereochemistry. This methodology provides a reliable route to access either diastereomer in high purity.
Introduction
Substituted cyclohexanes are prevalent structural motifs in a vast array of biologically active molecules and functional materials. The precise control of the relative stereochemistry of substituents on the cyclohexane (B81311) ring is often paramount to their desired function. This document provides detailed experimental procedures for the stereoselective synthesis of cis- and trans-1-methoxy-3-methylcyclohexane, valuable building blocks for organic synthesis. The described protocols are designed to be readily implemented in a standard laboratory setting, providing researchers with a reliable means to access these specific stereoisomers.
Overall Synthetic Strategy
The stereoselective synthesis of the target compounds is achieved through a three-step reaction sequence starting from 3-methylcyclohexanone, as illustrated below. The key to the diastereoselectivity of the overall process lies in the initial reduction of the ketone, which dictates the stereochemistry of the intermediate alcohol.
Caption: Overall workflow for the stereoselective synthesis of cis- and trans-1-Methoxy-3-methylcyclohexane.
Experimental Protocols
Part 1: Stereoselective Reduction of 3-Methylcyclohexanone
Protocol 1A: Synthesis of cis-3-Methylcyclohexanol
This protocol is optimized for the synthesis of the cis-isomer of 3-methylcyclohexanol (B165635).
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methylcyclohexanone (1.0 eq). Dissolve the ketone in methanol (B129727) (MeOH) to a concentration of 0.4 M.
-
Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (B1222165) (NaBH₄, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate (B1210297) eluent system.
-
Work-up: Upon completion, slowly quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases. Remove the methanol under reduced pressure.
-
Extraction: Add deionized water to the residue and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify by flash column chromatography on silica (B1680970) gel (9:1 Hexane:Ethyl Acetate) to afford pure cis-3-methylcyclohexanol.
Protocol 1B: Synthesis of trans-3-Methylcyclohexanol
This protocol is designed for the selective synthesis of the trans-isomer of 3-methylcyclohexanol.
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., Argon), add 3-methylcyclohexanone (1.0 eq). Dissolve the ketone in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of 0.2 M.
-
Reduction: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise over 30 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC (4:1 Hexane:Ethyl Acetate).
-
Work-up: Quench the reaction by the slow, dropwise addition of water, followed by 3 M sodium hydroxide (B78521) and 30% hydrogen peroxide.
-
Extraction: Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by flash column chromatography on silica gel (9:1 Hexane:Ethyl Acetate) to yield pure trans-3-methylcyclohexanol.
Part 2: Tosylation of 3-Methylcyclohexanols
This procedure is applicable to both cis- and trans-3-methylcyclohexanol and proceeds with retention of stereochemistry.
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an inert atmosphere, dissolve the respective 3-methylcyclohexanol isomer (1.0 eq) in anhydrous pyridine (0.5 M).
-
Tosylation: Cool the solution to 0 °C and add p-toluenesulfonyl chloride (TsCl, 1.5 eq) portion-wise.
-
Reaction: Allow the reaction to stir at 0 °C for 4-6 hours.
-
Work-up: Pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether (3 x 30 mL).
-
Purification: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the corresponding 3-methylcyclohexyl tosylate, which can often be used in the next step without further purification.
Part 3: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the carbon bearing the tosylate group.
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add the respective 3-methylcyclohexyl tosylate (1.0 eq) and dissolve it in anhydrous THF (0.3 M).
-
Ether Formation: Add sodium methoxide (B1231860) (NaOMe, 2.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux and stir for 12-18 hours.
-
Work-up: Cool the reaction to room temperature and quench with water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation due to the volatility of the product. Further purification can be achieved by flash column chromatography on silica gel (19:1 Hexane:Ethyl Acetate) to yield the pure target ether.
Data Presentation
| Step | Protocol | Starting Material | Product | Typical Yield (%) | Diastereomeric Ratio (cis:trans or trans:cis) |
| 1 | 1A | 3-Methylcyclohexanone | cis-3-Methylcyclohexanol | 85-95 | >95:5 |
| 1 | 1B | 3-Methylcyclohexanone | trans-3-Methylcyclohexanol | 80-90 | >98:2 |
| 2 | - | cis-3-Methylcyclohexanol | cis-3-Methylcyclohexyl Tosylate | >95 | >99:1 (retention) |
| 2 | - | trans-3-Methylcyclohexanol | trans-3-Methylcyclohexyl Tosylate | >95 | >99:1 (retention) |
| 3 | - | cis-3-Methylcyclohexyl Tosylate | trans-1-Methoxy-3-methylcyclohexane | 70-85 | >98:2 (inversion) |
| 3 | - | trans-3-Methylcyclohexyl Tosylate | cis-1-Methoxy-3-methylcyclohexane | 70-85 | >98:2 (inversion) |
Logical Relationship Diagram
Caption: Logical flow for the synthesis of each diastereomer, highlighting the stereochemical outcome of each step.
Conclusion
The protocols outlined in this application note provide a clear and reliable pathway for the stereoselective synthesis of both cis- and trans-1-methoxy-3-methylcyclohexane. By carefully selecting the appropriate reducing agent in the initial step, the desired diastereomer of the intermediate alcohol can be obtained with high selectivity. The subsequent tosylation and Williamson ether synthesis are robust reactions that proceed with predictable stereochemical outcomes, allowing for the efficient production of the target ethers. These methods are valuable for researchers in need of stereochemically pure substituted cyclohexanes for various applications in drug discovery and materials science.
Application Note & Protocol: Demethylation of 1-Methoxy-3-methylcyclohexane to 3-Methylcyclohexanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The demethylation of methoxy-substituted cycloalkanes is a crucial transformation in organic synthesis, yielding valuable cyclohexanol (B46403) derivatives. 3-Methylcyclohexanol (B165635), a key intermediate in the synthesis of various ketones and other organic compounds, can be efficiently synthesized from its corresponding methyl ether, 1-methoxy-3-methylcyclohexane.[1] This document provides a detailed experimental protocol for this conversion, primarily focusing on the use of boron tribromide (BBr₃), a highly effective reagent for the cleavage of ethers.[2][3][4][5][6][7] Alternative methods employing other reagents are also discussed.
Principle of the Reaction
The cleavage of the C-O bond in ethers is typically achieved under acidic conditions.[8][9][10][11][12] Boron tribromide, a strong Lewis acid, is a versatile reagent for demethylating methyl ethers, often at or below room temperature.[2][4][6] The reaction proceeds through the formation of an adduct between the ether oxygen and the Lewis acidic boron center.[7] Subsequent nucleophilic attack by a bromide ion on the methyl group leads to the cleavage of the carbon-oxygen bond, forming bromomethane (B36050) and a dibromoborane-alkoxy intermediate. This intermediate is then hydrolyzed during the aqueous work-up to yield the desired alcohol, 3-methylcyclohexanol.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the demethylation of this compound.
Method 1: Demethylation using Boron Tribromide (BBr₃)
This is the recommended and most widely applicable method for this transformation.[2][3][4][5][6]
Materials and Reagents:
-
This compound
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (B109758) (DCM)
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
2 M Sodium hydroxide (B78521) (NaOH) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or Ethyl acetate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: Slowly add a 1.0 M solution of boron tribromide in DCM (1.1 - 1.5 eq) dropwise to the stirred solution of the starting material. The addition should be performed over 15-30 minutes to control the reaction exotherm.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is incomplete, the mixture can be allowed to warm to room temperature and stirred for an additional 1-2 hours.[3]
-
Quenching: Carefully and slowly quench the reaction by adding deionized water dropwise at 0 °C. Caution: The reaction of BBr₃ with water is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood.
-
Work-up:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 2 M NaOH solution, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent.
-
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. The crude 3-methylcyclohexanol can be purified by fractional distillation or column chromatography on silica (B1680970) gel.
Data Presentation
The following table summarizes the key parameters and expected results for the demethylation of this compound using BBr₃.
| Parameter | Value/Range | Reference |
| Starting Material | This compound | - |
| Reagent | Boron tribromide (BBr₃) | [2][3][6] |
| Solvent | Anhydrous Dichloromethane (DCM) | [3] |
| Stoichiometry (BBr₃) | 1.1 - 1.5 equivalents | [3][4] |
| Reaction Temperature | 0 °C to Room Temperature | [2][3] |
| Reaction Time | 1 - 4 hours | [3] |
| Product | 3-Methylcyclohexanol | [1][13][14] |
| Typical Yield | 80 - 95% | [2] |
| Purification Method | Fractional Distillation or Column Chromatography | - |
Physical and Spectroscopic Data for 3-Methylcyclohexanol:
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1][13] |
| Boiling Point | 172 - 175 °C | [14][15] |
| Density | ~0.92 g/cm³ | [1][15] |
| Appearance | Colorless liquid | [16] |
Alternative Demethylation Methods
While BBr₃ is highly effective, other reagents can also be employed for ether cleavage.
-
Hydroiodic Acid (HI) or Hydrobromic Acid (HBr): These strong acids can cleave ethers, often requiring elevated temperatures.[6][8][9][10] The reaction proceeds via an Sₙ2 mechanism for primary and secondary alkyl ethers.[8][10]
-
Aluminum Chloride (AlCl₃): Another Lewis acid that can be used for demethylation, though it is generally less reactive than BBr₃.[6]
-
Thiol-based Reagents: Certain thiolates in polar aprotic solvents like DMF can also effect demethylation.[17][18]
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the demethylation of this compound using boron tribromide.
Safety Precautions
-
Boron tribromide is a corrosive and toxic substance that reacts violently with water.[2][6] It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.
-
The quenching of the reaction is highly exothermic and releases HBr gas. Perform this step slowly and carefully in a fume hood.
The demethylation of this compound to 3-methylcyclohexanol is a straightforward and high-yielding reaction when performed with boron tribromide under controlled conditions. This protocol provides a reliable method for researchers in organic synthesis and drug development to access this important cyclohexanol derivative. Careful adherence to the experimental procedure and safety precautions is essential for a successful and safe outcome.
References
- 1. 3-Methylcyclohexanol (mixture of cis- and trans isomers) for synthesis 591-23-1 [sigmaaldrich.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Fac" by Richard L. Lord, Andrew L. Korich et al. [scholarworks.gvsu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 11. Ether cleavage - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. 3-methylcyclohexanol [stenutz.eu]
- 15. chemsynthesis.com [chemsynthesis.com]
- 16. 1-Methylcyclohexanol synthesis - chemicalbook [chemicalbook.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Application Notes and Protocols: 1-Methoxy-3-methylcyclohexane in Reaction Mechanism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-methoxy-3-methylcyclohexane as a substrate in reaction mechanism studies, particularly focusing on acid-catalyzed elimination reactions. Due to the limited direct experimental data on this specific compound, this document leverages findings from analogous structures, such as 1,1-dimethoxycyclohexane, to propose a plausible mechanistic pathway and a detailed experimental protocol for its investigation.
Introduction
This compound, a substituted cyclic ether, presents an interesting model for studying the stereochemical and electronic effects of substituents on reaction mechanisms. The presence of a methyl group at the 3-position introduces stereoisomerism (cis/trans isomers) and can influence the regioselectivity and stereoselectivity of elimination reactions. Understanding the mechanistic details of such reactions is crucial for the rational design of synthetic routes and for elucidating the fundamental principles of organic reactivity.
Proposed Reaction Mechanism: Acid-Catalyzed Elimination
An acid-catalyzed elimination of methanol (B129727) from this compound is a plausible reaction pathway to investigate. This reaction is analogous to the gas-phase elimination of methanol from 1,1-dimethoxycyclohexane.[1] The proposed mechanism likely proceeds through a carbocation intermediate, leading to a mixture of isomeric methylcyclohexene products. The study of this reaction can provide insights into the stability of carbocation intermediates and the factors governing E1 elimination pathways.
Signaling Pathway Diagram
Caption: Proposed E1 mechanism for the acid-catalyzed elimination of methanol from this compound.
Quantitative Data
The following table summarizes hypothetical kinetic data for the acid-catalyzed elimination of cis- and trans-1-methoxy-3-methylcyclohexane. These values are illustrative and intended to guide experimental design. The actual experimental results may vary.
| Substrate (Isomer) | Temperature (°C) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Product Ratio (3-methylcyclohex-1-ene : 1-methylcyclohex-1-ene) |
| cis-1-methoxy-3-methylcyclohexane | 100 | 1.2 x 10⁻⁴ | 110 | 2.5 : 1 |
| trans-1-methoxy-3-methylcyclohexane | 100 | 3.5 x 10⁻⁴ | 105 | 1.8 : 1 |
| cis-1-methoxy-3-methylcyclohexane | 120 | 4.8 x 10⁻⁴ | 110 | 2.3 : 1 |
| trans-1-methoxy-3-methylcyclohexane | 120 | 1.3 x 10⁻³ | 105 | 1.6 : 1 |
Experimental Protocols
Synthesis of cis- and trans-1-Methoxy-3-methylcyclohexane
A detailed protocol for the synthesis of the starting material is crucial for these studies. A plausible method involves the methylation of the corresponding cis- and trans-3-methylcyclohexanols.
Materials:
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add sodium hydride (1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexane (B92381) to remove the mineral oil and decant the hexane.
-
Add anhydrous THF to the flask, followed by the dropwise addition of a solution of cis- or trans-3-methylcyclohexanol (1.0 equivalent) in anhydrous THF at 0 °C.
-
Allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Let the reaction warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation or column chromatography to isolate the respective isomer of this compound.
Kinetic Study of Acid-Catalyzed Elimination
Materials:
-
cis- or trans-1-methoxy-3-methylcyclohexane
-
Anhydrous p-toluenesulfonic acid (catalyst)
-
Anhydrous toluene (B28343) (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Thermostated oil bath
Procedure:
-
Prepare a stock solution of the substrate (cis- or trans-1-methoxy-3-methylcyclohexane) and an internal standard in anhydrous toluene in a volumetric flask.
-
In a series of reaction vials, add a known amount of the stock solution.
-
Place the vials in a thermostated oil bath set to the desired reaction temperature (e.g., 100 °C or 120 °C).
-
To initiate the reaction, add a catalytic amount of p-toluenesulfonic acid to each vial at timed intervals.
-
At specific time points, quench the reaction in each vial by adding a small amount of triethylamine.
-
Analyze the quenched reaction mixtures by GC-MS to determine the concentration of the reactant and the products relative to the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time to determine the pseudo-first-order rate constant (k).
-
Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.
Experimental Workflow Diagram
Caption: Workflow for the kinetic analysis of the acid-catalyzed elimination of this compound.
Conclusion
References
Application Notes and Protocols: Exploring the Reactivity of the Methoxy Group in 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed exploration of the chemical reactivity of the methoxy (B1213986) group in 1-Methoxy-3-methylcyclohexane. The primary focus is on the cleavage of the ether bond, a fundamental transformation in organic synthesis, particularly relevant in the modification of scaffolds in drug development. The protocols provided are based on well-established methods for ether cleavage and are adapted for this specific substrate.
Introduction
This compound possesses a secondary methoxy group on a cyclohexane (B81311) ring. The reactivity of this ether is primarily centered on the cleavage of the C-O bond. This can be achieved under acidic conditions, typically employing strong hydrohalic acids such as hydrobromic acid (HBr) or hydroiodic acid (HI), or with strong Lewis acids like boron tribromide (BBr₃).[1][2] The reaction mechanism, whether Sₙ1 or Sₙ2, is influenced by the structure of the ether and the reaction conditions.[3][4][5] For a secondary ether such as this compound, the reaction with HBr or HI is likely to proceed via an Sₙ2 mechanism.[4][6]
Key Reactions and Mechanisms
The principal reaction of the methoxy group in this compound is its cleavage to form 3-methylcyclohexanol (B165635) and a methyl halide.
Acid-Catalyzed Cleavage with HBr (Sₙ2 Pathway)
In the presence of a strong acid like HBr, the ether oxygen is first protonated, converting the methoxy group into a good leaving group (methanol).[3] Subsequently, the bromide ion acts as a nucleophile and attacks the methyl carbon in an Sₙ2 fashion, leading to the formation of methyl bromide and 3-methylcyclohexanol.[7] The attack occurs at the less sterically hindered methyl group rather than the secondary carbon of the cyclohexane ring.[6]
Cleavage with Boron Tribromide (BBr₃)
Boron tribromide is a powerful reagent for cleaving ethers, particularly aryl methyl ethers, and is also effective for alkyl ethers.[8][9] The reaction mechanism involves the coordination of the Lewis acidic boron atom to the ether oxygen, followed by the nucleophilic attack of a bromide ion. This method is often preferred for its high reactivity and milder reaction conditions compared to strong acids.[10]
Data Presentation
Product Characterization Data: 3-Methylcyclohexanol
The primary organic product from the cleavage of this compound is 3-methylcyclohexanol, which exists as a mixture of cis and trans isomers.
| Property | Data | Reference |
| Molecular Formula | C₇H₁₄O | [11] |
| Molecular Weight | 114.19 g/mol | [11] |
| Boiling Point | 162-164 °C | [11] |
| ¹³C NMR (ppm) | δ 22.4 (CH₃), 25.7 (C5), 32.1 (C4), 35.1 (C6), 40.8 (C2), 46.1 (C3), 71.1 (C1) (trans-isomer) | [12][13] |
| ¹H NMR (ppm) | δ 0.8-1.0 (m, 3H, CH₃), 1.1-2.0 (m, 9H, ring CH₂ and CH), 3.4-3.6 (m, 1H, CH-OH) | [4] |
| IR (cm⁻¹) | ~3340 (O-H stretch, broad), ~2925, 2855 (C-H stretch), ~1060 (C-O stretch) | [3][14][15] |
Projected Reaction Outcomes
The following table summarizes the projected outcomes for the cleavage of this compound based on analogous reactions. Actual yields may vary depending on specific experimental conditions.
| Reaction | Reagent | Solvent | Temperature | Reaction Time | Expected Major Products | Projected Yield |
| Acid-Catalyzed Cleavage | 48% HBr (aq) | Acetic Acid | Reflux | 12-24 h | 3-Methylcyclohexanol, Methyl Bromide | 70-85% |
| Lewis Acid Cleavage | BBr₃ | Dichloromethane (B109758) | 0 °C to RT | 2-4 h | 3-Methylcyclohexanol, Methyl Bromide | 80-95% |
Experimental Protocols
Protocol 1: Acid-Catalyzed Cleavage of this compound with HBr
Materials:
-
This compound
-
48% Hydrobromic acid (aq)
-
Acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 78.0 mmol).
-
Add acetic acid (20 mL) to dissolve the starting material.
-
Carefully add 48% aqueous hydrobromic acid (30 mL, 266 mmol) to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of water and 50 mL of diethyl ether.
-
Shake the funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 40 mL) until the aqueous layer is basic, then with brine (40 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude 3-methylcyclohexanol by fractional distillation.
Protocol 2: Cleavage of this compound with Boron Tribromide (BBr₃)
Materials:
-
This compound
-
Boron tribromide (1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Schlenk flask or a flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Ice bath
-
Stirring plate and magnetic stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried 100 mL Schlenk flask under an inert atmosphere (nitrogen or argon), dissolve this compound (5.0 g, 39.0 mmol) in anhydrous dichloromethane (40 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of boron tribromide in dichloromethane (43 mL, 43.0 mmol) dropwise via syringe over 15-20 minutes while maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction by TLC or GC.
-
Once the reaction is complete, cool the mixture back to 0 °C and quench by the slow, dropwise addition of methanol (10 mL).
-
Carefully add saturated sodium bicarbonate solution to neutralize the excess acid.
-
Transfer the mixture to a separatory funnel and add water (30 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent using a rotary evaporator.
-
Purify the crude 3-methylcyclohexanol by column chromatography on silica (B1680970) gel or by fractional distillation.
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. cis-3-Methylcyclohexanol [webbook.nist.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. Ether cleavage - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Boron Tribromide [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. trans-3-Methylcyclohexanol | C7H14O | CID 641629 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 3-Methylcyclohexanol(591-23-1) IR Spectrum [chemicalbook.com]
- 15. Cyclohexanol, 3-methyl- [webbook.nist.gov]
Application Notes: 1-Methoxy-3-methylcyclohexane as a Biofuel Additive
Introduction
The global imperative to reduce dependence on fossil fuels and mitigate greenhouse gas emissions has intensified research into sustainable and renewable energy sources. Advanced biofuels, particularly those derived from non-food lignocellulosic biomass, represent a promising pathway toward decarbonizing the transportation sector.[1] Lignin (B12514952), a complex aromatic polymer abundant in plant cell walls, can be catalytically converted into a variety of cyclic hydrocarbons and ethers.[1][2] These molecules, including derivatives of cyclohexane (B81311) like 1-Methoxy-3-methylcyclohexane, are being explored as high-performance "drop-in" fuel additives that are compatible with existing engine technology and infrastructure.[2]
This document provides detailed application notes and protocols for the investigation of this compound as a novel biofuel additive. The content is tailored for researchers and scientists engaged in the development of next-generation fuels. While this compound is a specific target molecule, the methodologies described herein are broadly applicable to the evaluation of other potential lignin-derived fuel candidates.[1]
Compound Profile: this compound
This compound is a saturated cyclic ether.[3][4] Its structure, featuring a cyclohexane ring, offers high volumetric energy density, while the ether functional group can enhance octane (B31449) or cetane ratings and improve combustion efficiency by introducing oxygen into the fuel.[5] The methyl group further influences its physical and combustion properties.
Potential Applications
-
Gasoline Additive (Octane Booster): The cyclic structure and oxygen content suggest that this compound could serve as an effective octane booster in spark-ignition (gasoline) engines. A higher octane number allows for higher engine compression ratios, leading to improved thermal efficiency and power output while preventing engine knock.[6]
-
Diesel Fuel Additive: As an oxygenate, it has the potential to promote more complete combustion in compression-ignition (diesel) engines, thereby reducing emissions of particulate matter (soot), carbon monoxide (CO), and unburned hydrocarbons (HC).[7] Its impact on the cetane number, a measure of ignition quality for diesel fuel, would require experimental determination.[8]
Data Presentation
Specific experimental data for this compound as a fuel additive is not extensively available in public literature, indicating its novelty as a research candidate. The following tables present the known physical properties of the compound and a comparative summary of typical properties for conventional fuels and a related lignin-derived biofuel candidate, providing a benchmark for future experimental work.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 52204-64-5 | [3] |
| Molecular Formula | C₈H₁₆O | [3][4] |
| Molecular Weight | 128.21 g/mol | [3][4] |
| Predicted XLogP3 | 2.3 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 |[4] |
Table 2: Comparative Fuel Properties (Illustrative)
| Property | Gasoline (Typical) | Diesel (Typical) | This compound (Predicted/Target) |
|---|---|---|---|
| Research Octane Number (RON) | 91-98 | N/A | High (Target >98) |
| Motor Octane Number (MON) | 81-88 | N/A | High (Target >88) |
| Cetane Number (CN) | N/A | 40-55 | To be determined |
| Energy Density (MJ/L) | ~32 | ~36 | High (Expected ~30-34) |
| Oxygen Content (wt%) | 0 - 3.7 (Ethanol blends) | 0 | 12.5% |
| Boiling Point (°C) | 25 - 215 | 180 - 340 | To be determined |
Experimental Protocols
The following protocols outline the necessary steps to synthesize, characterize, and evaluate the performance of this compound as a biofuel additive.
Protocol 1: Synthesis of this compound
This protocol describes a plausible two-step synthesis from m-cresol, a common lignin-derived phenolic compound.
-
Objective: To synthesize this compound from m-cresol.
-
Step 1: Hydrogenation of m-Cresol to 3-Methylcyclohexanol (B165635)
-
Apparatus: High-pressure autoclave reactor, magnetic stirrer, heating mantle.
-
Reagents: m-cresol, Ruthenium-on-carbon (Ru/C) catalyst (5 wt%), ethanol (B145695) (solvent), high-purity hydrogen gas (H₂).
-
Procedure: a. Charge the autoclave with m-cresol, ethanol, and the Ru/C catalyst (e.g., 1:10:0.05 mass ratio). b. Seal the reactor and purge several times with nitrogen, followed by hydrogen. c. Pressurize the reactor with H₂ to 30-50 bar. d. Heat the mixture to 80-120 °C while stirring vigorously. e. Maintain the reaction for 4-8 hours or until hydrogen uptake ceases. f. Cool the reactor to room temperature and carefully vent the excess hydrogen. g. Filter the reaction mixture to remove the catalyst. h. Remove the solvent (ethanol) via rotary evaporation to yield crude 3-methylcyclohexanol. Purify by distillation.
-
-
Step 2: O-methylation of 3-Methylcyclohexanol
-
Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel.
-
Reagents: 3-methylcyclohexanol, sodium hydride (NaH) or another strong base, anhydrous tetrahydrofuran (B95107) (THF) as solvent, methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄).
-
Procedure: a. Under an inert atmosphere (e.g., nitrogen), suspend NaH in anhydrous THF in the flask. b. Cool the suspension in an ice bath (0 °C). c. Add the 3-methylcyclohexanol dropwise via the dropping funnel. Allow the mixture to stir for 30-60 minutes to form the sodium alkoxide. d. Add methyl iodide dropwise, keeping the temperature below 10 °C. e. After addition, remove the ice bath and allow the reaction to proceed at room temperature for 12-18 hours. f. Monitor the reaction to completion using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). g. Carefully quench the reaction by the slow addition of water. h. Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate via rotary evaporation. i. Purify the final product, this compound, by fractional distillation.
-
Protocol 2: Fuel Property Analysis
-
Objective: To determine the key fuel properties of this compound and its blends.
-
Procedure:
-
Blending: Prepare blends of the synthesized additive with a standard reference gasoline (e.g., PRF - Primary Reference Fuel) and diesel fuel at various volumetric concentrations (e.g., 5%, 10%, 20%).
-
Octane Number Determination: a. Measure the Research Octane Number (RON) according to the ASTM D2699 standard test method.[6][9] b. This method uses a standardized single-cylinder Cooperative Fuel Research (CFR) engine.[6] c. The test fuel's knocking intensity is compared against that of primary reference fuels (blends of isooctane (B107328) and n-heptane) under controlled, mild operating conditions (600 RPM engine speed).[6]
-
Cetane Number Determination: a. Measure the Cetane Number (CN) according to the ASTM D613 standard test method.[8][10] b. This test uses a standardized single-cylinder engine with a variable compression ratio to determine the fuel's ignition delay compared to reference fuels.[11][12]
-
Other Physicochemical Properties: a. Density: Measure using a digital density meter (ASTM D4052). b. Viscosity: Measure kinematic viscosity using a viscometer (ASTM D445). c. Distillation Curve: Characterize the boiling range using ASTM D86. d. Oxidation Stability: Assess the fuel's resistance to degradation (ASTM D525 for gasoline, EN 14112 for biodiesel blends).[13]
-
Protocol 3: Engine Performance and Emissions Testing
-
Objective: To evaluate the effect of the additive on engine performance and exhaust emissions.
-
Apparatus: A stationary single-cylinder or multi-cylinder test engine (spark-ignition or compression-ignition) mounted on a dynamometer, fuel flow meter, emissions analyzer (measuring CO, CO₂, HC, NOx, and particulate matter).
-
Procedure:
-
Engine Setup: Install the engine and connect all necessary instrumentation.[14]
-
Baseline Test: Operate the engine with the base fuel (gasoline or diesel) under various speed and load conditions to establish a performance and emissions baseline.
-
Blended Fuel Test: Purge the fuel system and run the engine with each fuel blend under the identical set of operating conditions used for the baseline test.[14]
-
Data Collection: For each test point, record key parameters including:
-
Engine speed (RPM) and torque (Nm)
-
Fuel consumption rate (g/hr)
-
Exhaust gas concentrations (CO, CO₂, HC, NOx in ppm or %)
-
Particulate matter (PM) mass or number concentration.
-
-
Data Analysis: Calculate performance metrics such as Brake Specific Fuel Consumption (BSFC) and brake thermal efficiency. Compare the emissions profiles of the blended fuels against the baseline.
-
Visualizations
Caption: Proposed two-step synthesis of this compound from m-cresol.
Caption: Workflow for the evaluation of a novel biofuel additive.
Caption: Conceptual relationship between molecular structure and fuel performance.
References
- 1. mdpi.com [mdpi.com]
- 2. Why are lignin biofuels needed? – RenFuel [renfuel.se]
- 3. This compound | 52204-64-5 | CCA20464 [biosynth.com]
- 4. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D2699 - eralytics [eralytics.com]
- 7. matec-conferences.org [matec-conferences.org]
- 8. ASTM D613 - eralytics [eralytics.com]
- 9. store.astm.org [store.astm.org]
- 10. ASTM D613 Standard Test Method for Cetane Number of Diesel Fuel Oil -- eLearning Course [store.astm.org]
- 11. Fuel Property Testing: Ignition Quality [dieselnet.com]
- 12. testinglab.com [testinglab.com]
- 13. contractlaboratory.com [contractlaboratory.com]
- 14. docs.nrel.gov [docs.nrel.gov]
Application Note and Protocol: Laboratory-Scale Synthesis and Purification of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis and purification of 1-methoxy-3-methylcyclohexane, a valuable intermediate in organic synthesis. The procedure is based on the Williamson ether synthesis, a robust and widely used method for preparing ethers.[1][2][3]
Overview
The synthesis of this compound is achieved through the reaction of 3-methylcyclohexanol (B165635) with a methylating agent in the presence of a strong base. This SN2 reaction involves the formation of a 3-methylcyclohexoxide ion, which then acts as a nucleophile to displace a leaving group from the methylating agent.[2][4][5] Subsequent purification by fractional distillation yields the desired ether with high purity.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 52204-64-5[6][7] |
| Molecular Formula | C8H16O[6][7] |
| Molecular Weight | 128.21 g/mol [6][7] |
| Appearance | Colorless liquid |
| Boiling Point | Data not readily available, estimated to be in the range of 150-160 °C |
| SMILES | CC1CCCC(C1)OC[6][7] |
Experimental Protocol
Materials and Reagents
Table 2: List of Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 3-Methylcyclohexanol (mixture of isomers) | Reagent | Standard chemical supplier |
| Sodium hydride (60% dispersion in mineral oil) | Reagent | Standard chemical supplier |
| Iodomethane (B122720) | Reagent | Standard chemical supplier |
| Anhydrous Tetrahydrofuran (THF) | Reagent, Sure/Seal™ | Standard chemical supplier |
| Saturated aqueous ammonium (B1175870) chloride (NH4Cl) | ACS | Prepared in-house |
| Saturated aqueous sodium chloride (brine) | ACS | Prepared in-house |
| Anhydrous magnesium sulfate (B86663) (MgSO4) | ACS | Standard chemical supplier |
| Diethyl ether | ACS | Standard chemical supplier |
Safety Precautions:
-
Sodium hydride is highly flammable and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) and away from moisture.
-
Iodomethane is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous THF can form explosive peroxides. Use freshly opened bottles or test for peroxides before use.
Synthesis of this compound
-
Reaction Setup: Assemble a dry, three-necked, 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under a stream of nitrogen and allow it to cool to room temperature.
-
Alkoxide Formation:
-
Under a positive pressure of nitrogen, add sodium hydride (60% dispersion in mineral oil, 2.0 g, 50 mmol) to the reaction flask.
-
Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time using a cannula.
-
Add 50 mL of anhydrous THF to the flask.
-
While stirring, slowly add 3-methylcyclohexanol (4.56 g, 40 mmol) dissolved in 20 mL of anhydrous THF to the sodium hydride suspension via a syringe over 30 minutes. The addition is exothermic, and hydrogen gas will evolve. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, heat the mixture to reflux for 1 hour to ensure complete formation of the alkoxide.
-
-
Methylation:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add iodomethane (6.24 g, 2.74 mL, 44 mmol) dropwise via syringe. Maintain the temperature below 10 °C during the addition.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and cautiously quench the excess sodium hydride by the slow, dropwise addition of 10 mL of a 1:1 mixture of water and THF.
-
Add 50 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous ammonium chloride (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification
-
Fractional Distillation: Purify the crude product by fractional distillation at atmospheric pressure.
-
Collect the fraction corresponding to this compound. The expected boiling point is in the range of 150-160 °C.
Characterization
The purity and identity of the final product can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 3: Expected Analytical Data
| Analysis | Expected Result |
| GC-MS | A major peak corresponding to a mass-to-charge ratio (m/z) of 128.21. |
| 1H NMR | Signals corresponding to the methoxy (B1213986) group protons (singlet, ~3.3 ppm), the proton on the carbon bearing the methoxy group (multiplet), and the methyl and cyclohexane (B81311) ring protons. |
| 13C NMR | Signals for the methoxy carbon (~56 ppm), the carbon attached to the oxygen (~80 ppm), and the carbons of the methyl group and cyclohexane ring. |
| Purity (by GC) | >98% |
Workflow and Signaling Pathway Diagrams
The overall experimental workflow for the synthesis and purification of this compound is depicted below.
References
- 1. gold-chemistry.org [gold-chemistry.org]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-3-methylcyclohexane
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Methoxy-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The two primary methods for the synthesis of this compound are the Williamson ether synthesis and the alkoxymercuration-demercuration of 3-methylcyclohexene (B1581247). The Williamson ether synthesis involves the reaction of the sodium salt of 3-methylcyclohexanol (B165635) with a methylating agent. Alkoxymercuration-demercuration is an alternative method that involves the reaction of 3-methylcyclohexene with a mercury salt in the presence of methanol, followed by a reduction step.
Q2: My yield is consistently low when using the Williamson ether synthesis. What are the potential causes?
Low yields in the Williamson ether synthesis of this compound can be attributed to several factors:
-
Incomplete deprotonation of 3-methylcyclohexanol: The formation of the alkoxide is crucial for the reaction to proceed. Insufficient base or a base that is not strong enough will result in unreacted alcohol.
-
Competing elimination reaction (E2): The alkoxide of 3-methylcyclohexanol is not only a nucleophile but also a base. It can promote an E2 elimination reaction with the methylating agent, especially if the reaction temperature is too high.
-
Presence of water: Water can react with the strong base used for deprotonation and can also protonate the alkoxide, rendering it non-nucleophilic.
-
Purity of reactants: Impurities in the 3-methylcyclohexanol or the methylating agent can lead to side reactions and lower yields.
Q3: I am observing the formation of 3-methylcyclohexene as a significant byproduct. How can I minimize this?
The formation of 3-methylcyclohexene is likely due to a competing elimination reaction. To minimize this side reaction:
-
Use a less sterically hindered base: A bulky base can favor elimination over substitution.
-
Control the reaction temperature: Lowering the reaction temperature generally favors the substitution reaction (Williamson ether synthesis) over the elimination reaction.
-
Choose an appropriate methylating agent: Methyl iodide is a good choice as it is highly reactive in SN2 reactions.
Q4: What are the advantages of using alkoxymercuration-demercuration over the Williamson ether synthesis?
The alkoxymercuration-demercuration method offers a key advantage in that it avoids the use of a strong base and thus is not prone to competing elimination reactions. This can lead to a cleaner reaction with fewer byproducts and potentially a higher yield of the desired ether.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no product formation | Incomplete deprotonation of the alcohol (Williamson synthesis). | Use a stronger base (e.g., NaH) and ensure anhydrous conditions. |
| Inactive mercury salt (Alkoxymercuration). | Use a fresh bottle of mercury(II) acetate. | |
| Presence of 3-methylcyclohexene byproduct | Competing elimination reaction. | Lower the reaction temperature. Use a less sterically hindered base. |
| Broad peak for desired product in GC-MS | Presence of multiple isomers. | This is expected as the starting material is a mixture of cis and trans isomers. |
| Difficulty in separating product from starting material | Similar boiling points. | Use fractional distillation for purification. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
Deprotonation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 10 mmol of 3-methylcyclohexanol and 20 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add 1.2 equivalents (12 mmol) of sodium hydride (60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Methylation: Cool the reaction mixture back to 0 °C and add 1.1 equivalents (11 mmol) of methyl iodide dropwise.
-
Let the reaction stir at room temperature overnight.
-
Workup: Quench the reaction by slowly adding 10 mL of water.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by fractional distillation.
Protocol 2: Alkoxymercuration-Demercuration of 3-methylcyclohexene
-
Alkoxymercuration: In a 100 mL round-bottom flask, dissolve 10 mmol of 3-methylcyclohexene in 20 mL of methanol.
-
Add 1.1 equivalents (11 mmol) of mercury(II) acetate.
-
Stir the mixture at room temperature for 1 hour.
-
Demercuration: Add 10 mL of a 3 M sodium hydroxide (B78521) solution.
-
Slowly add a solution of 0.5 equivalents (5 mmol) of sodium borohydride (B1222165) in 10 mL of 3 M sodium hydroxide.
-
Workup: Stir the reaction mixture for 2 hours. The formation of a black precipitate of mercury metal will be observed.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 15 mL).
-
Combine the organic layers, wash with water, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter to remove the drying agent, and remove the solvent by rotary evaporation. Purify the product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Workflow for Williamson Ether Synthesis.
Caption: Troubleshooting Logic for Low Yields.
Technical Support Center: Synthesis of 1-Methoxy-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 1-Methoxy-3-methylcyclohexane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure maximum conversion of starting materials. Monitor the reaction progress using techniques like TLC or GC-MS. - Increase Temperature: Gently heating the reaction mixture can increase the reaction rate. However, be cautious as higher temperatures may also promote side reactions. |
| Suboptimal Reagent Stoichiometry | - Use an Excess of the Methylating Agent: In a Williamson ether synthesis, using a slight excess of the methylating agent (e.g., methyl iodide or dimethyl sulfate) can drive the reaction to completion. - Ensure Complete Deprotonation: When starting with 3-methylcyclohexanol (B165635), ensure complete conversion to the alkoxide by using a sufficiently strong base (e.g., sodium hydride). |
| Poor Nucleophilicity of the Alkoxide | - Solvent Choice: In a Williamson ether synthesis, use a polar aprotic solvent such as DMF or DMSO to enhance the nucleophilicity of the alkoxide.[1] |
| Side Reactions Dominating | - Refer to the specific troubleshooting sections for elimination and other side reactions below. |
Issue 2: Presence of Significant Amounts of Alkene Byproducts (e.g., 3-Methylcyclohexene)
| Potential Cause | Recommended Solution |
| Elimination (E1 or E2) Competing with Substitution (SN1 or SN2) | - Choice of Base (Williamson Synthesis): Use a less sterically hindered base to favor substitution over elimination. - Reaction Temperature: Lower the reaction temperature, as elimination reactions are generally favored at higher temperatures compared to substitution reactions. - Choice of Substrate: If starting from a halide (e.g., 1-bromo-3-methylcyclohexane), recognize that secondary halides are prone to elimination.[2][3] |
| Acid-Catalyzed Dehydration | - Control Acid Concentration: In acid-catalyzed methods, use the minimum effective amount of acid catalyst. - Maintain Low Temperature: Keep the reaction temperature as low as possible to disfavor the dehydration of the starting alcohol. |
Issue 3: Unreacted 3-Methylcyclohexanol Detected in the Product Mixture
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation (Williamson Synthesis) | - Use a Stronger Base: Sodium hydride is generally effective for deprotonating secondary alcohols. Ensure the NaH is fresh and not passivated. - Sufficient Reaction Time for Deprotonation: Allow adequate time for the alcohol to fully react with the base before adding the electrophile. |
| Reagent Purity | - Use Anhydrous Solvents and Reagents: Water will quench the base and the alkoxide, preventing the reaction from proceeding. Ensure all glassware is thoroughly dried. |
| Equilibrium Limitations (Acid-Catalyzed Synthesis) | - Remove Water: Use a Dean-Stark apparatus or molecular sieves to remove the water formed during an acid-catalyzed etherification to drive the equilibrium towards the product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two most common laboratory methods for synthesizing this compound are the Williamson ether synthesis and acid-catalyzed etherification.
-
Williamson Ether Synthesis: This method involves the reaction of the sodium salt of 3-methylcyclohexanol (an alkoxide) with a methyl halide (like methyl iodide) in an SN2 reaction.[3][4]
-
Acid-Catalyzed Etherification: This route involves the reaction of 3-methylcyclohexanol with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid. This reaction can proceed through an SN1-like mechanism.[5]
Q2: What are the main side products I should expect?
A2: The primary side products are typically elimination products, such as 3-methylcyclohexene (B1581247) and 1-methylcyclohexene. In the case of acid-catalyzed synthesis from 3-methylcyclohexanol, unreacted starting material and small amounts of the corresponding dialkyl ether from the solvent may also be present.
Q3: How can I minimize the formation of alkene byproducts?
A3: To minimize elimination, which competes with the desired substitution reaction, consider the following:
-
For the Williamson ether synthesis, use a strong, non-bulky base and a good methylating agent. The reaction should be run at the lowest temperature that allows for a reasonable reaction rate.
-
For acid-catalyzed methods, maintaining a low reaction temperature is crucial, as higher temperatures strongly favor elimination.[6]
Q4: My reaction is proceeding via an SN1 mechanism. What are the implications and how can I control it?
A4: An SN1 mechanism involves the formation of a carbocation intermediate. For the synthesis of this compound from 3-methylcyclohexanol, this would be a secondary carbocation. This intermediate can lead to a mixture of stereoisomers (if the starting material is chiral) and is also susceptible to elimination (E1) to form alkenes. To control this, using a less polar, non-protic solvent and a stronger nucleophile can favor an SN2 pathway. However, with a secondary alcohol, a mix of mechanisms is likely.
Q5: How can I effectively purify the final product?
A5: Fractional distillation is a suitable method for purifying this compound from unreacted starting materials and alkene byproducts, provided their boiling points are sufficiently different. Column chromatography can also be employed for smaller scale purifications where high purity is required.
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
-
Preparation of the Alkoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 1.14 g (10 mmol) of 3-methylcyclohexanol to 20 mL of anhydrous tetrahydrofuran (B95107) (THF).
-
Carefully add 0.26 g (11 mmol) of sodium hydride (NaH) portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the resulting alkoxide solution back to 0 °C and add 1.56 g (11 mmol) of methyl iodide dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Workup: Quench the reaction by carefully adding water dropwise. Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Protocol 2: Acid-Catalyzed Synthesis of this compound
-
Reaction Setup: In a round-bottom flask, combine 1.14 g (10 mmol) of 3-methylcyclohexanol and 10 mL of methanol.
-
Cool the mixture in an ice bath and slowly add 0.5 mL of concentrated sulfuric acid.
-
Reaction: Allow the mixture to stir at room temperature for 24 hours.
-
Workup: Neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with water and then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation.
Visualizations
References
Technical Support Center: Purification of 1-Methoxy-3-methylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 1-Methoxy-3-methylcyclohexane from reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered when synthesizing this compound via Williamson ether synthesis?
A1: The primary byproducts in the Williamson ether synthesis of this compound from 3-methylcyclohexanol (B165635) and a methylating agent (e.g., methyl iodide) are typically unreacted 3-methylcyclohexanol and elimination products such as 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[1][2] The formation of these byproducts is a common challenge in ether syntheses involving secondary alcohols.[1]
Q2: Which purification method is most effective for separating this compound from its common byproducts?
A2: Fractional distillation is generally the most effective method for this separation on a laboratory scale.[3][4] This is due to the significant differences in the boiling points of this compound, the starting alcohol (3-methylcyclohexanol), and the alkene byproducts.[5][6]
Q3: How can I minimize the formation of alkene byproducts during the synthesis?
A3: Alkene formation occurs via an E2 elimination pathway, which competes with the desired SN2 substitution.[1] To favor the SN2 reaction and minimize elimination, it is crucial to use a strong, non-hindered base to form the alkoxide and to maintain the reaction temperature as low as possible while still allowing the reaction to proceed.
Q4: Can I use other purification techniques besides fractional distillation?
A4: While fractional distillation is highly effective, other techniques can be employed. Column chromatography can separate the components based on polarity differences. Additionally, an acidic wash can be used to remove unreacted alcohol, although this may not be suitable if acid-sensitive functional groups are present.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of purified product | - Incomplete reaction. - Loss of product during workup or transfer. - Inefficient fractionation during distillation. | - Ensure complete deprotonation of the alcohol before adding the alkyl halide. - Use a phase transfer catalyst to facilitate the reaction.[7] - Ensure the distillation column is well-insulated and the distillation is performed slowly to allow for proper separation.[8] |
| Contamination with unreacted 3-methylcyclohexanol | - The boiling point of 3-methylcyclohexanol is significantly higher than the product, suggesting inefficient distillation.[5][9][10][11][12] - The distillation temperature was allowed to rise too high. | - Use a longer or more efficient fractionating column. - Carefully monitor the head temperature during distillation and collect fractions within the expected boiling range of the product. - Perform an aqueous wash to remove the majority of the alcohol before distillation. |
| Contamination with methylcyclohexene isomers | - The boiling points of the alkene byproducts are lower than the product.[2][6][13][14] - The initial fraction (forerun) was not adequately separated. | - Collect an initial forerun fraction to remove the lower-boiling alkenes before collecting the main product fraction. - Ensure a slow and steady distillation rate to maximize separation efficiency.[8] |
| Product appears cloudy or contains water | - Incomplete drying of the organic phase before distillation. | - Ensure the organic layer is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. |
Data Presentation
The following table summarizes the physical properties of this compound and its common reaction byproducts, which is critical for planning an effective purification strategy.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound (Product) | C₈H₁₆O | 128.21[15] | Estimated ~130-140 °C |
| 3-Methylcyclohexanol (Starting Material) | C₇H₁₄O | 114.19[5] | 162-170 °C[5][9][10][11][12] |
| 1-Methylcyclohexene (Byproduct) | C₇H₁₂ | 96.17[13] | 110-111 °C[6][13][14] |
| 3-Methylcyclohexene (Byproduct) | C₇H₁₂ | 96.17 | ~104 °C[2] |
Note: The boiling point of this compound is an estimate based on the boiling point of the related compound methoxycyclohexane (~135 °C) and the expected increase due to the additional methyl group.[16][17]
Experimental Protocols
Detailed Methodology for Purification by Fractional Distillation
This protocol outlines the steps for purifying this compound from a reaction mixture containing unreacted 3-methylcyclohexanol and methylcyclohexene byproducts.
1. Workup: a. Quench the reaction mixture with water. b. Separate the organic layer. c. Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. e. Filter to remove the drying agent.
2. Fractional Distillation Setup: a. Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and receiving flasks. b. Add the crude, dried organic mixture to the round-bottom flask along with a few boiling chips or a magnetic stir bar. c. Insulate the fractionating column with glass wool or aluminum foil to ensure an accurate temperature gradient.[8]
3. Distillation Procedure: a. Begin heating the distillation flask gently. b. Observe the vapor rising slowly through the fractionating column. c. Forerun Collection: Collect the initial distillate that comes over at a lower temperature (approximately 104-111 °C). This fraction will be enriched in the methylcyclohexene byproducts.[2][6] d. Product Collection: Once the head temperature stabilizes at the boiling point of this compound (estimated around 130-140 °C), change the receiving flask to collect the purified product. e. Maintain a slow, steady distillation rate (1-2 drops per second) to ensure good separation. f. Final Fraction: Stop the distillation when the temperature begins to rise significantly above the product's boiling point or when only a small amount of liquid remains in the distillation flask. The residue will be enriched in the higher-boiling 3-methylcyclohexanol.
4. Analysis: a. Analyze the purity of the collected fractions by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. homework.study.com [homework.study.com]
- 3. Fractional distillation - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. 3-Methylcyclohexanol | C7H14O | CID 11566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1-Methylcyclohexene - Wikipedia [en.wikipedia.org]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. Purification [chem.rochester.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. 3-Methylcyclohexanol | CAS#:591-23-1 | Chemsrc [chemsrc.com]
- 11. Page loading... [guidechem.com]
- 12. chemsynthesis.com [chemsynthesis.com]
- 13. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 14. Cyclohexene, 1-methyl- [webbook.nist.gov]
- 15. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1-Methoxycyclohexane [webbook.nist.gov]
- 17. 1-Methoxycyclohexane (CAS 931-56-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Williamson Ether Synthesis for Hindered Alcohols
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Williamson ether synthesis, particularly when working with sterically hindered alcohols.
Troubleshooting Guide
This section addresses common issues encountered during the Williamson ether synthesis with hindered substrates in a question-and-answer format.
Q1: My Williamson ether synthesis reaction with a hindered alcohol is giving a very low yield or no desired ether product. What is the most likely cause?
The most probable cause is a competing elimination reaction (E2) outcompeting the desired substitution reaction (SN2).[1][2] The Williamson ether synthesis proceeds via an SN2 mechanism, which is highly sensitive to steric hindrance.[1] When using a hindered alcohol, it is crucial to form the alkoxide from the hindered alcohol and react it with a non-hindered (preferably primary) alkyl halide.[2] If a secondary or tertiary alkyl halide is used, the alkoxide will act as a base, leading to the formation of an alkene as the major product instead of the ether.[1]
Q2: I'm using a tertiary alcohol to form the alkoxide and reacting it with a primary alkyl halide, but the yield is still poor. How can I optimize the reaction conditions?
Several factors can be optimized to improve the yield:
-
Base Selection: Ensure the complete deprotonation of your hindered alcohol to form the alkoxide. Stronger bases like sodium hydride (NaH) or potassium hydride (KH) are generally more effective than sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[1][3] For aryl ethers, bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used.[3]
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are recommended as they enhance the nucleophilicity of the alkoxide.[1][3] Protic solvents (like ethanol) can solvate the alkoxide, reducing its reactivity.[4]
-
Leaving Group: The reactivity of the alkyl halide is also important. The leaving group ability follows the trend I > Br > Cl.[1] Using an alkyl iodide or bromide will result in a faster reaction compared to an alkyl chloride. Alkyl sulfonates (e.g., tosylates, mesylates) are also excellent leaving groups.[2]
-
Temperature: While heating can increase the reaction rate, excessively high temperatures can favor the E2 elimination side reaction.[4] A typical temperature range for Williamson ether synthesis is 50-100 °C.[5] The optimal temperature should be determined empirically for each specific reaction.
-
Phase-Transfer Catalyst: If the alkoxide has poor solubility in the organic solvent, a phase-transfer catalyst (PTC) such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) or a crown ether (e.g., 18-crown-6) can be employed. The PTC helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.[4]
Q3: I am trying to synthesize a di-tertiary ether, such as di-tert-butyl ether. Can I use the Williamson ether synthesis?
No, the Williamson ether synthesis is not suitable for preparing di-tertiary ethers like di-tert-butyl ether.[4] This is due to extreme steric hindrance. Attempting this synthesis by reacting a tertiary alkoxide with a tertiary alkyl halide will almost exclusively result in the formation of an alkene via an E2 elimination reaction.[1][6]
Q4: Are there any alternative methods to the Williamson ether synthesis for preparing sterically hindered ethers?
Yes, when the Williamson ether synthesis fails due to steric hindrance, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction allows for the formation of ethers from an alcohol and a nucleophile (in this case, another alcohol or a phenol) under mild, neutral conditions using triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). It is particularly useful for the synthesis of sterically hindered ethers and proceeds with a clean inversion of stereochemistry at a secondary alcohol center.
-
Acid-Catalyzed SN1 Reaction: For the synthesis of ethers from tertiary alcohols, an acid-catalyzed SN1 reaction can be effective. In this method, a tertiary alcohol is treated with a strong acid in the presence of a primary or secondary alcohol. The tertiary alcohol is protonated and loses water to form a stable tertiary carbocation, which is then trapped by the other alcohol acting as a nucleophile.
-
Alkoxymercuration-Demercuration: This two-step process involves the addition of an alcohol to an alkene. It follows Markovnikov's rule and is a good method for preparing ethers where one of the alkyl groups can be derived from an alkene. This method avoids the issue of carbocation rearrangements that can occur in acid-catalyzed additions.
Frequently Asked Questions (FAQs)
What is the fundamental limitation of the Williamson ether synthesis for hindered alcohols?
The primary limitation is the competing E2 elimination reaction. The alkoxide, being a strong base, will preferentially abstract a proton from a sterically hindered (secondary or tertiary) alkyl halide, leading to alkene formation instead of the desired ether via an SN2 reaction.[1]
How do I choose the reactants for synthesizing an unsymmetrical hindered ether?
To synthesize an unsymmetrical ether with a hindered alkyl group, the hindered alcohol should be used to form the alkoxide (the nucleophile), and the less hindered alcohol should be converted to an alkyl halide (the electrophile).[2] For example, to synthesize tert-butyl methyl ether, it is best to react potassium tert-butoxide with methyl iodide.[2]
What is the role of a phase-transfer catalyst in the Williamson ether synthesis?
A phase-transfer catalyst facilitates the transfer of the alkoxide anion from an aqueous or solid phase into the organic phase where the alkyl halide is dissolved. This increases the concentration of the nucleophile in the vicinity of the electrophile, thereby accelerating the reaction rate.[4]
Data Presentation
Table 1: General Effect of Reaction Parameters on Williamson Ether Synthesis Yield for Hindered Ethers
| Parameter | Condition A | Condition B | Expected Outcome for Hindered Ethers |
| Base | Weak Base (e.g., NaOH) | Strong Base (e.g., NaH) | Stronger bases lead to more complete alkoxide formation and generally higher yields. |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF) | Polar aprotic solvents enhance nucleophilicity and typically provide higher yields.[4] |
| Leaving Group | -Cl | -I or -OTs | Better leaving groups (Iodide, Tosylate) result in faster reaction rates and often higher yields.[1] |
| Substrate | Tertiary Alkyl Halide | Primary Alkyl Halide | Primary alkyl halides are essential to avoid elimination and obtain the ether product.[1] |
Table 2: Comparison of Synthesis Methods for a Hindered Ether (e.g., tert-Butyl Phenyl Ether)
| Method | Reactants | General Conditions | Typical Yield Range for Hindered Substrates | Key Advantages/Disadvantages |
| Williamson Ether Synthesis | Potassium tert-butoxide + Phenyl Halide (activated) | High temperature, polar aprotic solvent | Low to Moderate | Inexpensive reagents; limited by steric hindrance and requires activated aryl halides. |
| Mitsunobu Reaction | tert-Butanol, Phenol, PPh₃, DEAD | Mild, neutral conditions, 0 °C to RT | Good to Excellent | Mild conditions, good for sensitive substrates; produces stoichiometric byproducts that can be difficult to remove. |
| Acid-Catalyzed SN1 | Isobutylene + Phenol, H₂SO₄ (cat.) | Acidic conditions, controlled temperature | Moderate to Good | Direct use of alkenes; risk of side reactions and substrate must be acid-tolerant. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of a Hindered Ether using a Phase-Transfer Catalyst
This protocol is a general guideline for the synthesis of an ether from a hindered alcohol and a primary alkyl halide using a phase-transfer catalyst.
-
Materials:
-
Hindered alcohol (e.g., 2-methyl-2-butanol) (1.0 eq.)
-
Primary alkyl halide (e.g., benzyl (B1604629) bromide) (1.1 eq.)
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Toluene
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the hindered alcohol, toluene, and the 50% aqueous sodium hydroxide solution.
-
Add the tetrabutylammonium bromide to the mixture.
-
Heat the mixture to 70-80 °C with vigorous stirring.
-
Slowly add the primary alkyl halide to the reaction mixture over 30 minutes.
-
Continue to stir the reaction at 70-80 °C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and add water to dissolve any precipitated salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired ether.
-
Protocol 2: Mitsunobu Reaction for the Synthesis of a Sterically Hindered Ether
This protocol describes a general procedure for the Mitsunobu reaction to synthesize a hindered ether.
-
Materials:
-
Hindered alcohol (e.g., tert-butanol) (1.0 eq.)
-
Phenol (or another nucleophilic alcohol) (1.1 eq.)
-
Triphenylphosphine (PPh₃) (1.1 eq.)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.1 eq.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the hindered alcohol, phenol, and triphenylphosphine in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD in anhydrous THF dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench it by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine (B178648) byproduct.
-
Mandatory Visualization
Caption: Williamson Ether Synthesis: Sₙ2 vs. E2 Pathways.
Caption: Troubleshooting Low Yield in Hindered Ether Synthesis.
Caption: Decision Tree for Hindered Ether Synthesis.
References
stability and storage conditions for 1-Methoxy-3-methylcyclohexane.
Technical Support Center: 1-Methoxy-3-methylcyclohexane
This guide provides essential information on the stability and storage of this compound, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound at 4°C.[1] It should always be stored in a cool, dry, and well-ventilated area.[2][3]
Q2: What are the main factors that can cause degradation of this compound?
The primary factors that can lead to the degradation of this compound are:
-
Exposure to Air and Light: Prolonged contact with air and light can lead to the formation of potentially explosive peroxides.[4]
-
Heat and Ignition Sources: As a flammable liquid, it must be kept away from heat, sparks, open flames, and other sources of ignition.[2][3][5]
-
Incompatible Materials: Contact with strong oxidizing agents can cause a reaction and should be avoided.[3][6]
Q3: Is this compound sensitive to moisture?
The provided documentation emphasizes storage in a dry place, indicating that moisture should be avoided to ensure stability and prevent potential side reactions.[2][3]
Q4: How should I handle this compound to ensure its stability during an experiment?
To maintain stability, use the compound in a well-ventilated area, preferably under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to oxidation or peroxide formation.[2][4] Use non-sparking tools and take precautions against static discharge.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results or appearance of unexpected byproducts. | Peroxide Formation: The compound may have been stored for a long time with exposure to air and light, leading to peroxide formation.[4] | Test for the presence of peroxides using peroxide test strips. If positive, consult safety protocols for peroxide removal or dispose of the compound according to institutional guidelines. For future prevention, store under an inert atmosphere and minimize exposure to light. |
| Low yield in a reaction sensitive to contaminants. | Contamination from Improper Storage: The container may not have been sealed tightly, allowing atmospheric moisture or other contaminants to enter.[2][3] | Always use a tightly sealed, appropriate container for storage.[2][3] Consider using a fresh bottle of the reagent and implementing stricter storage protocols. |
| The compound appears discolored or has visible impurities. | Degradation: The compound may have degraded due to improper storage conditions, such as exposure to high temperatures or direct sunlight.[2] | Do not use the compound. Dispose of it according to your institution's hazardous waste procedures and obtain a new batch. Review your storage procedures to prevent future occurrences. |
| Pressure buildup inside the storage container. | Vapor Pressure: As a volatile organic compound, temperature fluctuations during storage can cause pressure changes. | Store at a consistent, cool temperature.[2][3] Open the container slowly in a well-ventilated area or fume hood to safely release any built-up pressure. |
Stability and Storage Conditions Summary
The following table summarizes the key storage and stability parameters for this compound.
| Parameter | Condition | Reference |
| Storage Temperature | 4°C (Refrigerated) | [1] |
| Atmosphere | Store in a dry, well-ventilated place.[2][3] Consider an inert atmosphere for long-term storage to prevent peroxide formation. | [4] |
| Light | Keep out of direct sunlight.[2] Store in a dark place.[3] | |
| Container | Keep container tightly closed.[2][3] Store in the original container.[2] | |
| Incompatible Materials | Strong oxidizing agents.[3][6] | |
| Hazards | Highly flammable liquid and vapor.[5] May form explosive peroxides upon prolonged exposure to air.[4] |
Experimental Protocols
Protocol: Peroxide Detection in this compound
This protocol outlines a method for detecting the presence of potentially hazardous peroxides.
-
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2][3] Handle the compound in a fume hood.
-
Sample Preparation:
-
Take a small aliquot (1-2 mL) of the this compound to be tested.
-
-
Testing:
-
Use a commercially available peroxide test strip.
-
Dip the test strip into the aliquot for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the strip and wait for the color to develop as indicated in the product instructions.
-
-
Interpretation:
-
Compare the color of the test strip to the color chart provided with the kit.
-
A color change indicating the presence of peroxides suggests the compound may be unsafe for certain applications (e.g., distillation) and should be treated or disposed of properly.
-
-
Documentation: Record the test date and results in your lab notebook.
Diagrams
Caption: Workflow for receiving and storing this compound.
Caption: Troubleshooting guide for unexpected experimental outcomes.
References
preventing decomposition of 1-Methoxy-3-methylcyclohexane during distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 1-methoxy-3-methylcyclohexane during distillation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the distillation of this compound, leading to its decomposition.
| Issue | Potential Cause | Recommended Solution |
| Discoloration (Yellowing) of the Distillate or Residue | Peroxide formation due to exposure to air and heat. | Test for peroxides before distillation. If positive, quench peroxides with a reducing agent. |
| Acid-catalyzed decomposition due to acidic impurities. | Neutralize the crude material with a mild base (e.g., sodium bicarbonate solution) before distillation. | |
| Low Yield of Pure Product | Thermal decomposition at high temperatures. | Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Co-distillation with decomposition byproducts. | Optimize the distillation setup with a more efficient fractionating column. | |
| Inconsistent Boiling Point | Presence of impurities or decomposition products. | Ensure the starting material is as pure as possible. Analyze the distillate and residue for impurities. |
| Gas Evolution During Distillation | Significant thermal decomposition leading to the formation of volatile byproducts. | Immediately reduce the heating mantle temperature. If possible, switch to vacuum distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the likely decomposition pathways for this compound during distillation?
A1: While specific studies on this compound are limited, decomposition of ethers during distillation can generally proceed through two main pathways:
-
Peroxide Formation: In the presence of oxygen, ethers can form hydroperoxides, which are unstable and can decompose upon heating, sometimes explosively. This is a radical-mediated process.
-
Acid-Catalyzed Cleavage: The presence of acidic impurities can lead to the protonation of the ether oxygen, followed by nucleophilic attack, cleaving the C-O bond to form an alcohol and an alkyl halide (if a halide source is present) or other elimination/rearrangement products.[1][2][3][4][5]
Q2: How can I test for the presence of peroxides in my this compound sample before distillation?
A2: You can use commercially available peroxide test strips for a quick qualitative assessment. Alternatively, a common chemical test involves adding a small amount of the ether to a freshly prepared solution of potassium iodide in acetic acid. The formation of a yellow to brown color indicates the presence of peroxides.
Q3: What is the best way to remove peroxides from this compound before distillation?
A3: Peroxides can be removed by treating the ether with a reducing agent. A common laboratory procedure involves washing the ether with an aqueous solution of ferrous sulfate (B86663).[6] Another method is to pass the ether through a column of activated alumina.
Q4: What are the recommended distillation conditions to minimize decomposition?
A4: To minimize thermal stress on the compound, vacuum distillation is highly recommended. This allows the distillation to be performed at a lower temperature. Additionally, ensuring an inert atmosphere (e.g., using nitrogen or argon) can prevent peroxide formation.[1] It is also crucial to avoid distilling to dryness , as peroxides can concentrate in the residue, posing an explosion hazard.[7]
Q5: Should I add a stabilizer to this compound before distillation?
A5: The addition of a stabilizer can be beneficial, especially if the purified ether is to be stored for an extended period. Common stabilizers for ethers include butylated hydroxytoluene (BHT) at low ppm concentrations or small amounts of ethanol (B145695) (around 1-2%).[8][9] However, be aware that the stabilizer may co-distill or remain in the final product, which might not be desirable depending on the subsequent application.
Experimental Protocols
Protocol 1: Peroxide Quenching using Ferrous Sulfate
Objective: To remove peroxide impurities from this compound prior to distillation.
Materials:
-
This compound containing peroxides
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Deionized water
-
Separatory funnel
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Prepare a 5-10% (w/v) aqueous solution of ferrous sulfate.
-
In a separatory funnel, wash the this compound with the ferrous sulfate solution. Use approximately 20% of the ether's volume for the wash.
-
Shake the funnel gently, periodically venting to release any pressure.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the washing step if necessary, until a fresh portion of the test solution no longer indicates the presence of peroxides.
-
Wash the ether with deionized water to remove any residual iron salts.
-
Dry the ether over anhydrous magnesium sulfate or sodium sulfate.
-
Filter or decant the dried ether, which is now ready for distillation.
Protocol 2: Vacuum Distillation of this compound
Objective: To purify this compound while minimizing thermal decomposition.
Materials:
-
Peroxide-free this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle with a stirrer
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Assemble the distillation apparatus, ensuring all glass joints are properly sealed.
-
Place the peroxide-free this compound and a stir bar into the round-bottom flask. Do not fill the flask to more than two-thirds of its capacity.
-
Connect the apparatus to a vacuum source and an inert gas line.
-
Evacuate the system and then backfill with the inert gas. Repeat this process two to three times to ensure an inert atmosphere.
-
Slowly apply the vacuum to the desired pressure.
-
Begin stirring and gently heat the distillation flask.
-
Collect the fraction that distills at a constant temperature at the set pressure. The predicted boiling point of this compound is around 150-160 °C at atmospheric pressure, so the boiling point under vacuum will be significantly lower.
-
Important: Stop the distillation before the flask goes to dryness. Leave a small amount of residue.
-
Allow the apparatus to cool completely before releasing the vacuum and backfilling with inert gas.
Visualizations
Caption: Potential decomposition pathways for this compound during distillation.
Caption: Recommended workflow for the safe purification of this compound.
References
- 1. Ether cleavage - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Khan Academy [khanacademy.org]
- 4. 18.3 Reactions of Ethers: Acidic Cleavage - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for the Methylation of 3-Methylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the methylation of 3-methylcyclohexanol (B165635). Our aim is to offer practical solutions to common experimental challenges to enhance reaction efficiency and product yield.
Troubleshooting Guide
This guide addresses specific issues that may arise during the methylation of 3-methylcyclohexanol, a common secondary alcohol. The primary method discussed is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by nucleophilic substitution with a methylating agent. A significant challenge with secondary alcohols is the competing elimination reaction (E2), which leads to the formation of 3-methylcyclohexene (B1581247).
1. Low Yield of 1-methoxy-3-methylcyclohexane
A low yield of the desired ether product is a frequent issue. Several factors can contribute to this problem.
-
Incomplete Deprotonation: For the reaction to proceed, the hydroxyl group of 3-methylcyclohexanol must be fully deprotonated to form the more nucleophilic alkoxide.
-
Solution: Use a sufficiently strong base to ensure complete deprotonation. Sodium hydride (NaH) is a common and effective choice for this purpose.[1][2] Ensure the NaH is fresh and has been handled under anhydrous conditions to maintain its reactivity. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the base from reacting with atmospheric moisture.
-
-
Suboptimal Reaction Temperature: The temperature can significantly influence the reaction rate.
-
Solution: While gentle heating can increase the rate of the SN2 reaction, excessive heat can promote the competing E2 elimination. It is advisable to start the reaction at a lower temperature (e.g., 0 °C) during the addition of reagents and then allow it to proceed at room temperature or with gentle warming. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal temperature profile.
-
-
Poor Quality of Reagents: The purity and reactivity of the starting materials are crucial.
-
Solution: Use freshly distilled 3-methylcyclohexanol and a high-purity methylating agent such as methyl iodide or dimethyl sulfate (B86663). Ensure all solvents are anhydrous, as water will quench the strong base and the alkoxide intermediate.
-
2. High Proportion of 3-methylcyclohexene (Elimination Product)
The formation of 3-methylcyclohexene via an E2 elimination pathway is the most significant side reaction when methylating secondary alcohols.[3][4]
-
Steric Hindrance: The bulky nature of the secondary alkoxide can favor its action as a base rather than a nucleophile, leading to the abstraction of a proton and subsequent elimination.
-
Solution: While the structure of 3-methylcyclohexanol cannot be changed, the choice of methylating agent is critical. Use a sterically unhindered methylating agent like methyl iodide or dimethyl sulfate.[1] Avoid using bulkier alkylating agents if a methyl ether is the desired product.
-
-
Reaction Conditions Favoring Elimination: High temperatures and the use of sterically hindered bases can promote the E2 pathway.
-
Solution: Maintain a moderate reaction temperature. While a strong base is necessary for deprotonation, using a less sterically hindered strong base can be beneficial. However, for complete deprotonation, NaH is generally preferred. The choice of solvent can also play a role; polar aprotic solvents like THF or DMF are generally suitable for Williamson ether synthesis.[2]
-
3. Incomplete Reaction
If the reaction does not proceed to completion, it could be due to several factors.
-
Insufficient Reaction Time: The reaction may simply need more time to complete.
-
Solution: Monitor the reaction progress using TLC or GC analysis. Continue the reaction until the starting material is consumed.
-
-
Deactivation of Reagents: As mentioned, moisture can deactivate the strong base. The methylating agent can also degrade over time.
-
Solution: Ensure all reagents and solvents are of high quality and handled under appropriate anhydrous and inert conditions.
-
-
Poor Solubility: If the reagents are not well-dissolved, the reaction rate will be slow.
-
Solution: Choose a solvent that effectively dissolves all reactants. Tetrahydrofuran (B95107) (THF) and N,N-dimethylformamide (DMF) are common choices for this reaction.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended general procedure for the methylation of 3-methylcyclohexanol via Williamson ether synthesis?
A1: A general procedure involves the slow addition of 3-methylcyclohexanol to a suspension of sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF at 0 °C under an inert atmosphere. After the initial evolution of hydrogen gas ceases, the methylating agent (e.g., methyl iodide or dimethyl sulfate) is added, and the reaction is stirred at room temperature or with gentle heating until completion, as monitored by TLC or GC.
Q2: Which methylating agent is better: methyl iodide or dimethyl sulfate?
A2: Both methyl iodide and dimethyl sulfate are effective methylating agents. Methyl iodide is highly reactive, but it is also a volatile and toxic liquid. Dimethyl sulfate is less volatile but is also highly toxic and must be handled with extreme care.[5] The choice may depend on availability and specific experimental considerations. Both are excellent electrophiles for the SN2 reaction.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). The disappearance of the 3-methylcyclohexanol spot and the appearance of a new, less polar product spot (this compound) indicate the progress of the reaction. For more quantitative analysis, gas chromatography (GC) can be used to determine the ratio of starting material, ether product, and the alkene byproduct.[6]
Q4: What is the best way to purify the this compound product?
A4: After the reaction is complete, a careful workup is necessary. This typically involves quenching the excess NaH with a small amount of water or ethanol, followed by extraction with an organic solvent like diethyl ether. The organic layer is then washed with water and brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), and the solvent is removed under reduced pressure. The crude product, which may contain unreacted starting material and the 3-methylcyclohexene byproduct, can be purified by fractional distillation or column chromatography.
Q5: Can phase-transfer catalysis be used for the methylation of 3-methylcyclohexanol?
A5: Yes, phase-transfer catalysis (PTC) is a viable alternative. This method typically involves using a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to transport the alkoxide from an aqueous or solid phase to an organic phase containing the methylating agent.[7] This can sometimes offer milder reaction conditions and avoid the need for strong, moisture-sensitive bases like NaH.
Data Presentation
The following table summarizes the expected outcomes of the Williamson ether synthesis of 3-methylcyclohexanol under different hypothetical conditions. The yields are illustrative and can vary based on the specific experimental setup.
| Condition | Base | Methylating Agent | Solvent | Temperature | Expected Ether Yield | Expected Alkene Yield | Comments |
| Optimal | NaH | CH₃I | THF | Room Temp. | Moderate to High | Low to Moderate | Standard conditions favoring SN2. |
| High Temp. | NaH | CH₃I | THF | Reflux | Low to Moderate | High | High temperature strongly favors E2 elimination. |
| Bulky Base | t-BuOK | CH₃I | THF | Room Temp. | Low | High | Sterically hindered base acts primarily as a base, not a nucleophile, favoring E2.[8] |
| PTC | NaOH (aq) | (CH₃)₂SO₄ | Toluene / H₂O | 50 °C | Moderate | Low to Moderate | Milder conditions can suppress elimination. |
Experimental Protocols
Detailed Protocol for Williamson Ether Synthesis of 3-Methylcyclohexanol
This protocol is a representative procedure for the methylation of 3-methylcyclohexanol using sodium hydride and methyl iodide.
Materials:
-
3-methylcyclohexanol
-
Sodium hydride (60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Separatory funnel
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere.
-
Deprotonation: To the flask, add sodium hydride (1.2 equivalents) and anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF to the NaH suspension via the dropping funnel over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.
-
Methylation: Cool the resulting alkoxide solution back to 0 °C.
-
Add methyl iodide (1.5 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC or GC.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and add diethyl ether and water.
-
Separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by fractional distillation or flash column chromatography on silica gel to isolate this compound.
Mandatory Visualization
Caption: Reaction pathway for the methylation of 3-methylcyclohexanol.
Caption: General experimental workflow for methylation.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. scholarship.richmond.edu [scholarship.richmond.edu]
- 3. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. byjus.com [byjus.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Identification of Impurities in 1-Methoxy-3-methylcyclohexane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial-grade 1-Methoxy-3-methylcyclohexane.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in a commercial batch of this compound?
A1: Commercial this compound is typically synthesized from 3-methylcyclohexanol (B165635) or 3-methylcyclohexanone. Therefore, potential impurities often include residual starting materials, byproducts from side reactions, and stereoisomers. The most common impurities are:
-
Starting Materials: 3-methylcyclohexanol, 3-methylcyclohexanone, and Methanol (B129727).
-
Stereoisomers: The cis and trans isomers of this compound. Due to the nature of the cyclohexane (B81311) ring, these geometric isomers can be difficult to separate and may co-exist in the final product.[1][2]
-
Byproducts:
Q2: Which analytical technique is best for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for this purpose. It separates volatile compounds and provides mass spectra that act as molecular fingerprints for identification and quantification of trace impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structure elucidation of the main component and any major impurities. It can help differentiate between cis and trans isomers. Protons and carbons adjacent to the ether oxygen show characteristic chemical shifts.[7][8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: A quick method to confirm the presence of the ether functional group (C-O-C stretch around 1050-1150 cm⁻¹) and the absence of significant starting material impurities like alcohols (no broad O-H stretch at 3200-3600 cm⁻¹) or ketones (no strong C=O stretch around 1715 cm⁻¹).[6][9]
Q3: My GC-MS analysis shows two major peaks with very similar mass spectra, both corresponding to this compound. What could this be?
A3: You are likely observing the cis and trans geometric isomers of this compound.[1][2] These isomers have the same mass but can often be separated by gas chromatography due to slight differences in their physical properties, resulting in different retention times. To confirm their identity, you would need to use advanced NMR techniques or compare the retention times with certified reference standards for each isomer.
Troubleshooting Guides
Issue 1: Unexpected Peaks in GC-MS Chromatogram
If you observe unexpected peaks in your GC-MS analysis, follow this troubleshooting workflow to identify their source.
Caption: Troubleshooting workflow for identifying unknown peaks in a GC-MS chromatogram.
Issue 2: FTIR Spectrum Shows an Unexpected Broad Peak around 3200-3600 cm⁻¹
A broad absorption band in this region is characteristic of an O-H stretching vibration, indicating the presence of an alcohol.
-
Possible Cause: Significant contamination with residual 3-methylcyclohexanol (starting material) or water.
-
Suggested Solution:
-
Quantify the level of contamination using GC-MS.
-
If the impurity is 3-methylcyclohexanol, consider repurification of the commercial batch via fractional distillation.
-
If water is suspected, ensure the sample was handled under anhydrous conditions and dry the solvent if necessary.
-
Quantitative Data Summary
The following table summarizes potential impurities and their plausible concentration ranges in a typical commercial batch. Note that actual values can vary significantly between suppliers and batches.
| Impurity | Plausible Concentration Range (Area % by GC) | Typical m/z Fragments (Mass Spectrometry) |
| trans-1-Methoxy-3-methylcyclohexane | Major Component | 128, 113, 97, 84, 71, 55 |
| cis-1-Methoxy-3-methylcyclohexane | Major Component | 128, 113, 97, 84, 71, 55 |
| 3-Methylcyclohexanol | < 1.0% | 114, 99, 81, 71, 57 |
| 3-Methylcyclohexanone | < 0.5% | 112, 97, 84, 69, 55 |
| 1,1-Dimethoxy-3-methylcyclohexane | < 0.5% | 158, 127, 101, 71 |
| 1-Methoxy-3-methylcyclohex-1-ene | < 0.2% | 126, 111, 95, 81, 67 |
Experimental Protocols
Protocol 1: GC-MS Analysis
This protocol provides a general method for the separation and identification of volatile impurities.
Caption: Standard experimental workflow for GC-MS analysis of this compound.
Protocol 2: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the commercial sample in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Acquisition:
-
Analysis: Integrate the peaks to determine the relative ratios of different proton environments. Look for small peaks in other regions that may correspond to impurities. For example, a peak for a vinyl proton (~5.5-6.0 ppm) could indicate an unsaturated impurity.[10]
Protocol 3: FTIR Spectroscopy
-
Sample Preparation: Place a single drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Acquisition: Acquire the spectrum from 4000 cm⁻¹ to 600 cm⁻¹.
-
Analysis:
-
Confirm Ether: Look for a strong C-O-C asymmetric stretching band between 1140-1070 cm⁻¹.[9]
-
Check for Alcohol Impurity: Absence of a broad peak in the 3200-3600 cm⁻¹ region.
-
Check for Ketone Impurity: Absence of a sharp, strong peak around 1715 cm⁻¹.
-
Impurity Formation Pathways
The following diagram illustrates the synthetic origin of common impurities.
Caption: Relationship between starting materials and potential impurities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-Methoxy-3-methylcyclohex-1-ene | C8H14O | CID 12892879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
avoiding elimination side products in ether synthesis
Welcome to the technical support center for ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their etherification reactions, with a particular focus on avoiding elimination side products.
Troubleshooting Guides: Minimizing Elimination Side Products
Issue: My Williamson ether synthesis is resulting in a low yield of the desired ether and a significant amount of an alkene byproduct.
Cause: The most common reason for low yields and alkene formation in the Williamson ether synthesis is a competing E2 elimination reaction.[1] This is particularly prevalent when using sterically hindered substrates.[2][3]
Solutions:
-
Substrate Selection:
-
Alkyl Halide: The reaction works best with primary alkyl halides.[1][3] Secondary alkyl halides can lead to a mix of substitution and elimination products, while tertiary alkyl halides will almost exclusively yield the elimination product.[3][4] If you are synthesizing an unsymmetrical ether, choose the pathway that utilizes the less sterically hindered alkyl halide.[5]
-
Alkoxide: While the alkyl halide should be as unhindered as possible, the alkoxide can be primary, secondary, or even tertiary.[6][7] Steric hindrance on the nucleophile (the alkoxide) is better tolerated than on the electrophile (the alkyl halide).[2]
-
-
Reaction Conditions:
-
Temperature: Lowering the reaction temperature generally favors the substitution (SN2) reaction over elimination (E2).[1][8] Typical Williamson ether synthesis reactions are conducted between 50-100 °C.[1][7] If elimination is a problem, try running the reaction at the lower end of this range or even at room temperature, although this may require a longer reaction time.
-
Base Selection: Use a strong, non-nucleophilic base to generate the alkoxide. Sodium hydride (NaH) is often more effective than sodium hydroxide (B78521) (NaOH).[2][3] The alkoxide is often generated in situ or immediately before the reaction.[7]
-
Solvent Choice: Employ a polar aprotic solvent such as acetonitrile (B52724) (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).[2][7] These solvents enhance the nucleophilicity of the alkoxide without solvating it as strongly as protic solvents (like water or alcohols), which can slow down the SN2 reaction and favor elimination.[1][9]
-
Diagram: Competition Between SN2 and E2 Pathways
Caption: SN2 vs. E2 pathways in ether synthesis.
Frequently Asked Questions (FAQs)
Q1: How does the structure of the alkyl halide affect the outcome of a Williamson ether synthesis?
The structure of the alkyl halide is a critical factor.[10] The Williamson ether synthesis proceeds via an SN2 mechanism, which is sensitive to steric hindrance at the electrophilic carbon.[2]
| Alkyl Halide Type | Predominant Reaction | Explanation |
| Methyl & Primary (1°) | SN2 (Ether formation) | Least sterically hindered, allowing for backside attack by the nucleophile.[3] |
| Secondary (2°) | Mixture of SN2 and E2 | Increased steric hindrance makes elimination a competitive pathway.[3] |
| Tertiary (3°) | E2 (Alkene formation) | Severe steric hindrance prevents the SN2 reaction, and the strong base (alkoxide) abstracts a proton, leading to elimination.[3][6] |
Q2: What is the best way to synthesize an ether with a tertiary alkyl group?
Direct synthesis using a tertiary alkyl halide in a Williamson ether synthesis will fail due to elimination.[3] However, you have two primary alternative strategies:
-
Use a tertiary alkoxide with a primary alkyl halide: This is a viable approach as the SN2 reaction is more tolerant of a bulky nucleophile than a bulky electrophile.[2]
-
Acid-Catalyzed Methods:
-
Acid-Catalyzed Dehydration of Alcohols: This method is mainly used for symmetrical ethers from primary alcohols. For tertiary alcohols, the reaction proceeds via an SN1 mechanism where a stable carbocation is formed and then trapped by another alcohol molecule.[2] Careful temperature control is necessary to prevent the competing elimination reaction that forms alkenes.[2]
-
Alkoxymercuration-Demercuration: This two-step process involves the Markovnikov addition of an alcohol to an alkene and is an excellent alternative for preparing ethers from tertiary alcohols without the risk of carbocation rearrangements.[2][5]
-
Q3: My reaction is sluggish even with a primary alkyl halide. What can I do to improve the reaction rate and yield?
Several factors could be contributing to a slow reaction or low yield.[1] Consider the following troubleshooting steps:
-
Leaving Group: Ensure you are using a good leaving group on your alkylating agent. The reactivity order is I > Br > Cl > F. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups.[2][3]
-
Catalysis: The addition of a catalytic amount of a soluble iodide salt (e.g., NaI or KI) can significantly improve the reaction rate when using an alkyl chloride or bromide through an in situ halide exchange to the more reactive alkyl iodide.[7][11] Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide or 18-crown-6, can also be used to increase the solubility of the alkoxide.[7]
-
Microwave-Enhanced Synthesis: Utilizing microwave technology can significantly speed up reaction times and potentially improve yields.[6][12]
Experimental Protocols
General Protocol for Williamson Ether Synthesis
This is a generalized procedure and may require optimization for specific substrates.
-
Alkoxide Formation: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., THF, DMF).[1] Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C. Allow the mixture to stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Ether Formation: Slowly add the primary alkyl halide to the solution of the alkoxide.[1]
-
Reaction Monitoring: The reaction is typically conducted at a temperature between 50-100 °C and monitored for completion by thin-layer chromatography (TLC) or gas chromatography (GC).[1][6] Reaction times can range from 1 to 8 hours.[6]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether, ethyl acetate).[1]
-
Purification: Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Remove the solvent under reduced pressure. The crude product can then be purified by distillation or column chromatography.[1]
Diagram: Troubleshooting Low Yield in Williamson Ether Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. Williamson_ether_synthesis [chemeurope.com]
- 8. quora.com [quora.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. tailoredread.com [tailoredread.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture Sensitivity in Reactions Involving 1-Methoxy-3-methylcyclohexane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methoxy-3-methylcyclohexane, particularly in moisture-sensitive reactions.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture?
A1: this compound, as a cyclic ether, is generally considered to be relatively stable to neutral water. However, its purity can be compromised by the presence of moisture, which can affect reaction outcomes, especially in organometallic or other highly sensitive procedures. Like other ethers, it can form peroxides upon prolonged exposure to air and light, a process that can be accelerated by the presence of impurities, including water. In acidic conditions, ethers are susceptible to cleavage.
Q2: What are the common signs of moisture contamination in my reaction with this compound?
A2: Signs of moisture contamination can include:
-
Reduced product yield or reaction failure: Many organometallic reagents (e.g., Grignard reagents, organolithiums) and catalysts are readily quenched by water.
-
Formation of unexpected byproducts: The presence of water can lead to side reactions, such as the hydrolysis of starting materials or intermediates.
-
Inconsistent reaction rates: Trace amounts of water can sometimes either inhibit or unpredictably accelerate a reaction.
-
Visual changes: In some cases, the reaction mixture may appear cloudy or heterogeneous when it is expected to be a clear solution.
Q3: What is the acceptable level of water content in this compound for moisture-sensitive reactions?
A3: For most moisture-sensitive applications, such as organometallic reactions, the water content in this compound should be as low as possible, ideally in the parts-per-million (ppm) range. A general guideline is to aim for a water content of less than 50 ppm. The exact requirement will depend on the specific reagents and reaction conditions.
Q4: How can I accurately measure the water content in this compound?
A4: The most reliable and widely used method for determining the water content in organic solvents is Karl Fischer titration.[1] This technique is highly sensitive and can accurately quantify trace amounts of water. Coulometric Karl Fischer titration is particularly well-suited for determining low water concentrations (< 0.1%).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Reaction fails to initiate or proceeds with very low yield. | Moisture contamination of this compound or other reagents. | 1. Ensure this compound has been properly dried using an appropriate desiccant (see Table 1).2. Dry all other reagents and solvents used in the reaction.3. Ensure all glassware is flame-dried or oven-dried immediately before use.4. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.[2] |
| Inconsistent results between batches. | Variable water content in this compound. | 1. Standardize the drying procedure for this compound.2. Measure the water content of each new bottle or batch of solvent using Karl Fischer titration before use.[1] |
| Formation of insoluble precipitates or cloudy reaction mixture. | Hydrolysis of moisture-sensitive reagents or intermediates. | 1. Rigorously exclude moisture from the reaction setup (see above).2. If applicable, ensure the inert gas supply is dry by passing it through a drying column. |
| Discoloration of the reaction mixture (e.g., yellowing). | Presence of peroxides in this compound. | 1. Test for the presence of peroxides using a peroxide test strip.2. If peroxides are present, purify the solvent by passing it through a column of activated alumina. Caution: Do not distill ethers containing high levels of peroxides as this can lead to explosions. |
Data Presentation
Table 1: Efficiency of Common Drying Agents for Ethers
The following table summarizes the typical residual water content in ethers after treatment with various drying agents. These values are based on studies with analogous ether solvents like THF and diethyl ether and can serve as a guide for drying this compound.
| Drying Agent | Typical Residual Water Content (ppm) | Remarks |
| Activated 3Å Molecular Sieves | < 10 | Requires proper activation (heating under vacuum).[3][4] Very effective for achieving low moisture levels.[3] |
| Calcium Hydride (CaH₂) | ~10-20 | A good pre-drying agent.[5][6] Reacts with water to produce hydrogen gas, so must be handled with care.[5][7] |
| Sodium Benzophenone Ketyl | < 10 | Provides a visual indication of dryness (deep blue/purple color).[6][8][9][10] Requires distillation and careful handling of sodium metal.[9][10] |
| Potassium Hydroxide (KOH) (powdered) | ~10-30 | Effective for pre-drying and removing acidic impurities.[3] |
Experimental Protocols
Protocol 1: Drying this compound with Activated 3Å Molecular Sieves
Objective: To reduce the water content of this compound to the low ppm level.
Materials:
-
This compound
-
3Å Molecular Sieves
-
Oven or furnace capable of reaching at least 200°C
-
Vacuum source
-
Schlenk flask or other suitable dry storage vessel
-
Inert gas supply (nitrogen or argon)
Procedure:
-
Activation of Molecular Sieves: Place the 3Å molecular sieves in a flask and heat them in an oven at a minimum of 200°C for at least 3 hours under vacuum.[4]
-
Cooling: Allow the activated sieves to cool to room temperature under a stream of dry inert gas or in a desiccator.
-
Drying: Add the activated molecular sieves (approximately 10-20% of the solvent volume) to the flask containing this compound.
-
Equilibration: Swirl the flask and allow the solvent to stand over the sieves for at least 24 hours to ensure thorough drying. For optimal results, storage over sieves for 48-72 hours may be necessary to reach the lowest possible water content.[3]
-
Storage: Store the dried solvent over the molecular sieves in a sealed container under an inert atmosphere.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Objective: To accurately quantify the water content in a sample of this compound.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Appropriate Karl Fischer reagents (anode and cathode solutions)
-
Dry syringe and needle
-
Sample of this compound
Procedure:
-
Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. This typically involves filling the titration cell with the appropriate reagents and allowing the instrument to stabilize to a low background drift.[1]
-
Sample Preparation: Take a representative sample of the this compound to be analyzed.
-
Sample Injection: Using a dry syringe, carefully draw a known volume or weight of the sample and inject it into the titration cell.[1]
-
Titration: Start the titration. The instrument will automatically titrate the water in the sample and display the result, typically in ppm or percent.
-
Data Recording: Record the water content of the sample.
Mandatory Visualization
Caption: Experimental workflow for moisture-sensitive reactions.
Caption: Troubleshooting flowchart for low reaction yield.
References
- 1. hiranuma.com [hiranuma.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. reddit.com [reddit.com]
- 5. lookchem.com [lookchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Calcium hydride - Wikipedia [en.wikipedia.org]
- 8. Ketyl - Wikipedia [en.wikipedia.org]
- 9. Revisiting of Benzophenone Ketyl Still: Use of a Sodium Dispersion for the Preparation of Anhydrous Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Interpreting Complex NMR Spectra of 1-Methoxy-3-methylcyclohexane Mixtures
Welcome to the technical support center for the analysis of 1-Methoxy-3-methylcyclohexane mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in interpreting complex NMR spectra of this and structurally related substituted cyclohexanes. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your analysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: How can I distinguish between the cis and trans isomers of this compound using ¹H NMR?
A1: Distinguishing between cis and trans isomers of this compound relies on analyzing the chemical shifts and coupling constants of the protons on C1 and C3, as well as the methoxy (B1213986) and methyl signals.
-
Conformational Preferences: The cis isomer predominantly exists in a diequatorial conformation to minimize steric strain. In contrast, the trans isomer exists as an equilibrium of two chair conformations, one with the methoxy group axial and the methyl group equatorial, and the other with the methoxy group equatorial and the methyl group axial. The equilibrium will favor the conformer with the larger group (methoxy) in the equatorial position.
-
Chemical Shift of H1: The proton at C1 (methine proton adjacent to the methoxy group) will have a different chemical shift and multiplicity depending on its axial or equatorial position. In the more stable diequatorial cis isomer, the H1 proton is axial. In the major conformer of the trans isomer (equatorial methoxy, axial methyl), the H1 proton is also axial. However, the subtle differences in the overall conformation and the presence of the minor conformer in the trans isomer will lead to distinct chemical shifts. An axial H1 typically appears as a triplet of triplets or a complex multiplet with at least one large axial-axial coupling constant (J_ax-ax ≈ 8-13 Hz). An equatorial H1 will show multiple smaller couplings.
-
Methoxy and Methyl Signals: The chemical shifts of the methoxy (-OCH₃) and methyl (-CH₃) protons will also differ between the two isomers due to their different magnetic environments. These differences, although potentially small, can be used for identification when compared to reference spectra or computational predictions.
Q2: I am seeing a complex, overlapping multiplet in the aliphatic region of my ¹H NMR spectrum. How can I begin to assign these signals?
A2: Signal overlap in the aliphatic region of cyclohexane (B81311) derivatives is a common challenge. Here is a systematic approach to deconvolution:
-
2D NMR Spectroscopy: The most powerful tool for resolving overlap is 2D NMR.
-
COSY (Correlation Spectroscopy): This experiment will reveal which protons are coupled to each other, allowing you to trace the connectivity of the cyclohexane ring protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton to its directly attached carbon. Since ¹³C spectra are generally better resolved, this can help to separate overlapping proton signals by spreading them out in the carbon dimension.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, which can be crucial for confirming assignments and identifying the positions of the methoxy and methyl substituents.
-
-
Change of Solvent: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) can alter the chemical shifts of some protons more than others, potentially resolving the overlap.
-
Higher Magnetic Field: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, often simplifying complex multiplets.
Q3: How can I determine the ratio of cis to trans isomers in my mixture?
A3: Quantitative NMR (qNMR) can be used to determine the isomeric ratio.
-
Select Well-Resolved Signals: Identify signals in the ¹H NMR spectrum that are unique to each isomer and are well-resolved from other signals. The methoxy (-OCH₃) or methyl (-CH₃) singlets are often good candidates.
-
Integration: Carefully integrate the selected signals. The ratio of the integrals will correspond to the molar ratio of the isomers.
-
Acquisition Parameters: To ensure accurate quantification, use a long relaxation delay (at least 5 times the longest T₁ relaxation time of the signals being integrated) and a sufficient number of scans to obtain a good signal-to-noise ratio.
Q4: My ¹H NMR spectrum shows more signals than expected for a mixture of two isomers. What could be the cause?
A4: The presence of more signals than anticipated could be due to:
-
Conformational Isomers (Conformers): If the rate of chair-flipping is slow on the NMR timescale (which can occur at low temperatures), you may observe separate signals for the different chair conformations of the trans isomer.
-
Impurities: The sample may contain impurities from the synthesis or purification process.
-
Rotamers: While less common for this molecule, restricted rotation around single bonds can sometimes lead to the observation of distinct rotamers.
To troubleshoot this, consider variable temperature (VT) NMR experiments. If the extra signals are due to slow conformational exchange, they will coalesce as the temperature is increased.
Quantitative Data
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Isomers
| Isomer | Conformer | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| cis | diequatorial | C1-H | ~3.2 (axial) | ~78 |
| C3-H | ~1.5 (axial) | ~32 | ||
| -OCH₃ | ~3.3 | ~56 | ||
| -CH₃ | ~0.9 (equatorial) | ~22 | ||
| trans | equatorial-methoxy, axial-methyl | C1-H | ~3.1 (axial) | ~76 |
| C3-H | ~1.6 (equatorial) | ~28 | ||
| -OCH₃ | ~3.3 | ~56 | ||
| -CH₃ | ~1.0 (axial) | ~18 |
Note: These are estimated values. Actual chemical shifts can vary depending on the solvent and experimental conditions.
Table 2: Typical ¹H-¹H Coupling Constants in Cyclohexane Chair Conformations
| Coupling Type | Dihedral Angle | Typical J-value (Hz) |
| Axial-Axial (J_aa) | ~180° | 8 - 13 |
| Axial-Equatorial (J_ae) | ~60° | 2 - 5 |
| Equatorial-Equatorial (J_ee) | ~60° | 2 - 5 |
| Geminal (²J_HH) | - | 12 - 15 |
Experimental Protocols
Protocol 1: Standard ¹H NMR for Qualitative Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound mixture in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Instrument Setup:
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0 to 10 ppm).
-
-
Acquisition:
-
Acquire the spectrum using a standard 90° pulse sequence.
-
Use a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 1-2 seconds.
-
-
Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Protocol 2: Quantitative ¹H NMR (qNMR) for Isomer Ratio Determination
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the isomeric mixture and dissolve it in a known volume of a deuterated solvent.
-
Instrument Setup: Same as for qualitative analysis.
-
Acquisition:
-
Determine the T₁ relaxation time of the signals to be integrated using an inversion-recovery experiment.
-
Set the relaxation delay to at least 5 times the longest T₁ value.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1 for high accuracy).
-
-
Processing:
-
Process the spectrum as for qualitative analysis.
-
Carefully integrate the selected non-overlapping signals corresponding to each isomer.
-
The ratio of the integral areas corresponds to the molar ratio of the isomers.
-
Protocol 3: 2D NMR (COSY and HSQC) for Signal Assignment
-
Sample Preparation: A slightly more concentrated sample (15-30 mg in 0.6 mL of solvent) is recommended for 2D experiments.
-
Instrument Setup: Acquire standard 1D ¹H and ¹³C spectra first to determine the appropriate spectral widths for the 2D experiments.
-
Acquisition (COSY):
-
Load a standard COSY pulse sequence.
-
Set the spectral widths in both dimensions to cover all proton signals.
-
Acquire a suitable number of increments in the indirect dimension (e.g., 256-512) and scans per increment (e.g., 2-8).
-
-
Acquisition (HSQC):
-
Load a standard HSQC pulse sequence.
-
Set the ¹H spectral width in the direct dimension and the ¹³C spectral width in the indirect dimension.
-
Set the one-bond coupling constant (¹J_CH) to an average value (e.g., 145 Hz).
-
Acquire a suitable number of increments and scans.
-
-
Processing: Process the 2D data using the spectrometer's software to generate the correlation plots.
Visualizations
Caption: Conformational equilibrium of cis- and trans-1-Methoxy-3-methylcyclohexane.
Caption: A workflow for troubleshooting complex ¹H NMR spectra with signal overlap.
Caption: Key ¹H NMR signals for differentiating isomers of this compound.
Technical Support Center: Safe Disposal of 1-Methoxy-3-methylcyclohexane Waste
This guide provides technical support for the safe disposal of 1-Methoxy-3-methylcyclohexane waste, tailored for researchers, scientists, and drug development professionals. The following information is intended to supplement, not replace, your institution's established safety protocols and regulatory requirements.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound waste?
Q2: How should I store this compound waste before disposal?
A2: Waste should be stored in a tightly sealed, properly labeled container made of a compatible material (e.g., glass or a suitable chemically resistant plastic). The container should be stored in a cool, dry, well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]
Q3: Can I dispose of small quantities of this compound waste down the drain?
A3: No. Due to its flammability and potential environmental toxicity, this compound waste should never be disposed of down the drain. This practice can lead to the accumulation of flammable vapors in the plumbing system and is a violation of most laboratory and municipal waste regulations.
Q4: What is the recommended final disposal method for this type of waste?
A4: The recommended method for the final disposal of this compound waste is incineration by a licensed hazardous waste disposal company. This ensures complete destruction of the chemical in a controlled environment.
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately eliminate all ignition sources. Ventilate the area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Uncertainty about peroxide formation in old waste. | Prolonged storage with exposure to air. | Before disposal, test for peroxides using commercially available test strips. If peroxides are present, do not handle the waste. Contact your EHS department immediately for guidance on safe disposal of potentially explosive materials. |
| The waste container is bulging. | Vapor pressure buildup due to temperature increase or chemical reaction. | Do not open the container. Move it to a cooler, well-ventilated area if safe to do so. Inform your EHS department about the situation for proper handling. |
| The waste has been mixed with an unknown substance. | Improper waste segregation. | Do not attempt to neutralize or treat the waste. Label the container as "Mixed Hazardous Waste" with as much information as possible about the potential contents. Consult your EHS department for disposal instructions. |
Quantitative Data Summary
| Property | This compound | 1-Methoxy-4-methylcyclohexane (cis- and trans- mixture) |
| Chemical Formula | C₈H₁₆O[2] | C₈H₁₆O[1] |
| Molecular Weight | 128.21 g/mol [2] | 128.21 g/mol |
| CAS Number | 52204-64-5[3] | 90200-72-9[1] |
| Boiling Point | Data not available | 148°C[1] |
| Flash Point | Data not available | Data not available (Classified as Flammable Liquid, Category 3)[1] |
| Toxicity | Data not available | Data not available |
| NFPA 704 Rating | Data not available | Data not available |
Note: The absence of specific data highlights the importance of treating this chemical with a high degree of caution, assuming it is a flammable liquid with potential health hazards.
Experimental Protocols
Protocol 1: Peroxide Testing of this compound Waste
Objective: To determine the presence of peroxides in stored this compound waste before disposal.
Materials:
-
This compound waste sample
-
Peroxide test strips (e.g., potassium iodide-starch paper)
-
Appropriate PPE (safety goggles, gloves, lab coat)
-
Glass stirring rod
Methodology:
-
Work in a well-ventilated fume hood.
-
Don all required PPE.
-
Carefully open the waste container, avoiding any friction or grinding motion on the cap.
-
Dip the end of a fresh peroxide test strip into the waste liquid for the time specified by the manufacturer (typically 1-2 seconds).
-
Remove the test strip and observe for a color change.
-
Compare the color of the test strip to the color chart provided by the manufacturer to determine the peroxide concentration.
-
If the test is positive for peroxides, do not proceed with any further handling. Immediately contact your institution's EHS department.
-
If the test is negative, you may proceed with the standard waste disposal protocol.
Protocol 2: Hypothetical Neutralization of Small Quantities of Peroxide-Free Waste (for illustrative purposes only - INCINERATION IS THE PREFERRED METHOD)
Objective: To illustrate a potential chemical neutralization method for small quantities of peroxide-free this compound waste. This protocol is for informational purposes and should not be performed without a thorough risk assessment and approval from your institution's safety office.
Materials:
-
Peroxide-free this compound waste
-
Concentrated hydrobromic acid (HBr) or hydroiodic acid (HI)
-
Inert solvent (e.g., heptane)
-
Sodium bicarbonate solution (saturated)
-
Stir plate and magnetic stir bar
-
Three-neck round-bottom flask
-
Condenser
-
Addition funnel
-
Heating mantle
-
Appropriate PPE
Methodology:
-
Set up the reaction apparatus in a fume hood.
-
Dilute the this compound waste with an equal volume of an inert solvent like heptane (B126788) in the round-bottom flask.
-
Slowly add a stoichiometric excess of concentrated HBr or HI to the stirred solution via the addition funnel at room temperature.
-
After the addition is complete, slowly heat the mixture to a gentle reflux for several hours to facilitate the cleavage of the ether bond.
-
Allow the reaction mixture to cool to room temperature.
-
Slowly and carefully neutralize the excess acid by washing the mixture with a saturated sodium bicarbonate solution. Be aware of potential gas evolution.
-
Separate the organic layer and package it as halogenated hydrocarbon waste for disposal by incineration.
Visualizations
Caption: Decision workflow for the safe disposal of this compound waste.
References
Validation & Comparative
A Comparative Guide to the GC-MS Analysis of 1-Methoxy-3-methylcyclohexane Isomers
For researchers and professionals in drug development and chemical analysis, the accurate identification and differentiation of stereoisomers are critical. This guide provides a comparative analysis of the gas chromatography-mass spectrometry (GC-MS) data for the cis and trans isomers of 1-methoxy-3-methylcyclohexane. Due to the lack of directly comparable experimental data in publicly available literature, this guide synthesizes expected results based on established principles of chromatography and mass spectrometry for substituted cyclohexanes.
Data Presentation: A Comparative Overview
The separation and identification of cis- and trans-1-methoxy-3-methylcyclohexane by GC-MS rely on differences in their physical properties and mass spectral fragmentation patterns. The following tables summarize the anticipated quantitative data for these isomers.
Table 1: Predicted Gas Chromatography Data
| Isomer | Predicted Retention Time (min) | Elution Order | Rationale |
| cis-1-Methoxy-3-methylcyclohexane | Lower | 1st | The cis isomer is expected to have a slightly lower boiling point and/or weaker interaction with a non-polar stationary phase due to its more compact structure, leading to a shorter retention time. |
| trans-1-Methoxy-3-methylcyclohexane | Higher | 2nd | The trans isomer, with its more extended conformation, is likely to have a slightly higher boiling point and/or stronger interaction with the stationary phase, resulting in a longer retention time. |
Table 2: Predicted Mass Spectrometry Data
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Predicted Fragmentation Highlights |
| cis-1-Methoxy-3-methylcyclohexane | 128 | 113, 97, 84, 71, 58 | The fragmentation is expected to be driven by the loss of a methyl group (M-15), a methoxy (B1213986) group (M-31), and cleavage of the cyclohexane (B81311) ring. The stereochemistry may subtly influence the relative abundance of certain fragments. |
| trans-1-Methoxy-3-methylcyclohexane | 128 | 113, 97, 84, 71, 58 | Similar to the cis isomer, the fragmentation will involve the loss of methyl and methoxy groups and ring cleavage. While the primary fragments will be the same, the relative intensities might differ slightly due to the different spatial arrangement of the substituents, potentially leading to variations in the stability of fragment ions. |
Experimental Protocols
A robust and reproducible experimental protocol is essential for the successful separation and identification of these isomers.
Sample Preparation
-
Standard Preparation : Prepare 100 µg/mL stock solutions of both cis- and trans-1-methoxy-3-methylcyclohexane in a volatile solvent such as dichloromethane (B109758) or hexane.
-
Working Solution : Dilute the stock solutions to a final concentration of 10 µg/mL in the same solvent.
-
Sample Matrix : For samples in a complex matrix, a liquid-liquid extraction or solid-phase microextraction (SPME) should be employed to isolate the volatile and semi-volatile components.[1]
GC-MS Instrumentation and Conditions
-
Gas Chromatograph : Agilent 7890A or equivalent.[2]
-
Mass Spectrometer : Agilent 5975C or equivalent.[2]
-
Column : A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for separating these isomers.[3]
-
Injector Temperature : 250°C.[2]
-
Oven Program :
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 200°C.
-
Hold at 200°C for 5 minutes.[2]
-
-
Carrier Gas : Helium at a constant flow of 1 mL/min.[2]
-
Injection Mode : Split (e.g., 50:1).[2]
-
MS Source Temperature : 230°C.[2]
-
MS Quadrupole Temperature : 150°C.[2]
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Scan Range : 35-350 amu.[2]
Visualizing the Process
To better understand the experimental workflow, the following diagram illustrates the key stages of the GC-MS analysis.
The logical relationship for identifying the isomers based on their predicted fragmentation is outlined below.
References
Illuminating the Molecular Structure: A Comparative FTIR Analysis of 1-Methoxy-3-methylcyclohexane
For researchers and professionals in drug development and chemical sciences, Fourier-Transform Infrared (FTIR) spectroscopy stands as a cornerstone technique for molecular characterization. This guide provides a detailed comparative analysis of the FTIR spectrum of 1-Methoxy-3-methylcyclohexane, offering insights into its vibrational characteristics when benchmarked against related cyclic alkanes. The data presented herein serves as a crucial reference for quality control, structural elucidation, and impurity profiling.
This publication delves into the expected vibrational frequencies of this compound, supported by a comprehensive experimental protocol for acquiring its FTIR spectrum. By comparing its spectral features with those of foundational and analogous structures, this guide aims to equip researchers with the necessary information for accurate spectral interpretation.
Comparative Analysis of Vibrational Frequencies
The infrared spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the cyclohexane (B81311) ring, the methyl substituent, and the methoxy (B1213986) group. A detailed comparison with cyclohexane, methylcyclohexane, and the unsaturated cyclohexene (B86901) highlights the key spectral features indicative of the target molecule's structure.
| Vibrational Mode | This compound (Predicted, cm⁻¹) | Cyclohexane (Observed, cm⁻¹) | Methylcyclohexane (Observed, cm⁻¹) | Cyclohexene (Observed, cm⁻¹) |
| C-H Stretch (sp³ - Ring & Methyl) | ~2950 - 2850 | 2950 - 2845[1] | 2950 - 2850 | 2850 - 2960[2] |
| C-H Stretch (sp³ - Methoxy) | ~2880, ~2988 | N/A | N/A | N/A |
| C-H Stretch (sp²) | N/A | N/A | N/A | ~3020 - 3100[2] |
| C=C Stretch | N/A | N/A | N/A | ~1640 - 1660[2] |
| CH₂ Deformation (Scissoring) | ~1480 - 1440 | 1480 - 1440[1] | ~1450 | ~1450[2] |
| C-O Stretch (Methoxy) | ~1100 - 1075 (predicted) | N/A | N/A | N/A |
| C-C Skeletal Vibrations | Fingerprint Region | ~950[1] | Fingerprint Region | Fingerprint Region |
Note: The vibrational frequencies for this compound are predicted based on the characteristic absorption regions of its functional groups. Observed data for comparative compounds are sourced from established spectral databases.
Experimental Protocol for FTIR Analysis
The following protocol outlines a standardized procedure for obtaining the FTIR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for liquid analysis.
Instrumentation:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) crystal
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are powered on and have reached thermal equilibrium.
-
Perform a background scan to capture the spectrum of the ambient environment (air and the ATR crystal). This will be subtracted from the sample spectrum.
-
-
Sample Preparation:
-
Ensure the this compound sample is homogeneous.
-
Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
-
Data Acquisition:
-
Place a small drop of this compound onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle and consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the FTIR spectrum. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
The spectral range should be set to 4000-400 cm⁻¹ for a comprehensive analysis of organic compounds.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform any necessary baseline corrections.
-
Identify and label the characteristic absorption peaks.
-
Compare the obtained spectrum with reference spectra for identification and purity assessment.
-
-
Post-Analysis:
-
Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.
-
Logical Workflow for FTIR Characterization
The process of characterizing this compound using FTIR spectroscopy follows a logical progression from sample preparation to final data interpretation and comparison.
Caption: Logical workflow for the FTIR characterization of this compound.
References
- 1. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 2. infrared spectrum of cyclohexene C6H10 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to 1-Methoxy-3-methylcyclohexane and Other Cyclohexane Ethers for Researchers and Drug Development Professionals
In the landscape of organic synthesis and drug development, the choice of solvents and intermediates plays a pivotal role in reaction outcomes, efficiency, and scalability. Cyclohexane (B81311) ethers, a class of cyclic aliphatic ethers, offer a unique combination of properties that make them attractive alternatives to more conventional ether solvents. This guide provides a detailed comparison of 1-Methoxy-3-methylcyclohexane with other relevant cyclohexane ethers, focusing on their physicochemical properties, synthesis, and potential applications, supported by experimental data and detailed protocols.
Physicochemical Properties: A Comparative Analysis
The substitution pattern on the cyclohexane ring significantly influences the physicochemical properties of these ethers, such as boiling point, density, and polarity. These parameters are critical in determining their suitability for various applications, including as reaction solvents or as building blocks in medicinal chemistry.
| Property | This compound (estimated) | Methoxycyclohexane | Ethoxycyclohexane |
| Molecular Formula | C₈H₁₆O[1] | C₇H₁₄O[2] | C₈H₁₆O[3] |
| Molecular Weight ( g/mol ) | 128.21[1] | 114.19[2] | 128.21[3] |
| Boiling Point (°C) | ~145-155 | 133-135[4][5] | 149[6] |
| Density (g/cm³ at 20°C) | ~0.87 | 0.86[4] | 0.864[6] |
| Calculated logP (XLogP3) | 2.3[1] | 1.9 | 2.3[3] |
Note: The properties for this compound are estimated based on the trends observed for methoxycyclohexane and ethoxycyclohexane, as direct experimental data is limited in publicly available literature.
Performance as Solvents in Organic Reactions
Ethereal solvents are indispensable in a variety of organic transformations, most notably in the formation and reaction of organometallic reagents such as Grignard reagents. The ability of the ether's oxygen atom to coordinate with the magnesium center is crucial for the reagent's stability and reactivity.[7][8] While diethyl ether and tetrahydrofuran (B95107) (THF) are commonly used, their high volatility, peroxide-forming tendencies, and water miscibility (for THF) present challenges in process scale-up.[6]
Cyclohexane ethers, with their higher boiling points and increased hydrophobicity, offer potential advantages in terms of reaction temperature control, reduced solvent loss, and simplified work-up procedures. The slightly increased steric bulk around the oxygen atom in substituted cyclohexyl ethers, like this compound, may influence their coordination ability and, consequently, the reactivity of the Grignard reagent. Further experimental studies are warranted to fully elucidate the performance of this compound as a Grignard solvent compared to established alternatives like 2-Methyltetrahydrofuran (2-MeTHF), which has shown superior performance in many cases.[6]
Experimental Protocols
Synthesis of this compound via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely applicable method for the preparation of both symmetrical and unsymmetrical ethers.[9][10] It proceeds via an S(_N)2 reaction between an alkoxide and an alkyl halide.[9] The following protocol details a representative procedure for the synthesis of this compound.
Reaction:
3-methylcyclohexanol (B165635) + NaH → Sodium 3-methylcyclohexoxide + H₂ Sodium 3-methylcyclohexoxide + CH₃I → this compound + NaI
Materials:
-
3-methylcyclohexanol (mixture of cis and trans isomers)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser under a nitrogen atmosphere, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-methylcyclohexanol (1.0 equivalent) in anhydrous THF via the dropping funnel to the NaH suspension.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Ether Formation: Cool the resulting sodium 3-methylcyclohexoxide solution back to 0 °C.
-
Add methyl iodide (1.2 equivalents) dropwise via the dropping funnel.
-
After the addition, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation to obtain this compound.
Characterization:
The structure and purity of the synthesized this compound can be confirmed by:
-
¹H NMR Spectroscopy: The spectrum is expected to show a characteristic singlet for the methoxy (B1213986) protons (-OCH₃) around 3.3 ppm.[11] The signals for the cyclohexane ring protons will appear in the upfield region, and their multiplicity will depend on the cis/trans isomeric ratio.
-
¹³C NMR Spectroscopy: A signal for the methoxy carbon is expected around 56 ppm.[11] The signals for the cyclohexane ring carbons will provide information about the substitution pattern.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight of the product.
Mandatory Visualizations
References
- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 4. Cyclohexyl methyl ether | CAS#:931-56-6 | Chemsrc [chemsrc.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 7. Solvents and Stabilization in Grignard Reactions , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. byjus.com [byjus.com]
- 11. acdlabs.com [acdlabs.com]
A Comparative Analysis of the Reactivity of 1-Methoxy-2-methylcyclohexane and 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction to Cyclohexane (B81311) Reactivity
The reactivity of substituted cyclohexanes is profoundly influenced by the spatial arrangement of their substituents. The chair conformation is the most stable arrangement for the cyclohexane ring, and substituents can occupy either axial or equatorial positions. Equatorial positions are generally more stable for bulky groups due to the avoidance of steric strain from 1,3-diaxial interactions.[1][2][3] These conformational preferences are critical in determining the accessibility of the reactive center and the stability of reaction intermediates and transition states, thereby governing the overall reaction rate.
Analysis of Isomer Structures
The relative positions of the methoxy (B1213986) and methyl groups in 1-methoxy-2-methylcyclohexane and 1-methoxy-3-methylcyclohexane lead to different stereochemical environments. Both molecules exist as a mixture of cis and trans diastereomers, each of which can exist in two chair conformations that are in equilibrium.
-
1-Methoxy-2-methylcyclohexane : The methoxy and methyl groups are on adjacent carbons. In the cis isomer, one group is axial and the other is equatorial. In the trans isomer, both groups can be either axial or equatorial. The diequatorial conformation of the trans isomer is expected to be the most stable.
-
This compound : The methoxy and methyl groups are separated by a methylene (B1212753) group. Similar to the 1,2-isomer, both cis and trans diastereomers exist. In the trans isomer, both groups can be equatorial, leading to a highly stable conformation. In the cis isomer, one group must be axial while the other is equatorial.
The key determinant of reactivity in many reactions, such as acid-catalyzed hydrolysis, will be the steric hindrance around the methoxy group.
Predicted Relative Reactivity
The acid-catalyzed hydrolysis of the methoxy group likely proceeds via a mechanism involving protonation of the ether oxygen, followed by the departure of methanol (B129727) to form a carbocation intermediate, which is then attacked by water. The rate-determining step is typically the formation of the carbocation.
1-Methoxy-2-methylcyclohexane is predicted to be less reactive than this compound.
The primary reason for this prediction is the increased steric hindrance in the 1,2-isomer. The methyl group on the adjacent carbon atom sterically shields the methoxy group, making it more difficult for the initial protonation to occur and potentially destabilizing the transition state leading to the carbocation. In contrast, the methyl group in the 1,3-isomer is further away from the methoxy group and should exert a significantly smaller steric effect on the reaction at the C1 position.
Data Summary
The following table summarizes the predicted properties and reactivity of the two isomers based on stereochemical principles. The values are qualitative predictions to guide experimental design.
| Property | 1-Methoxy-2-methylcyclohexane | This compound | Rationale |
| Steric Hindrance at C1 | Higher | Lower | The adjacent methyl group in the 1,2-isomer creates more steric crowding around the methoxy group compared to the more distant methyl group in the 1,3-isomer.[4] |
| Predicted Hydrolysis Rate | Slower | Faster | Increased steric hindrance in the 1,2-isomer is expected to decrease the rate of reaction at the methoxy-bearing carbon.[5] |
| Stability of Carbocation | Similar | Similar | Both isomers would form a tertiary carbocation at C1. The electronic effect of the methyl group at C2 vs. C3 on the stability of the C1 carbocation is likely minimal. |
| Major Conformer (trans) | Diequatorial | Diequatorial | For both trans isomers, the conformation with both substituents in the equatorial position will be the most stable to minimize 1,3-diaxial interactions.[1][3] |
Experimental Protocol: Comparative Hydrolysis Rate Determination
This protocol describes a method to experimentally determine the relative rates of acid-catalyzed hydrolysis for 1-methoxy-2-methylcyclohexane and this compound.
Objective: To compare the rates of acid-catalyzed hydrolysis of the two isomers by monitoring the disappearance of the starting material or the appearance of the cyclohexanol (B46403) product over time using gas chromatography (GC).
Materials:
-
1-methoxy-2-methylcyclohexane (cis and trans mixture)
-
This compound (cis and trans mixture)
-
Aqueous solution of a strong acid (e.g., 1 M HCl or H₂SO₄)
-
An organic solvent immiscible with water (e.g., diethyl ether or dichloromethane)
-
Internal standard for GC analysis (e.g., dodecane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Gas chromatograph with a suitable column (e.g., a polar capillary column)
Procedure:
-
Reaction Setup: In separate temperature-controlled reaction vessels, dissolve a known concentration of each isomer and the internal standard in the chosen organic solvent.
-
Initiation: To each vessel, add an equal volume of the pre-heated aqueous acid solution. Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw a small aliquot from the organic layer of each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a neutralizing agent (e.g., saturated sodium bicarbonate solution).
-
Extraction and Drying: After neutralization, separate the organic layer and dry it over anhydrous sodium sulfate.
-
GC Analysis: Inject a sample of the dried organic layer into the GC. The relative peak areas of the starting material and the internal standard will be used to determine the concentration of the starting material at each time point.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time for each isomer. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). Compare the rate constants for the two isomers.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Logical workflow for predicting relative reactivity.
Caption: Experimental workflow for rate determination.
References
A Comparative Guide to Analytical Methods for Determining the Purity of 1-Methoxy-3-methylcyclohexane
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical aspect of quality control and characterization. This guide provides an objective comparison of three common analytical methods for assessing the purity of 1-Methoxy-3-methylcyclohexane: Gas Chromatography with Flame Ionization Detection (GC-FID), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Comparison of Analytical Methodologies
The selection of an appropriate analytical technique for purity assessment depends on several factors, including the desired accuracy, the nature of potential impurities, and the need for structural information. The following table summarizes the key performance characteristics of GC-FID, qNMR, and FTIR for the analysis of this compound.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Quantitative Nuclear Magnetic Resonance (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase, followed by detection via ionization in a hydrogen flame.[1][2] | Quantitative analysis based on the direct proportionality between the integrated signal intensity of a specific nucleus (e.g., ¹H) and the number of those nuclei in the molecule.[3][4][5] | Measurement of the absorption of infrared radiation by the sample, which corresponds to the vibrational frequencies of its functional groups.[6] |
| Purity Assessment | Relative purity based on peak area percentage. Can provide absolute purity with a certified reference standard. | Absolute purity determination using an internal standard of known purity.[5][7] | Qualitative assessment for the presence of impurities with distinct functional groups (e.g., hydroxyl groups from residual starting material). |
| Specificity | High for separating volatile isomers (e.g., cis/trans isomers of this compound) and other volatile impurities. Identification is based on retention time.[8][9] | High; provides detailed structural information, enabling the identification and quantification of both known and unknown impurities containing the observed nucleus. | Moderate; identifies functional groups present in impurities, but does not provide detailed structural information or separate components of a mixture.[6] |
| Sensitivity | High; capable of detecting trace levels of impurities. | Moderate to high, depending on the magnetic field strength and acquisition time. A signal-to-noise ratio of at least 250:1 is recommended for accurate integration.[7] | Lower than GC-FID and qNMR for detecting trace impurities. Detection limits are typically in the range of 1-10 wt%.[6] |
| Quantification | Highly quantitative for volatile compounds when properly calibrated. Can be used without individual standards by employing methods like the effective carbon number (ECN) response.[10][11] | Highly accurate and precise for absolute purity determination (often with uncertainty < 0.5%). It is considered a primary ratio method of measurement.[4] | Generally not used for quantification of purity, but can be quantitative for specific components with appropriate calibration.[12] |
| Sample Requirements | Small sample size (typically µL injections of a dilute solution). The sample must be volatile and thermally stable.[13] | Small sample size (typically a few mg). The sample must be soluble in a deuterated solvent.[5] | Small sample size (a few drops for liquid analysis). |
| Analysis Time | Relatively fast, with typical run times of 15-30 minutes per sample. | Longer, with acquisition times ranging from minutes to hours for high accuracy, plus time for sample preparation. | Very fast, with spectra typically acquired in 1-2 minutes. |
| Key Advantages | Excellent for separating complex mixtures of volatile compounds. Robust and widely available. | Provides absolute purity without the need for a reference standard of the analyte. Gives structural information about impurities.[3][5] | Rapid, non-destructive, and excellent for identifying the presence of specific functional group impurities. |
| Key Limitations | Requires a reference standard for positive identification of peaks. Co-elution of impurities can lead to inaccurate results.[14] | May not detect impurities that do not contain the nucleus being observed (e.g., inorganic salts). Can be less sensitive to trace impurities compared to GC-FID. | Not suitable for detecting impurities with similar functional groups to the main component or for separating isomers. Not a quantitative method for purity determination without extensive calibration.[15] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
Objective: To separate and quantify this compound and its volatile impurities.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 1 mg/mL.[13]
-
Instrumental Parameters:
-
Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.
-
Column: A non-polar capillary column (e.g., DB-5, HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating isomers of substituted cyclohexanes.
-
Injector: Split/splitless injector at 250 °C with a split ratio of 50:1.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 150 °C.
-
Hold: 5 minutes at 150 °C.
-
-
Detector: Flame Ionization Detector (FID) at 280 °C.
-
Injection Volume: 1 µL.
-
-
Data Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed by injecting a pure standard. Calculate the area percent of each peak to determine the relative purity. For absolute quantification, a calibration curve should be prepared using standards of known concentration.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Objective: To accurately determine the absolute purity of this compound using an internal standard.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid or 1,4-dinitrobenzene) and add it to the same NMR tube. The internal standard must be of high purity, stable, and have signals that do not overlap with the analyte signals.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) of high isotopic purity.
-
Cap the tube and gently mix to ensure complete dissolution.
-
-
Instrumental Parameters:
-
NMR Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally recommended for accurate quantification of small molecules).[16]
-
Number of Scans: 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[7]
-
-
Data Processing and Quantification:
-
Apply a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the singlet of the methoxy (B1213986) group protons (-OCH₃) around 3.3-3.4 ppm is a suitable candidate.[15][17]
-
Calculate the purity using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To qualitatively identify the presence of functional group impurities in the this compound sample.
Methodology:
-
Sample Preparation: For a liquid sample, a small drop can be placed directly onto the ATR crystal or between two KBr plates to form a thin film.
-
Instrumental Parameters:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent with a UATR accessory.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
Acquire the spectrum and identify the characteristic absorption bands.
-
For this compound, expect to see:
-
Strong C-H stretching vibrations from the cyclohexane (B81311) and methyl groups in the 2850-2960 cm⁻¹ region.[18]
-
A characteristic C-O-C stretching vibration for the ether group in the 1050-1150 cm⁻¹ range.[15][17]
-
-
Look for the absence of bands that would indicate impurities. For example, a broad absorption in the 3200-3600 cm⁻¹ region would suggest the presence of hydroxyl (-OH) impurities from residual starting materials. The presence of a strong peak around 1700 cm⁻¹ would indicate carbonyl impurities.
-
Visualizations
Experimental Workflow for GC-FID Purity Analysis
Caption: Workflow for purity determination by GC-FID.
Experimental Workflow for qNMR Purity Analysis
Caption: Workflow for absolute purity determination by qNMR.
Logical Relationship for Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Laboratory for organic analysis (GC-MS, FTIR, TOC, ...) | ATU [atu-lab.de]
- 3. emerypharma.com [emerypharma.com]
- 4. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 6. FTIR (Fourier Transform Infrared Spectroscopy) [eag.com]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Comparison of gas chromatography-combustion-mass spectrometry and gas chromatography-flame ionization detector for the determination of fatty acid methyl esters in biodiesel without specific standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Synthesis of 1-Methoxy-3-methylcyclohexane: Established Routes vs. Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes to 1-Methoxy-3-methylcyclohexane, a valuable intermediate in organic synthesis. We will explore an established method, the alkoxymercuration-demercuration of 3-methylcyclohexene (B1581247), and contrast it with a modern, greener approach utilizing an iron-catalyzed etherification. This comparison will be supported by experimental data, detailed protocols, and visualizations to aid in the selection of the most suitable synthetic strategy.
Performance Comparison of Synthetic Routes
The choice of a synthetic route is often a balance between yield, purity, reaction conditions, and environmental impact. The following table summarizes the key quantitative data for two distinct approaches to the synthesis of this compound.
| Parameter | Route 1: Alkoxymercuration-Demercuration | Route 2: Iron-Catalyzed Etherification (Proposed) |
| Starting Materials | 3-Methylcyclohexene, Methanol, Mercury(II) Trifluoroacetate (B77799), Sodium Borohydride (B1222165) | 3-Methylcyclohexanol (B165635), Methanol |
| Key Reagents | Mercury(II) Trifluoroacetate, Sodium Borohydride | Iron(III) Triflate, Ammonium (B1175870) Chloride |
| Solvent | Methanol | Dichloromethane (or solvent-free) |
| Reaction Temperature | Room Temperature | 35 °C |
| Reaction Time | 2-4 hours | 2-6 hours |
| Reported Yield | Moderate to Good (typically 60-80%) | Good to Excellent (potentially 75-90%)[1][2] |
| Purity of Crude Product | Generally high, requires removal of mercury salts | High, requires chromatographic purification |
| Key Advantages | High regioselectivity (Markovnikov addition), avoids carbocation rearrangements. | Uses an inexpensive and environmentally benign catalyst, avoids toxic mercury compounds.[1][2] |
| Key Disadvantages | Use of highly toxic mercury reagents, stoichiometric amounts of waste. | Catalyst may require inert atmosphere, potential for competing elimination reactions. |
Experimental Protocols
Route 1: Alkoxymercuration-Demercuration of 3-Methylcyclohexene
This established method provides a reliable way to synthesize this compound with high regioselectivity.
Materials:
-
3-Methylcyclohexene
-
Methanol (anhydrous)
-
Mercury(II) trifluoroacetate [(CF₃COO)₂Hg]
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF)
-
3M Sodium hydroxide (B78521) solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
Alkoxymercuration: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-methylcyclohexene in anhydrous methanol. To this solution, add a stoichiometric equivalent of mercury(II) trifluoroacetate in small portions while stirring at room temperature. The reaction is typically complete within 1-2 hours. Monitor the disappearance of the alkene by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Demercuration: Cool the reaction mixture in an ice bath. In a separate flask, prepare a solution of sodium borohydride in 3M sodium hydroxide and add it dropwise to the reaction mixture. Stir vigorously for 1-2 hours at room temperature.
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with dichloromethane. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure this compound.
Route 2: Iron-Catalyzed Etherification of 3-Methylcyclohexanol (A Modern, Greener Approach)
This proposed route adapts modern catalytic methods to provide a more environmentally friendly synthesis, avoiding the use of heavy metals.[1][2]
Materials:
-
3-Methylcyclohexanol (as a mixture of cis and trans isomers)
-
Methanol (anhydrous)
-
Iron(III) triflate [Fe(OTf)₃]
-
Ammonium chloride (NH₄Cl)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add iron(III) triflate (5 mol%) and ammonium chloride (5 mol%). Add anhydrous dichloromethane, followed by 3-methylcyclohexanol and an excess of anhydrous methanol.
-
Reaction Execution: Heat the reaction mixture to 35 °C and stir for 2-6 hours. Monitor the progress of the reaction by TLC or GC until the starting alcohol is consumed.
-
Work-up: Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica (B1680970) gel to afford pure this compound.
Validation and Characterization of this compound
Independent of the synthetic route, the identity and purity of the final product must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic signals for the methoxy (B1213986) group (a singlet around 3.3 ppm), the proton on the carbon bearing the methoxy group (a multiplet), the methyl group (a doublet), and the cyclohexane (B81311) ring protons.
-
¹³C NMR will display distinct peaks for each carbon atom, including the methoxy carbon, the carbon attached to the oxygen, the methyl carbon, and the carbons of the cyclohexane ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic C-O stretching vibration for the ether linkage in the range of 1070-1150 cm⁻¹. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol indicates the completion of the reaction.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound (128.21 g/mol ).
Visualizing the Synthetic Validation Workflow
The following diagram illustrates the logical workflow for the validation of a new synthetic route to this compound, from the initial synthesis to the final comparative analysis.
Caption: Workflow for the validation of a new synthetic route.
This guide demonstrates that while traditional methods like alkoxymercuration-demercuration are effective, modern catalytic approaches offer a more sustainable and safer alternative for the synthesis of this compound. The choice of method will ultimately depend on the specific requirements of the research or development project, including scale, cost, and environmental considerations.
References
A Comparative Study of the Solvent Effects of 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable solvent is a critical parameter in chemical synthesis and drug development, profoundly influencing reaction outcomes, process efficiency, and environmental impact. This guide provides a comparative analysis of 1-Methoxy-3-methylcyclohexane as a solvent, evaluating its properties and potential performance against established and greener alternative ether solvents. Due to a lack of extensive experimental data for this compound, this guide leverages data from analogous cyclic ethers, such as Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF), to provide a predictive assessment of its capabilities.
Executive Summary
This compound is a cyclic ether with potential applications as a reaction solvent. While specific experimental data on its solvent effects are limited, its structural similarity to other cyclic ethers suggests it may offer a unique balance of properties. This guide explores its predicted solvent characteristics in comparison to commonly used ethers like diethyl ether and tetrahydrofuran (B95107) (THF), as well as greener alternatives that are gaining prominence in the pharmaceutical and chemical industries.
Physicochemical Properties: A Comparative Overview
A solvent's fundamental physical and chemical properties dictate its suitability for specific applications. The following table summarizes key properties of this compound and a selection of comparable ether solvents.
| Property | This compound | Diethyl Ether | Tetrahydrofuran (THF) | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| Molecular Formula | C₈H₁₆O[1] | C₄H₁₀O | C₄H₈O | C₆H₁₂O | C₅H₁₀O |
| Molecular Weight ( g/mol ) | 128.21[1] | 74.12 | 72.11 | 100.16 | 86.13 |
| Boiling Point (°C) | ~140-150 (estimated) | 34.6 | 66 | 106 | 80 |
| Density (g/mL) | ~0.88 (estimated) | 0.713 | 0.889 | 0.86 | 0.854 |
| Water Solubility | Low (predicted) | 6.9 g/100 mL | Miscible | 1.1 g/100 mL | 14 g/100 mL |
| Flash Point (°C) | ~30 (estimated) | -45 | -14.5 | -1 | -11 |
| Peroxide Formation | Prone (predicted) | High | High | Low | Moderate |
Note: Properties for this compound are largely estimated based on its structure and comparison with similar compounds due to the absence of comprehensive experimental data in the public domain.
Characterizing Solvent Effects: A Methodological Approach
To objectively compare solvent performance, a set of empirical parameters are used to quantify different aspects of solvent-solute interactions. The following sections detail the experimental protocols for determining these crucial parameters.
Experimental Protocol 1: Determination of Solvent Polarity using Reichardt's Dye (ET(30))
The ET(30) scale provides a measure of a solvent's ionizing power and is determined by the solvatochromic shift of a standard betaine (B1666868) dye.
Methodology:
-
Sample Preparation: A dilute solution of Reichardt's dye (2,6-diphenyl-4-(2,4,6-triphenyl-N-pyridinio)phenolate) is prepared in the solvent to be tested.
-
Spectroscopic Measurement: The UV-Vis absorption spectrum of the solution is recorded, and the wavelength of maximum absorption (λmax) for the longest-wavelength intramolecular charge-transfer band is determined.
-
Calculation: The ET(30) value (in kcal/mol) is calculated using the following equation: ET(30) = 28591 / λmax (in nm)
Experimental Protocol 2: Determination of Kamlet-Taft Solvent Parameters
The Kamlet-Taft parameters (α, β, and π*) provide a more nuanced understanding of solvent effects by separating them into hydrogen bond acidity, hydrogen bond basicity, and dipolarity/polarizability.
Methodology:
-
Indicator Dye Selection: A set of solvatochromic indicator dyes are chosen, each sensitive to a specific solvent parameter.
-
Spectroscopic Measurement: The UV-Vis absorption spectra of the indicator dyes are recorded in the test solvent to determine their λmax values.
-
Calculation: The α, β, and π* values are calculated using specific equations that relate the observed spectral shifts to the properties of the indicator dyes.
Comparative Performance in Key Organic Reactions
The choice of an ether solvent can significantly impact the outcome of common synthetic transformations. This section provides a comparative overview of the expected performance of this compound in two fundamental reactions, based on data from analogous solvents.
Grignard Reaction
Reaction Overview: The formation of Grignard reagents and their subsequent reactions are highly sensitive to the coordinating ability of the solvent.
Experimental Protocol:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is used.
-
Initiation: Magnesium turnings and a crystal of iodine are placed in the flask, and a small amount of a solution of the organohalide in the test solvent is added to initiate the reaction.
-
Reagent Formation: The remaining organohalide solution is added dropwise to maintain a gentle reflux.
-
Reaction with Electrophile: The prepared Grignard reagent is then reacted with an appropriate electrophile (e.g., a ketone or aldehyde).
-
Work-up and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride, and the product is extracted, purified, and analyzed to determine the yield.
Comparative Data:
| Solvent | Typical Yield (%) | Key Observations |
| Diethyl Ether | 70-95 | Standard solvent, but highly volatile and forms peroxides. |
| THF | 80-98 | Good coordinating ability, but also forms peroxides. |
| 2-MeTHF | 85-99 | Excellent yields, greener alternative, easier work-up due to lower water solubility. |
| CPME | 80-95 | Good yields, low peroxide formation, higher boiling point allows for higher reaction temperatures. |
| This compound (Predicted) | 75-95 | Expected to be a competent solvent, with performance likely similar to other cyclic ethers. Its higher boiling point may be advantageous for less reactive halides. |
Williamson Ether Synthesis
Reaction Overview: This classic SN2 reaction is influenced by the solvent's polarity and its ability to solvate the alkoxide nucleophile and the leaving group.
Experimental Protocol:
-
Alkoxide Formation: An alcohol is deprotonated using a strong base (e.g., sodium hydride) in the test solvent under an inert atmosphere.
-
Nucleophilic Substitution: An alkyl halide is added to the alkoxide solution, and the mixture is heated to effect the SN2 reaction.
-
Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the ether product is isolated and purified.
-
Analysis: The yield and purity of the product are determined.
Comparative Data:
| Solvent | Relative Rate | Key Observations |
| DMF | Fast | Polar aprotic solvent, accelerates SN2 reactions. |
| THF | Moderate | Good general-purpose ether solvent. |
| Acetonitrile | Moderate-Fast | Polar aprotic solvent. |
| This compound (Predicted) | Moderate | As a cyclic ether, it is expected to be a suitable solvent. Its polarity will influence the reaction rate compared to more polar aprotic solvents. |
Green Chemistry Perspective
The selection of solvents is a key consideration in green chemistry. While this compound is not derived from renewable resources, its potential for higher boiling point and potentially lower water solubility compared to THF could offer advantages in terms of process safety and ease of recycling. Its performance should be evaluated against established green solvents like 2-MeTHF and CPME, which are derived from renewable feedstocks or offer significant safety and environmental benefits.
Conclusion
While a comprehensive experimental profile for this compound as a solvent is not yet widely available, this comparative guide provides a framework for its potential application. Based on the properties of analogous cyclic ethers, it is predicted to be a viable solvent for a range of organic reactions. Its higher boiling point compared to THF and diethyl ether may be advantageous in certain applications. However, for researchers prioritizing green chemistry principles, established alternatives like 2-MeTHF and CPME currently offer a more compelling profile with proven performance and sustainability benefits. Further experimental investigation into the solvent parameters and reaction performance of this compound is warranted to fully elucidate its potential as a valuable addition to the chemist's solvent selection toolkit.
References
Distinguishing Constitutional Isomers of Methoxymethylcyclohexane by Mass Spectrometry: A Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
Distinguishing between constitutional isomers is a common analytical challenge in chemical research and development. Mass spectrometry (MS), particularly with electron ionization (EI), provides a powerful tool for this purpose by revealing unique fragmentation patterns that act as molecular fingerprints. This guide provides a comparative analysis of the EI-MS fragmentation patterns of constitutional isomers of methoxymethylcyclohexane (C₈H₁₆O, M.W. 128.12 g/mol ), offering a systematic approach to their differentiation.
The primary isomers under consideration are:
-
(Methoxymethyl)cyclohexane
-
1-Methoxy-2-methylcyclohexane
While mass spectrometry is highly effective for differentiating isomers with different functional group placements, such as (methoxymethyl)cyclohexane and 1-methoxy-1-methylcyclohexane, distinguishing between positional isomers like the 1,2- and 1,4- variants can be more challenging and often relies on subtle differences in fragment ion abundances.
Key Fragmentation Pathways and Data
The differentiation of these isomers relies on the fundamental principles of fragmentation in EI-MS. For ethers, the most dominant pathway is typically alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom), which leads to the formation of a stable oxonium ion. For substituted cyclohexanes, fragmentation is often initiated by the loss of a substituent or cleavage of the ring structure.[1][2]
The following table summarizes the key diagnostic fragment ions for each isomer. The fragmentation patterns for (methoxymethyl)cyclohexane and 1-methoxy-1-methylcyclohexane are distinct and allow for unambiguous identification. Data for 1-methoxy-2-methylcyclohexane and 1-methoxy-4-methylcyclohexane are based on predicted fragmentation patterns due to the limited availability of published spectra.
| Isomer | Structure | Key Diagnostic Ions (m/z) | Proposed Fragment Structure / Origin | Notes |
| (Methoxymethyl)cyclohexane | 45 (Base Peak) 839755 | [CH₂=O-CH₃]⁺ (Alpha-cleavage)[C₆H₁₁]⁺ (Loss of •CH₂OCH₃)[C₇H₁₃]⁺ (Loss of •OCH₃)[C₄H₇]⁺ (Ring fragmentation) | The base peak at m/z 45 is highly characteristic of a primary methoxymethyl group.[3] | |
| 1-Methoxy-1-methylcyclohexane | 113 (Prominent) 9771 | [M - CH₃]⁺ (Alpha-cleavage, loss of •CH₃)[M - OCH₃]⁺ (Loss of •OCH₃)[C₅H₁₁]⁺ | The prominent peak at m/z 113, resulting from the loss of a methyl group to form a stable tertiary oxonium ion, is the key identifier for this isomer.[4] | |
| 1-Methoxy-2-methylcyclohexane | 58 (Predicted Base Peak)7197113 | [CH₃-CH=O-CH₃]⁺ (Alpha-cleavage & rearrangement)[M - C₄H₉]⁺ or [C₅H₁₁]⁺[M - OCH₃]⁺ (Loss of •OCH₃)[M - CH₃]⁺ (Loss of •CH₃) | As a secondary ether, it lacks the highly specific fragmentation of the other isomers. The spectrum is predicted to be more complex.[5] | |
| 1-Methoxy-4-methylcyclohexane | 58 or 71 (Predicted Base Peak)97113 | [CH₃-CH=O-CH₃]⁺ (Alpha-cleavage & rearrangement)[M - C₄H₉]⁺ or [C₅H₁₁]⁺[M - OCH₃]⁺ (Loss of •OCH₃)[M - CH₃]⁺ (Loss of •CH₃) | Distinguishing from the 1,2-isomer is difficult. Subtle differences in the relative abundances of m/z 97 and 113 may exist due to conformational effects, but reference spectra are required for confirmation.[6][7] |
Experimental Protocol
The following is a general protocol for acquiring electron ionization mass spectra for the analysis of methoxymethylcyclohexane isomers.
-
Sample Introduction: Samples are ideally introduced via a Gas Chromatograph (GC) to ensure separation of isomers and sample purity.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable.
-
Injection: 1 µL of a dilute solution (e.g., 100 ppm in dichloromethane (B109758) or hexane) is injected in split mode.
-
Temperature Program: Start at 50°C, hold for 1 minute, then ramp to 250°C at 10°C/min.
-
-
Mass Spectrometer Conditions:
-
Instrument: A quadrupole or ion trap mass spectrometer is commonly used.
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV. This standard energy ensures reproducible fragmentation patterns and allows for comparison with library spectra.
-
Mass Range: Scan from m/z 35 to 200 to ensure capture of the molecular ion and all relevant fragments.
-
Ion Source Temperature: Typically 230°C.
-
Interface Temperature: Typically 280°C.
-
-
Data Analysis: The resulting mass spectrum for each chromatographic peak is analyzed. The molecular ion peak (M⁺•) should be identified at m/z 128. The key is to then identify the base peak and other major fragment ions and compare them to the data in the table above.
Logical Workflow for Isomer Identification
The following diagram illustrates a decision-making workflow for distinguishing between the isomers based on their key mass spectral features.
Caption: Logical workflow for isomer identification.
This workflow provides a clear path to differentiate the most structurally distinct isomers. The primary branching points are the presence of the characteristic m/z 45 base peak for (methoxymethyl)cyclohexane and the prominent M-15 peak (m/z 113) for 1-methoxy-1-methylcyclohexane . If neither of these key fragments is dominant, the sample is likely one of the other positional isomers, which require comparison with authentic reference standards for conclusive identification.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Methoxymethylcyclohexane | C8H16O | CID 6432218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-Methoxy-1-methylcyclohexane | C8H16O | CID 13111011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Methoxy-2-methylcyclohexane | C8H16O | CID 12546406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. 1-Methoxy-4-methylcyclohexane | C8H16O | CID 6336264 - PubChem [pubchem.ncbi.nlm.nih.gov]
quantitative analysis of 1-Methoxy-3-methylcyclohexane in a reaction mixture
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of 1-Methoxy-3-methylcyclohexane in a reaction mixture. We will explore the leading techniques, offering detailed experimental protocols and supporting data to facilitate informed decisions for your analytical needs.
Comparison of Analytical Techniques
The selection of an appropriate analytical method for quantifying this compound is contingent on several factors, including the complexity of the reaction mixture, the required sensitivity, and the availability of instrumentation. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most prominent and effective techniques for this purpose.
| Method | Principle | Advantages | Disadvantages | Typical Limit of Quantitation (LOQ) | Throughput |
| Gas Chromatography-Flame Ionization Detection (GC-FID) | Separation of volatile components based on their boiling points and interaction with a stationary phase, followed by detection via ionization in a hydrogen flame. The signal is proportional to the amount of carbon atoms. | - High sensitivity and wide linear range. - Robust and relatively low-cost instrumentation. - Well-established for volatile organic compounds (VOCs). | - Destructive technique. - Requires calibration with a certified reference standard. - Co-elution of matrix components can interfere with quantification. | Low ppm to high ppb | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry.[1] Analytes are separated and then ionized, and the resulting ions are filtered based on their mass-to-charge ratio. | - High selectivity and specificity, allowing for unambiguous identification. - Can quantify analytes even in complex matrices. - Provides structural information. | - Higher instrumentation cost compared to GC-FID. - Can be more complex to operate and maintain. - Potential for matrix effects to suppress or enhance the signal. | Low ppb to ppt | Medium to High |
| Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy | Based on the principle that the intensity of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2] Quantification is achieved by comparing the integral of the analyte's signal to that of an internal standard of known concentration.[3] | - Non-destructive technique. - Primary ratio method, can provide accurate quantification without a specific reference standard for the analyte.[2] - Provides structural confirmation simultaneously. - Rapid analysis for simple mixtures.[4] | - Lower sensitivity compared to chromatographic methods. - Requires a relatively high concentration of the analyte. - Signal overlap in complex mixtures can complicate quantification.[5] | Low to mid % range | Low to Medium |
Experimental Protocols
Gas Chromatography (GC-FID and GC-MS) Protocol
This protocol is applicable to both GC-FID and GC-MS systems. The primary difference lies in the detector used.
2.1.1. Sample Preparation
The choice of sample preparation is critical and depends on the sample matrix.[6] For a typical organic reaction mixture, direct injection after dilution is often sufficient. For more complex matrices or trace-level analysis, the following techniques can be employed:
-
Direct Dilution:
-
Accurately weigh a portion of the reaction mixture.
-
Dilute with a suitable volatile solvent (e.g., hexane, ethyl acetate) to a known volume. The dilution factor should be chosen to bring the analyte concentration within the linear range of the instrument.
-
Vortex the sample to ensure homogeneity.
-
Transfer an aliquot to a GC vial.
-
-
Liquid-Liquid Extraction (LLE): [1]
-
To an aliquot of the reaction mixture, add an immiscible extraction solvent in which this compound has high solubility.
-
Shake vigorously and allow the layers to separate.
-
Carefully collect the organic layer containing the analyte.
-
The extract may be concentrated or diluted as needed before injection.
-
-
Headspace Analysis: [7][8] This technique is ideal for volatile compounds in solid or high-boiling liquid matrices.
2.1.2. GC Parameters
| Parameter | GC-FID | GC-MS |
| Column | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | Non-polar capillary column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless, depending on concentration | Split (e.g., 50:1) or Splitless, depending on concentration |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen | Helium |
| Flow Rate | 1 mL/min (constant flow) | 1 mL/min (constant flow) |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 200 °C (hold 5 min) |
| Detector | Flame Ionization Detector (FID) | Mass Spectrometer (MS) |
| FID Temperature | 280 °C | - |
| MS Transfer Line Temp. | - | 280 °C |
| MS Ion Source Temp. | - | 230 °C |
| MS Quadrupole Temp. | - | 150 °C |
| Scan Range (m/z) | - | 40 - 300 |
2.1.3. Calibration
-
Prepare a series of calibration standards of this compound in the same solvent used for sample dilution.
-
Inject each standard and generate a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample and determine the peak area of this compound.
-
Calculate the concentration in the sample using the calibration curve.
Quantitative NMR (qNMR) Protocol
2.2.1. Sample Preparation
-
Accurately weigh a specific amount of the reaction mixture into a vial.
-
Accurately weigh and add a known amount of a suitable internal standard. The internal standard should have a simple spectrum with at least one resonance that is well-resolved from the analyte and other matrix components. Common internal standards include 1,4-Dioxane, Maleic Anhydride, or Dimethyl sulfone.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
2.2.2. NMR Parameters (¹H NMR)
| Parameter | Value |
| Spectrometer Frequency | ≥ 400 MHz |
| Pulse Sequence | A standard 90° pulse-acquire sequence |
| Relaxation Delay (d1) | At least 5 times the longest T₁ of the signals of interest |
| Number of Scans | 16 or higher for good signal-to-noise |
| Acquisition Time | ≥ 3 seconds |
| Temperature | 298 K |
2.2.3. Data Processing and Quantification
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved signal of this compound (e.g., the methoxy (B1213986) protons) and a signal from the internal standard.
-
Calculate the concentration of this compound using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (Nstd / Istd) * (Manalyte / Mstd) * (mstd / msample) * Pstd
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: General workflow for the quantitative analysis of this compound.
Caption: Decision tree for selecting the optimal analytical method.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. Quantitative NMR Interpretation without Reference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. NMR methods for the analysis of mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sample Collection and Processing in Volatile Organic Compound Analysis for Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iltusa.com [iltusa.com]
- 8. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
A Comparative Analysis of the Physical Properties of cis- and trans-1-Methoxy-3-methylcyclohexane
A comprehensive review of available data indicates a notable gap in the scientific literature regarding the experimentally determined physical properties of the individual cis- and trans-isomers of 1-Methoxy-3-methylcyclohexane. While theoretical and computed data are available, a direct comparison of measured values for boiling point, density, and refractive index is not readily found in published research. This guide aims to provide a framework for understanding the expected differences in these properties based on the principles of stereochemistry and conformational analysis, and to outline the standard experimental protocols for their determination.
Stereoisomerism and its Influence on Physical Properties
The cis- and trans-isomers of this compound are diastereomers, meaning they are non-superimposable, non-mirror image stereoisomers. This difference in the three-dimensional arrangement of the methoxy (B1213986) and methyl groups relative to the cyclohexane (B81311) ring is expected to lead to distinct physical properties. The cis-isomer possesses both substituents on the same face of the ring, while in the trans-isomer, they are on opposite faces.
These spatial arrangements dictate the preferred chair conformations of the cyclohexane ring to minimize steric strain. In the most stable chair conformation of the cis-isomer, it is anticipated that one substituent will occupy an equatorial position and the other an axial position. For the trans-isomer, the diequatorial conformation is generally the most stable, minimizing steric interactions. These conformational differences influence the overall shape, polarity, and intermolecular forces of the molecules, which in turn affect their macroscopic physical properties.
Data Summary
Due to the absence of specific experimental data for the individual isomers in the reviewed literature, a quantitative comparison table cannot be presented. Chemical databases primarily provide computed values for "this compound" without distinguishing between the cis and trans forms.
Experimental Protocols
The determination of the physical properties of liquid organic compounds such as cis- and trans-1-Methoxy-3-methylcyclohexane follows well-established experimental procedures.
1. Boiling Point Determination: The boiling point of each isomer would be determined by distillation. A small sample of the purified isomer is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded as the boiling point. For accurate determination, especially with small sample sizes, a micro-boiling point apparatus could be employed.
2. Density Measurement: The density of each isomer can be measured using a pycnometer or a digital density meter. The pycnometer is a flask with a precisely known volume. It is weighed empty, then filled with the liquid, and weighed again. The density is calculated by dividing the mass of the liquid by its volume. A digital density meter provides a more rapid and often more precise measurement based on the oscillation frequency of a U-tube filled with the sample.
3. Refractive Index Measurement: The refractive index, a measure of how much light bends as it passes through the liquid, is determined using a refractometer. A few drops of the sample are placed on the prism of the refractometer, and the instrument measures the angle of refraction. This value is temperature-dependent and is typically reported at a standard temperature, such as 20°C or 25°C.
Logical Relationship of Isomers and Properties
The relationship between the cis and trans isomers and their expected differing physical properties can be visualized as a logical flow from their molecular structure to their macroscopic characteristics.
Caption: Isomer structure dictates conformation and physical properties.
Conclusion
While a definitive quantitative comparison of the physical properties of cis- and trans-1-Methoxy-3-methylcyclohexane is hampered by a lack of available experimental data, the principles of conformational analysis suggest that measurable differences should exist. The trans-isomer, with its likely more stable diequatorial conformation, would be expected to have a slightly different boiling point, density, and refractive index compared to the cis-isomer. Further experimental investigation is required to quantify these differences and provide a complete physical characterization of these stereoisomers. This would be a valuable contribution to the chemical literature, providing essential data for researchers in synthetic and medicinal chemistry.
Assessing the Stereochemical Outcome of Reactions Involving 1-Methoxy-3-methylcyclohexane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical outcome of chemical reactions is a critical consideration in synthetic chemistry, particularly in the development of pharmaceutical agents where the three-dimensional arrangement of atoms can dictate efficacy and safety. This guide provides a comparative analysis of the stereochemical outcomes of common organic reactions applied to 1-methoxy-3-methylcyclohexane derivatives. By examining the interplay of steric and electronic factors, researchers can better predict and control the formation of desired stereoisomers.
Introduction to Stereoselectivity in Cyclohexane (B81311) Systems
The conformational rigidity of the cyclohexane ring, which preferentially adopts a chair conformation, plays a pivotal role in directing the stereochemical course of reactions. Substituents on the ring can occupy either axial or equatorial positions, with a general preference for the less sterically hindered equatorial position. In this compound, both the methoxy (B1213986) and methyl groups will predominantly reside in equatorial positions in the most stable chair conformation of the cis and trans isomers to minimize steric strain. This conformational preference is a key determinant in the facial selectivity of approaching reagents.
Reactions on a substituted cyclohexane ring, such as nucleophilic addition to a carbonyl group, can proceed via two main trajectories: axial attack or equatorial attack. The preferred pathway is often a balance between minimizing steric hindrance and maximizing orbital overlap, as described by principles like the Bürgi-Dunitz trajectory.
Comparison of Stereochemical Outcomes
To illustrate the assessment of stereochemical outcomes, we will consider the nucleophilic addition of a Grignard reagent to the corresponding ketone, 3-methoxy-5-methylcyclohexanone. This reaction is a fundamental C-C bond-forming reaction where the stereoselectivity is highly dependent on the steric environment of the carbonyl group and the nature of the nucleophile.
The two primary diastereomeric products result from the nucleophile attacking the carbonyl carbon from either the axial or equatorial face of the cyclohexane ring.
| Reaction Type | Reagent | Substrate | Diastereomeric Ratio (Axial:Equatorial Attack) | Predominant Product Stereochemistry |
| Nucleophilic Addition | Methylmagnesium Bromide (CH₃MgBr) | 3-methoxy-5-methylcyclohexanone | ~3:1 | Axial attack product (equatorial alcohol) |
| Reduction | Sodium Borohydride (NaBH₄) | 3-methoxy-5-methylcyclohexanone | ~4:1 | Axial attack product (equatorial alcohol) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | 3-methoxy-5-methylcyclohexanone | ~9:1 | Axial attack product (equatorial alcohol) |
Note: The diastereomeric ratios presented are illustrative and based on general principles of nucleophilic addition to substituted cyclohexanones. Actual experimental values may vary depending on specific reaction conditions.
The predominance of the equatorial alcohol, resulting from axial attack, is a common observation for the addition of small nucleophiles to unhindered cyclohexanones. This is attributed to the favorable torsional and steric interactions in the transition state for axial attack compared to equatorial attack.
Experimental Protocols
A detailed experimental protocol for a representative reaction, the Grignard addition of methylmagnesium bromide to 3-methoxy-5-methylcyclohexanone, is provided below.
Synthesis of 1,3-dimethyl-5-methoxycyclohexan-1-ol
Materials:
-
3-methoxy-5-methylcyclohexanone
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
A solution of 3-methoxy-5-methylcyclohexanone (1.0 eq) in anhydrous diethyl ether is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
The solution is cooled to 0 °C using an ice bath.
-
Methylmagnesium bromide solution (1.2 eq) is added dropwise to the stirred solution via a dropping funnel over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the diastereomeric alcohol products.
-
The diastereomeric ratio is determined by ¹H NMR spectroscopy or gas chromatography (GC) analysis of the purified product.
Visualization of Reaction Pathway
The stereochemical outcome of the nucleophilic addition to 3-methoxy-5-methylcyclohexanone can be visualized through the following reaction pathway diagram. The diagram illustrates the two competing transition states for axial and equatorial attack of the nucleophile.
Caption: Reaction pathway for nucleophilic addition.
Experimental Workflow
The general workflow for assessing the stereochemical outcome of a reaction on a this compound derivative is outlined below.
Caption: General experimental workflow.
A Comparative Analysis of 1-Methoxy-3-methylcyclohexane and Cyclohexyl Methyl Ether: Predicted versus Experimental Properties
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical and spectroscopic properties of chemical compounds is paramount. This guide provides a detailed comparison of 1-Methoxy-3-methylcyclohexane and a viable alternative, Cyclohexyl Methyl Ether. Due to a scarcity of available experimental data for this compound, this comparison cross-references its predicted properties with the experimentally determined properties of Cyclohexyl Methyl Ether.
This comparative analysis aims to provide a valuable resource for researchers by presenting a side-by-side view of the characteristics of these two structurally related cyclic ethers. The data is organized to facilitate easy comparison, and detailed experimental protocols for the cited analytical techniques are provided to ensure reproducibility and methodological transparency.
Physicochemical Properties: A Side-by-Side Comparison
The following table summarizes the key physicochemical properties of this compound (predicted) and Cyclohexyl Methyl Ether (experimental). These parameters are fundamental in determining the behavior of a compound in various experimental and biological systems.
| Property | This compound (Predicted) | Cyclohexyl Methyl Ether (Experimental) |
| Molecular Formula | C₈H₁₆O | C₇H₁₄O |
| Molecular Weight | 128.21 g/mol [1] | 114.19 g/mol [2][3] |
| Boiling Point | Not available | 133-136 °C |
| Melting Point | Not available | Not available |
| Density | Not available | 0.868 g/mL |
| XLogP3 | 2.3[1] | 2.2 |
| Topological Polar Surface Area | 9.2 Ų[1] | 9.2 Ų[3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and identification of chemical compounds. Below is a comparison of the available spectroscopic information for the two molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This compound (Predicted 1H NMR):
-
Multiple signals in the aliphatic region (approx. 0.8-2.0 ppm) corresponding to the cyclohexane (B81311) ring protons and the methyl group protons.
-
A singlet around 3.3 ppm corresponding to the methoxy (B1213986) group protons.
-
A signal for the proton on the carbon bearing the methoxy group.
Cyclohexyl Methyl Ether (Experimental 13C NMR):
-
Published 13C NMR data for Cyclohexyl Methyl Ether provides a reference for the chemical shifts of the carbon atoms in the cyclohexane ring and the methoxy group.
Infrared (IR) Spectroscopy
This compound (Predicted IR):
-
C-H stretching vibrations for the alkyl groups in the 2850-2960 cm⁻¹ region.
-
A characteristic C-O stretching vibration for the ether linkage in the 1070-1150 cm⁻¹ region.
Cyclohexyl Methyl Ether (Experimental IR):
-
Similar to the predicted spectrum of its methylated analog, the experimental IR spectrum of Cyclohexyl Methyl Ether would show prominent C-H and C-O stretching bands.
Experimental Protocols
To ensure the validity and reproducibility of the experimental data presented for Cyclohexyl Methyl Ether, the following are detailed methodologies for key analytical techniques.
Boiling Point Determination
The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common method for this is distillation.[4]
Procedure:
-
A small quantity of the liquid is placed in a distillation flask with a few boiling chips.
-
The flask is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.
-
The temperature at which the liquid actively boils and the vapor condenses and is collected is recorded as the boiling point.
Density Measurement
The density of a liquid can be determined using a pycnometer or a hydrometer.
Procedure (using a pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are trapped, and its mass is measured again.
-
The volume of the pycnometer is known or can be calibrated using a liquid of known density (e.g., water).
-
The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure of a compound.[5][6][7]
Procedure:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
The solution is placed in a thin glass NMR tube.
-
The tube is placed in the NMR spectrometer.
-
The sample is subjected to a strong magnetic field and radiofrequency pulses.
-
The resulting signals are detected, processed, and displayed as a spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[8][9][10][11][12]
Procedure:
-
A background spectrum of the empty sample holder (e.g., salt plates or ATR crystal) is recorded.
-
A small amount of the liquid sample is placed on the sample holder.
-
The infrared beam is passed through the sample.
-
The detector measures the transmitted or absorbed radiation.
-
The resulting interferogram is mathematically converted into an absorption or transmission spectrum.
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for comparing the predicted and experimental data of the two compounds.
Caption: Workflow for comparing predicted and experimental data.
Synthesis Pathway Overview
The synthesis of these types of cyclic ethers can often be achieved through a Williamson ether synthesis. The following diagram outlines a general synthetic approach.
Caption: Generalized Williamson ether synthesis pathway.
References
- 1. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Cyclohexyl methyl ether | C7H14O | CID 13607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vernier.com [vernier.com]
- 5. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. NMR Spectroscopy [www2.chemistry.msu.edu]
- 7. microbenotes.com [microbenotes.com]
- 8. aerosol.chem.uci.edu [aerosol.chem.uci.edu]
- 9. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]
- 10. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 11. FT-IR Spectroscopy [newport.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Comparative Toxicity of Substituted Methylcyclohexanes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the toxicity of substituted methylcyclohexanes. It summarizes key quantitative toxicity data, details common experimental methodologies, and visualizes relevant biological and experimental workflows.
Substituted methylcyclohexanes are a class of alicyclic hydrocarbons with various industrial and commercial applications. Understanding their toxicological profiles is crucial for risk assessment and the development of safer alternatives. This guide synthesizes available data to facilitate a comparative analysis of their toxicity.
Quantitative Toxicity Data
The following tables summarize acute and subchronic toxicity data for methylcyclohexane (B89554) and some of its substituted derivatives. The data is compiled from various in vivo and in vitro studies.
Table 1: Acute Toxicity of Substituted Methylcyclohexanes
| Compound | Test Species | Route of Administration | LD50 / LC50 | Reference |
| Methylcyclohexane | Mouse | Oral | 2250 mg/kg | [1] |
| Methylcyclohexane | Rat | Oral | > 3200 mg/kg | [1] |
| Methylcyclohexane | Rabbit | Oral | 4000 - 4500 mg/kg | |
| Methylcyclohexane | Mouse | Inhalation (2 hr) | 41,500 mg/m³ | [1] |
| Methylcyclohexane | Rabbit | Inhalation (4 hr) | 7613 ppm | [1] |
| 1,1-bis(t-butylperoxy) 3,3,5-trimethyl cyclohexane | Mouse | - | Subchronic effects observed | [2] |
LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%.
Table 2: Subchronic and Other Toxicity Data for Methylcyclohexane
| Parameter | Test Species | Exposure | Effect Level | Reference |
| No-Observed-Adverse-Effect Level (NOAEL) | Rat (subcutaneous, 13 weeks) | 100 mg/kg/day | < 100 mg/kg/day | [1] |
| Absolute Toxic Dose | Rat (subcutaneous, 13 weeks) | 1000 mg/kg/day | Toxic to liver, heart, and kidney | [1] |
| No-Observed-Effect Level (NOEL) | Rat (inhalation, 13 weeks) | 6 hrs/day, 5 days/week | < 100-400 ppm |
Experimental Protocols
The toxicity data presented in this guide are derived from standardized experimental protocols. Below are detailed methodologies for common in vivo and in vitro toxicity assessments.
In Vivo Acute Oral Toxicity Testing (Adapted from OECD Guidelines 401, 420, 423, 425)[2][3][4][5][6]
This test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance.
1. Test Animals:
-
Healthy, young adult rodents (rats are the preferred species) are used.[3]
-
Animals are randomly assigned to control and treatment groups.
-
A sufficient number of animals (typically at least 5 rodents per dose level) are used to obtain statistically significant results.[3]
2. Administration of Substance:
-
The test substance is typically administered by gavage in graduated doses to several groups of animals.[3]
-
Vehicles used to dissolve or suspend the test substance should be non-toxic. Aqueous solutions are preferred, followed by solutions in oil (e.g., corn oil).[3]
-
The volume administered should not exceed 1 ml/100 g body weight for rodents, with an exception for aqueous solutions where 2 ml/100 g may be used.[3]
3. Observation:
-
Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes over a period of 14 days.
-
All animals are subjected to a gross necropsy at the end of the study.[4]
4. Data Analysis:
-
The LD50 is calculated using statistical methods, such as the maximum likelihood method.[4]
In Vitro Cytotoxicity Testing: MTT Assay[1][7][8][9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
1. Cell Culture and Treatment:
-
Adherent or suspension cells are cultured in a suitable medium in 96-well plates.
-
Cells are exposed to various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).[5]
2. MTT Addition and Incubation:
-
After the treatment period, a solution of MTT (typically 5 mg/mL in PBS) is added to each well.[6]
-
The plate is incubated for 2-4 hours at 37°C to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells into an insoluble purple formazan (B1609692) product.[5]
3. Solubilization of Formazan:
-
The culture medium is removed, and a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to dissolve the formazan crystals.[6]
4. Absorbance Measurement and Data Analysis:
-
The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.[5]
-
The absorbance values are proportional to the number of viable cells. The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizations
Structure-Toxicity Relationship Logic
The toxicity of substituted cyclohexanes is influenced by their chemical structure. While specific signaling pathways for methylcyclohexane derivatives are not well-defined in the available literature, a general logical relationship between structure and toxicity can be inferred from structure-activity relationship (SAR) studies of related compounds.
Caption: Logical flow from chemical structure to toxicological outcome.
Experimental Workflow for In Vivo Acute Oral Toxicity Study
The following diagram illustrates the typical workflow for an in vivo acute oral toxicity study based on OECD guidelines.
Caption: Workflow for an in vivo acute oral toxicity study.
In Vitro Cytotoxicity (MTT Assay) Workflow
This diagram outlines the key steps involved in determining the cytotoxicity of a compound using the MTT assay.
Caption: Standard workflow for an in vitro MTT cytotoxicity assay.
References
1-Methoxy-3-methylcyclohexane: A Comparative Guide to a Potentially Greener Solvent Alternative
For Researchers, Scientists, and Drug Development Professionals
The imperative to replace hazardous solvents in chemical research and pharmaceutical development is driving the exploration of safer, more sustainable alternatives. This guide provides a comprehensive evaluation of 1-Methoxy-3-methylcyclohexane as a potential replacement for commonly used hazardous solvents such as toluene (B28343) and tetrahydrofuran (B95107) (THF). Due to the limited direct experimental data on this compound, this guide establishes a comparative framework using data from structurally similar and well-studied green solvents, cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF). This analysis is supplemented with detailed experimental protocols to facilitate the practical evaluation of this and other novel solvent candidates.
Physicochemical Properties: A Head-to-Head Comparison
A solvent's physical and chemical properties are critical determinants of its suitability for specific applications. The following table summarizes the key properties of this compound, its potential green alternatives, and the hazardous solvents it aims to replace.
| Property | This compound | Cyclopentyl Methyl Ether (CPME) | 2-Methyltetrahydrofuran (2-MeTHF) | Toluene | Tetrahydrofuran (THF) |
| Molecular Formula | C₈H₁₆O[1][2][3] | C₆H₁₂O[4] | C₅H₁₀O | C₇H₈ | C₄H₈O[5] |
| Molecular Weight ( g/mol ) | 128.21[1][2] | 100.16[4] | 86.13 | 92.14 | 72.11 |
| Boiling Point (°C) | Not available | 106[4][6] | 80[7][8] | 111 | 66[7][8] |
| Density (g/cm³) | Not available | 0.863 (at 20°C)[4] | 0.86 (at 20°C)[7] | 0.867 | 0.89[7] |
| Water Solubility | Not available | 0.3 g/100g (low)[4] | 4.1 g/100g (limited)[7][8] | 0.05 g/100mL | Miscible[7] |
| Flash Point (°C) | Not available | -1[4] | -11 | 4[9] | -14 |
| Peroxide Formation | Expected to be low | Low[4][6] | Slower than THF[8] | No | High, can form explosive peroxides[10][11] |
Performance in Key Synthetic Applications: An Evidence-Based Projection
While direct experimental data for this compound is lacking, its structural similarity to CPME and 2-MeTHF allows for an informed projection of its performance in various chemical transformations. Both CPME and 2-MeTHF have demonstrated significant advantages over hazardous solvents in a range of applications.
Expected Advantages of this compound:
-
Grignard Reactions: Like CPME and 2-MeTHF, it is anticipated to be an excellent solvent for Grignard reactions, potentially leading to higher yields and cleaner reactions compared to THF.[4][7]
-
Organometallic and Metal-Catalyzed Coupling Reactions: Its ether functionality suggests suitability for a variety of coupling reactions, such as Suzuki and Buchwald-Hartwig aminations.[12]
-
Reductions and Oxidations: The chemical stability of similar cyclic ethers indicates that this compound would likely be a robust solvent for common reduction and oxidation reactions.[4]
-
Extractions: Its presumed hydrophobicity would make it a more effective extraction solvent than the highly water-miscible THF, leading to cleaner phase separations and reduced solvent waste.[4][7][8]
Safety and Toxicity Profile: A Critical Consideration
A primary driver for replacing hazardous solvents is the mitigation of health and environmental risks. The table below contrasts the known hazards of toluene and THF with the generally more favorable profiles of green alternatives.
| Hazard Profile | Toluene | Tetrahydrofuran (THF) | CPME & 2-MeTHF (as representative green alternatives) |
| Primary Hazards | Flammable, neurotoxin, reproductive toxicant.[9][13][14][15] | Highly flammable, forms explosive peroxides, suspected carcinogen, respiratory irritant.[5][10][11][16][17] | Flammable, but with generally lower volatility and reduced peroxide formation compared to THF.[4][7][8] |
| Health Effects | Headaches, dizziness, skin irritation, long-term exposure can damage the nervous system, kidneys, and liver.[9][13][14] | Eye and skin irritation, respiratory tract irritation, potential for liver and kidney damage with prolonged exposure.[17] | Generally considered to have a more favorable toxicological profile with lower systemic toxicity. |
| Environmental Impact | Volatile organic compound (VOC) contributing to air pollution.[9] | VOC, potential for groundwater contamination due to high water solubility. | Often derived from renewable resources (e.g., 2-MeTHF from agricultural waste), and their lower water solubility can reduce environmental persistence.[7][18] |
Experimental Protocols for Solvent Evaluation
To facilitate the direct comparison of this compound with other solvents, the following detailed experimental protocols for key chemical reactions are provided.
Grignard Reaction: Synthesis of a Tertiary Alcohol
This experiment evaluates the solvent's ability to support the formation and reaction of a Grignard reagent.
Methodology:
-
Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool under a stream of dry nitrogen.
-
Reagent Preparation: Magnesium turnings (1.2 eq) are placed in the flask. The solvent to be tested (e.g., this compound, THF, or CPME) is added to the flask.
-
Grignard Formation: A solution of an aryl or alkyl halide (e.g., bromobenzene, 1.0 eq) in the test solvent is added dropwise from the dropping funnel. The reaction is initiated (e.g., with a small crystal of iodine or gentle heating) and maintained at a gentle reflux until the magnesium is consumed.
-
Reaction with Ketone: A solution of a ketone (e.g., acetone, 1.0 eq) in the test solvent is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time.
-
Workup and Analysis: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with the test solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The yield and purity of the resulting tertiary alcohol are determined by GC-MS and ¹H NMR spectroscopy.
Suzuki Cross-Coupling Reaction
This protocol assesses the solvent's performance in a common palladium-catalyzed cross-coupling reaction.
Methodology:
-
Reaction Setup: A Schlenk flask is charged with an aryl halide (e.g., 4-bromoanisole, 1.0 eq), an arylboronic acid (e.g., phenylboronic acid, 1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Solvent Addition: The test solvent (e.g., this compound, toluene, or 2-MeTHF) is added to the flask.
-
Reaction Conditions: The reaction mixture is degassed and then heated to a specified temperature (e.g., 80-100 °C) under a nitrogen atmosphere for a set period.
-
Monitoring and Workup: The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an appropriate organic solvent.
-
Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography. The yield and purity of the biaryl product are determined.
Visualizing the Path to Greener Chemistry
The following diagrams illustrate key concepts and workflows in the evaluation of alternative solvents.
Caption: Workflow for selecting a green solvent replacement.
Caption: Generalized pathway for a Grignard reaction.
Conclusion
While direct experimental validation of this compound as a solvent is still required, this comparative guide provides a strong rationale for its consideration as a greener alternative to hazardous solvents like toluene and THF. Its projected physicochemical properties and performance, based on analogous green solvents such as CPME and 2-MeTHF, suggest it could offer significant advantages in terms of safety, environmental impact, and process efficiency. The provided experimental protocols offer a clear pathway for researchers to empirically validate these projections and contribute to the growing body of knowledge on sustainable solvent selection. The adoption of such greener alternatives is a critical step towards a safer and more environmentally responsible future for the chemical and pharmaceutical industries.
References
- 1. biosynth.com [biosynth.com]
- 2. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 5. monumentchemical.com [monumentchemical.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chempoint.com [chempoint.com]
- 8. nbinno.com [nbinno.com]
- 9. nj.gov [nj.gov]
- 10. redox.com [redox.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Cyclopentyl methyl ether (CPME) [lobachemie.com]
- 13. gov.uk [gov.uk]
- 14. Toluene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 15. fishersci.com [fishersci.com]
- 16. chemicalbook.com [chemicalbook.com]
- 17. nj.gov [nj.gov]
- 18. engineerfix.com [engineerfix.com]
Safety Operating Guide
Proper Disposal of 1-Methoxy-3-methylcyclohexane: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. 1-Methoxy-3-methylcyclohexane, a flammable liquid, requires specific handling and disposal procedures to mitigate risks. This guide provides detailed, step-by-step instructions for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in compliance with safety regulations.
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to understand its potential hazards. While a specific Safety Data Sheet (SDS) for this compound was not found, data for analogous compounds such as 1-methoxy-4-methylcyclohexane (B2613221) and methylcyclohexane (B89554) indicate that it should be treated as a flammable liquid.[1]
Key Hazards:
-
Flammability: Assumed to be a flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[1]
-
Health Hazards: May cause skin irritation and drowsiness or dizziness. Ingestion may be fatal if it enters the airways.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment must be worn. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)
-
Safety glasses or goggles
-
A lab coat or other protective clothing
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[2][3] Do not dispose of this chemical down the drain or in the regular trash.[2][4]
1. Waste Identification and Classification:
-
Classify this compound waste as a flammable hazardous waste.[3] This determination is based on the flammability characteristics of similar compounds.[1]
2. Proper Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container.[3][5] High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6]
-
Ensure the container is in good condition and has a secure, tight-fitting lid to prevent the release of vapors.[3]
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3]
-
The label must also include:
4. Safe Storage and Segregation:
-
Store the waste container in a designated and secure hazardous waste accumulation area.[5] This area should be well-ventilated and away from sources of ignition.[1]
-
Segregate this compound waste from incompatible materials, such as oxidizing agents.[1]
5. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2][7]
-
Follow all institutional and local regulations for waste pickup and documentation.[6]
Spill Management
In the event of a spill, immediate action is necessary to prevent injury and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse flammable vapors.
-
Eliminate Ignition Sources: Remove all sources of ignition from the area.[1]
-
Containment: Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain and absorb the spill.[1]
-
Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontamination: Clean the spill area thoroughly.
Quantitative Data Summary
The following table summarizes key information for this compound and a related compound.
| Property | This compound | 1-Methoxy-4-methylcyclohexane (cis- and trans- mixture)[1] |
| Chemical Formula | C₈H₁₆O[8][9] | C₈H₁₆O |
| Physical State | Liquid (assumed) | Liquid |
| Boiling Point | Not available | 148°C |
| Hazards | Flammable (assumed) | Flammable liquid and vapor |
Disposal Workflow
The following diagram illustrates the proper disposal workflow for this compound.
Caption: Disposal workflow for this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. mtu.edu [mtu.edu]
- 4. acs.org [acs.org]
- 5. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
- 6. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 7. vumc.org [vumc.org]
- 8. americanelements.com [americanelements.com]
- 9. This compound | C8H16O | CID 12691204 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for 1-Methoxy-3-methylcyclohexane
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 1-Methoxy-3-methylcyclohexane. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Personal Protective Equipment (PPE)
When handling this compound, a flammable liquid and vapor, proper personal protective equipment is the first line of defense against exposure and injury.[1] The following PPE is mandatory:
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Must be worn at all times to protect against splashes. |
| Chemical Splash Goggles | Required when there is a significant risk of splashing. | |
| Face Shield | To be worn over safety glasses or goggles during procedures with a high potential for splashing or forceful release of the chemical.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Protective gloves are required.[1] Nitrile gloves may offer sufficient protection for incidental contact, but it is crucial to consult the glove manufacturer's resistance guide for suitability with ethers. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised. |
| Body Protection | Protective Clothing | A flame-retardant lab coat or apron should be worn to protect against skin contact and in case of fire.[2] |
| Closed-toe Shoes | Shoes must fully cover the feet to protect from spills. | |
| Respiratory Protection | Vapor Respirator | A NIOSH-certified organic vapor respirator should be used when engineering controls (like a fume hood) are not available or are insufficient to maintain exposure below acceptable limits.[1][3] |
Operational Plan: Step-by-Step Handling Protocol
2.1. Preparation:
-
Work Area: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Eliminate Ignition Sources: This compound is flammable.[1] Ensure the work area is free of open flames, sparks, hot surfaces, and any potential sources of static discharge.[1][2][4] Use of non-sparking tools is recommended.[2][4]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., dry chemical or carbon dioxide) are readily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2.2. Handling and Use:
-
Grounding: Ground and bond containers when transferring the chemical to prevent the buildup of static electricity.[2][4]
-
Dispensing: Use a sealed system for transferring the liquid whenever possible to minimize the release of vapors.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[1]
-
Avoid Inhalation and Contact: Avoid breathing vapors and prevent contact with skin and eyes.[1]
2.3. Spill Response:
-
Evacuate: In case of a spill, immediately evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.
-
Cleanup: Use non-sparking tools to collect the absorbed material and place it into a sealed, properly labeled container for disposal.
-
Large Spills: For large spills, contact your institution's environmental health and safety (EHS) department immediately.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste, including contaminated absorbents and disposable PPE, in a designated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Flammable Liquid").
-
Storage: Store the waste container in a cool, well-ventilated area away from ignition sources and incompatible materials, such as oxidizing agents.[1]
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1] Do not dispose of this chemical down the drain.
Safe Handling Workflow
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
